Faradiol
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 705534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H50O2 |
|---|---|
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol |
InChI |
InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25+,27+,28-,29-,30-/m1/s1 |
Clave InChI |
BNHIQKVOPNHQKO-ZPWDLUOLSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C |
SMILES canónico |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C |
Sinónimos |
18alpha,19betaH-urs-20-ene-3beta,16beta-diol faradiol |
Origen del producto |
United States |
Foundational & Exploratory
Faradiol's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faradiol, a pentacyclic triterpenoid (B12794562) predominantly isolated from medicinal plants such as Calendula officinalis, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic effects. Through a detailed examination of its interaction with key inflammatory signaling pathways, namely NF-κB and JAK/STAT, this document elucidates the core pharmacological activities of this compound. Quantitative data from various in vitro and in vivo studies are systematically presented, alongside detailed experimental protocols to facilitate reproducibility and further investigation. Visual diagrams of the implicated signaling pathways and experimental workflows are provided to enhance understanding of the complex molecular interactions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.
This compound, a triterpenoid diol, has emerged as a promising natural compound with significant anti-inflammatory and anti-oedematous activities.[1] Its therapeutic potential has been attributed to its ability to modulate critical signaling cascades that orchestrate the inflammatory response. This guide delves into the intricate mechanisms by which this compound exerts its anti-inflammatory effects, with a particular focus on its modulation of the NF-κB and STAT3 signaling pathways.
Core Mechanism of Action: Anti-inflammatory Activity
The primary pharmacological action of this compound is its potent anti-inflammatory effect, which has been demonstrated in various experimental models. This activity is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[1] this compound and its naturally occurring esters are considered the key contributors to the anti-inflammatory properties of Calendula officinalis extracts.[2][3]
Inhibition of Pro-inflammatory Cytokines
A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. This compound has been shown to effectively suppress the production of several key cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5] By downregulating these critical mediators, this compound effectively dampens the inflammatory cascade.
Modulation of Key Signaling Pathways
This compound's anti-inflammatory effects are primarily mediated through the inhibition of two central signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, with a particular impact on STAT3.
The NF-κB pathway is a critical regulator of inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes.
This compound and its derivatives have been shown to inhibit NF-κB-driven transcription.[6] This inhibition is a key mechanism underlying its anti-inflammatory activity.
The JAK/STAT pathway is another crucial signaling cascade involved in inflammation and immunity. Cytokines like IL-6 bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, primarily STAT3 in the context of inflammation. Phosphorylated STAT3 (p-STAT3) dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in inflammation, cell proliferation, and survival. This compound has been observed to modulate this pathway, contributing to its anti-inflammatory profile.[7]
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory activities of this compound and its related compounds.
| Compound | Assay | Target/Endpoint | IC50 / ID50 | Reference |
| This compound-3-myristate | NF-κB driven transcription inhibition in human gastric epithelial cells | NF-κB | 15.4 µM | [2] |
| This compound (aglycone) | NF-κB driven transcription inhibition in human gastric epithelial cells | NF-κB | 12.8 µM | [2] |
| Oleanane-type triterpene glycosides (from C. officinalis) | TPA-induced inflammation in mice | Inflammation (ear edema) | 0.05-0.20 mg/ear | [8] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway.
This compound's Inhibition of the JAK/STAT3 Signaling Pathway
Caption: this compound inhibits the JAK/STAT3 signaling pathway.
Experimental Workflow: In Vitro Anti-inflammatory Assay
Caption: Workflow for in vitro anti-inflammatory assay.
Experimental Protocols
In Vitro Inhibition of NF-κB Driven Transcription
This protocol is adapted from a study evaluating the effect of Calendula officinalis extracts on NF-κB activation in human gastric epithelial cells.[6]
-
Cell Line: Human gastric epithelial (AGS) cells.
-
Transfection: Transiently transfect AGS cells with a pNF-κB-Luc reporter plasmid using a suitable transfection reagent. This plasmid contains a luciferase reporter gene under the control of a promoter with multiple NF-κB binding sites.
-
Treatment: 24 hours post-transfection, treat the cells with TNF-α (e.g., 10 ng/mL) to induce NF-κB activation. Concurrently, treat cells with varying concentrations of this compound (e.g., 1-50 µM).
-
Luciferase Assay: After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., pRL-TK) to account for transfection efficiency. Calculate the percentage of NF-κB inhibition for each this compound concentration relative to the TNF-α-stimulated control. Determine the IC50 value from the dose-response curve.
In Vivo TPA-Induced Mouse Ear Edema Assay
This protocol is a standard method for evaluating topical anti-inflammatory activity, as described in a study on triterpenoids from Calendula officinalis.[8]
-
Animals: Male ICR mice.
-
Induction of Inflammation: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the right ear of each mouse to induce inflammation and edema.
-
Treatment: Topically apply this compound (dissolved in a vehicle like acetone) to the right ear immediately after TPA application. The left ear serves as a control.
-
Measurement of Edema: After a specified time (e.g., 6 hours), sacrifice the mice and punch out circular sections from both the right (treated) and left (control) ears. Weigh the ear punches.
-
Data Analysis: The difference in weight between the right and left ear punches represents the degree of edema. Calculate the percentage of inhibition of edema for the this compound-treated group compared to the vehicle-treated control group. Determine the ID50 value (the dose that causes 50% inhibition of edema).
LPS-Stimulated Cytokine Release in Macrophages
This is a common in vitro assay to screen for anti-inflammatory compounds.
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte cell line THP-1 (differentiated into macrophages with PMA).
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for cytokine production and release.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves for the inhibition of each cytokine by this compound and calculate the respective IC50 values.
Conclusion
This compound exhibits potent anti-inflammatory activity primarily through the modulation of the NF-κB and JAK/STAT3 signaling pathways. By inhibiting these key cascades, this compound effectively reduces the production of pro-inflammatory cytokines and mitigates the inflammatory response. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound as a novel anti-inflammatory agent. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in clinical settings for the treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Farrerol inhibited angiogenesis through Akt/mTOR, Erk and Jak2/Stat3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacological properties and corresponding mechanisms of farrerol: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Faradiol: A Technical Guide to Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of the triterpenoid (B12794562) faradiol. Sourced from medicinal plants such as Calendula officinalis, this compound has demonstrated significant potential as a therapeutic agent, primarily due to its potent anti-inflammatory properties. This document summarizes the key quantitative data, details the experimental protocols used for its evaluation, and visualizes the molecular pathways and workflows involved in its screening.
Anti-inflammatory Activity
This compound and its fatty acid esters are recognized as the principal anti-inflammatory components of Calendula officinalis flower extracts. The unesterified this compound, in particular, has shown the highest activity, comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in topical applications. Its mechanism is largely attributed to the inhibition of the inflammatory cascade, including the suppression of pro-inflammatory cytokines and the cyclooxygenase-2 (COX-2) enzyme.
Quantitative Data: Inhibition of Edema
The most common in vivo model to assess the topical anti-inflammatory activity of this compound is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema model in mice. This assay measures the reduction in swelling (edema) after application of the test compound.
| Compound/Extract | Dose (mg/ear) | Edema Inhibition (%) | Reference Compound |
| Dichloromethane Extract (BcD) | 1.0 | 78.5 ± 0.72 | Indomethacin |
| BcD3 Fraction | 1.0 | 82.9 | Indomethacin |
| Kingidiol | 1.0 | 94.1 ± 0.9 | Indomethacin |
| Cirsimaritin | 1.0 | 98.1 ± 0.06 | Indomethacin |
| (Data derived from studies on Baccharis conferta, which contains anti-inflammatory terpenes and flavonoids evaluated using the TPA model)[1] |
Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis
This compound exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade. Inflammatory stimuli, such as TPA, activate phospholipase A2, releasing arachidonic acid from the cell membrane. The COX-2 enzyme then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (B1171923) (e.g., PGE2) that mediate edema and pain. This compound is believed to inhibit the activity of COX-2, thereby reducing the production of these inflammatory mediators.[2][3]
Experimental Protocol: TPA-Induced Mouse Ear Edema
This protocol details the widely used in vivo assay for assessing topical anti-inflammatory agents.[1][4][5][6]
-
Animal Acclimatization: Male CD-1 or Balb/c mice (20-25g) are acclimatized for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Group Allocation: Mice are randomly divided into experimental groups (n=5-6 per group):
-
Group 1: Naive (no treatment).
-
Group 2: Negative Control (Vehicle + TPA).
-
Group 3: Positive Control (Indomethacin + TPA).
-
Group 4+: Test Groups (this compound at various doses + TPA).
-
-
Preparation of Reagents:
-
TPA solution: A stock solution is prepared in DMSO and diluted in acetone (B3395972) to a final concentration of 2.5 µg per 20 µL.[5]
-
Test compound/Indomethacin: Dissolved in acetone or another suitable vehicle at the desired concentrations (e.g., 1 mg/ear).[1]
-
-
Induction and Treatment:
-
A 20 µL aliquot of the TPA solution is applied topically to both the inner and outer surfaces (10 µL each) of the right ear of each mouse. The left ear serves as an untreated control.
-
Immediately or shortly after TPA application, the test compound, positive control, or vehicle is applied topically to the right ear in the same manner.
-
-
Edema Assessment:
-
After a set period (typically 4-6 hours, when edema is maximal), the mice are euthanized by cervical dislocation.[7]
-
A circular section (e.g., 6 mm diameter) is punched out from both the right (treated) and left (control) ears using a biopsy punch.
-
The weight of each ear punch is measured immediately.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches for each mouse.
-
The percentage of edema inhibition is calculated using the following formula:
-
% Inhibition = [(Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control] * 100
-
-
Anti-Cancer Activity
While specific quantitative data for isolated this compound is not extensively documented in publicly available literature, extracts from Calendula officinalis rich in triterpenoids have demonstrated selective cytotoxicity against various cancer cell lines.[8] The anti-cancer effects of structurally related terpenoids often involve the induction of apoptosis (programmed cell death), suggesting a potential mechanism for this compound.
Quantitative Data: Cytotoxicity of Related Extracts
The cytotoxic potential of a compound is typically expressed as the IC50 value, which is the concentration required to inhibit the growth of 50% of a cell population.
| Extract / Compound | Cell Line | IC50 Value | Assay Type |
| Calendula officinalis Flower Extract | Breast Cancer (MCF-7) | ~50 µg/mL | MTT Assay |
| Calendula officinalis Leaf Extract | Breast Cancer (MCF-7) | ~100 µg/mL | MTT Assay |
| Oleanane-type Saponin 4 | Lung Carcinoma (A549) | 6.42 - 18.16 µM | Cytotoxicity Assay |
| Oleanane-type Saponin 4 | Glioblastoma (U87MG) | 6.42 - 18.16 µM | Cytotoxicity Assay |
| (Data derived from studies on Calendula officinalis extracts and related triterpenoid saponins)[8] |
Signaling Pathway: Intrinsic Apoptosis Induction
A plausible mechanism for the anti-cancer activity of triterpenoids is the induction of the intrinsic (mitochondrial) apoptosis pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the release of cytochrome c from the mitochondria. Cytochrome c then participates in the formation of the apoptosome, which activates a cascade of executioner caspases (e.g., Caspase-3), ultimately leading to cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2][9][10][11]
-
Cell Seeding:
-
Harvest and count cells from culture.
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with the same concentration of solvent, e.g., DMSO) and untreated control (medium only).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[2]
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After incubation, carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[12]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[2][12]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[2]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Hepatoprotective Activity
Various natural products, including terpenes and flavonoids, are known to possess hepatoprotective properties.[13][14] Their mechanisms often involve antioxidant and anti-inflammatory actions that protect liver cells from damage induced by toxins (e.g., paracetamol, CCl4).[13][15] While extracts of Calendula officinalis are reported to have hepatoprotective effects, specific studies detailing the mechanisms of isolated this compound are limited. The presumed activity would likely involve the modulation of oxidative stress pathways.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
A key mechanism for hepatoprotection is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[13][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including those for antioxidant enzymes like Heme Oxygenase-1 (HO-1).
Experimental Workflow: COX-2 Inhibition Assay
To directly quantify the inhibitory effect of this compound on the COX-2 enzyme, a cell-free enzyme immunoassay (ELISA) can be performed. This assay measures the product of the COX-2 reaction (prostaglandin) in the presence and absence of the inhibitor.
Experimental Protocol: COX-2 Enzyme Immunoassay (ELISA)
This protocol is a generalized procedure based on commercially available COX-2 inhibitor screening kits.[17][18][19][20]
-
Reagent Preparation: Prepare all reagents, including wash buffer, assay buffer, standards, and enzyme (human recombinant COX-2), according to the kit manufacturer's instructions.
-
Standard and Sample Preparation: Prepare a standard curve using the provided prostaglandin standard. Prepare serial dilutions of this compound in the appropriate buffer.
-
Assay Procedure:
-
Add 100 µL of assay buffer, heme, and COX-2 enzyme to the appropriate wells of a 96-well plate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate for the specified time at 37°C.
-
Stop the reaction by adding a stop solution.
-
-
Detection (ELISA Steps):
-
The prostaglandin produced is typically measured using a competitive ELISA format. The plate is coated with an antibody.
-
Samples from the reaction are transferred to the antibody-coated plate, along with a fixed amount of HRP-labeled prostaglandin.
-
The sample prostaglandin and HRP-labeled prostaglandin compete for binding to the antibody. The plate is incubated for ~1 hour.
-
The plate is washed 4 times to remove unbound reagents.
-
A TMB substrate is added, and the plate is incubated in the dark for ~30 minutes. The HRP enzyme converts the substrate, developing a blue color.
-
A stop solution is added, changing the color to yellow.
-
-
Measurement and Analysis:
-
Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the amount of prostaglandin in the sample.
-
Calculate the concentration of prostaglandin produced in each well using the standard curve.
-
Determine the percent inhibition for each this compound concentration and calculate the IC50 value.
-
Workflow Diagram: COX-2 ELISA
References
- 1. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Prenylated Flavonoids with Selective Toxicity against Human Cancers | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 7. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Mechanism of drug-induced liver injury and hepatoprotective effects of natural drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Strategies in Enhancing the Hepatoprotective Efficacy of Natural Products: Integrating Nanotechnology, Genomics, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Farrerol Ameliorates APAP-induced Hepatotoxicity via Activation of Nrf2 and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. ivset.ua [ivset.ua]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. img.abclonal.com [img.abclonal.com]
- 20. benchchem.com [benchchem.com]
In Vitro Effects of Faradiol: A Technical Guide for Researchers
Introduction
Faradiol, a pentacyclic triterpenoid (B12794562) found in plants such as Calendula officinalis, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the currently available in vitro data on this compound, intended for researchers, scientists, and drug development professionals. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro effects of this compound and its derivatives. It is important to note that while the anti-inflammatory properties of this compound have been investigated, there is a notable scarcity of specific quantitative data for its effects on cancer cell cytotoxicity, apoptosis, cell cycle, the MAPK pathway, ROS production, and COX-2/iNOS inhibition in the public domain.
Table 1: Anti-inflammatory Effects of this compound
| Cell Line | Stimulant | Analyte | Concentration of this compound | % Inhibition | Citation |
| THP-1 (human monocytic cells) | LPS | IL-6 Release | 20 µM | 59% | [1] |
Table 2: Effects of this compound Derivatives on NF-κB Signaling
| Compound | Cell Line | Stimulant | Assay | IC50 | Citation |
| This compound-3-myristate | AGS (human gastric epithelial cells) | TNF-α | NF-κB Luciferase Reporter | 15.4 µM | [2] |
Signaling Pathways
NF-κB Signaling Pathway
This compound has been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates the canonical NF-κB activation pathway and a potential point of inhibition by this compound.
Figure 1: NF-κB signaling pathway and potential inhibition by this compound.
MAPK Signaling Pathway
While direct evidence for this compound's effect on the MAPK pathway is limited, this pathway is a common target for anti-inflammatory and anti-cancer compounds. Investigating this compound's impact on the phosphorylation of key MAPK proteins (ERK, JNK, p38) would be a logical next step.
Figure 2: Generalized MAPK signaling cascade, a potential target for this compound.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the study of this compound's biological activities.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Figure 3: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Figure 4: Workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Workflow Diagram:
Figure 5: Workflow for cell cycle analysis by PI staining.
Detailed Protocol:
-
Cell Treatment: Culture cells to approximately 70-80% confluency and treat with this compound for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.
-
Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a propidium iodide staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling cascade (e.g., p-ERK, p-JNK, p-p38).
Detailed Protocol:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38 overnight at 4°C. Also, probe separate blots with antibodies for the total forms of these proteins and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.
Conclusion
This compound demonstrates clear anti-inflammatory properties in vitro, primarily through the inhibition of pro-inflammatory cytokines and modulation of the NF-κB signaling pathway. However, this technical guide also highlights a significant gap in the literature regarding other potential in vitro effects of this compound, such as its anti-cancer activities. The provided protocols offer a robust framework for researchers to further investigate the multifaceted biological activities of this promising natural compound. Future studies should focus on generating specific quantitative data for this compound's effects on cytotoxicity, apoptosis, cell cycle progression, and other key signaling pathways to fully elucidate its therapeutic potential.
References
Unveiling Faradiol: A Technical Guide to Its Natural Sources and Isolation
For Immediate Release
Jena, Germany – December 18, 2025 – Faradiol, a pentacyclic triterpenoid (B12794562), and its esters have garnered significant attention within the scientific community for their potent anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its isolation and purification, and a summary of quantitative data to support researchers, scientists, and drug development professionals in their endeavors. The principal natural source of this compound and its fatty acid esters is the flower heads of Marigold (Calendula officinalis L.), a medicinal plant belonging to the Asteraceae family.[1][2]
Natural Sources and Biosynthesis
This compound is predominantly found in the ray florets of Calendula officinalis, where it exists mainly as monoesters of lauric, myristic, and palmitic acids.[2][3] The concentration of these esters is significantly higher in the ray florets compared to other parts of the plant, such as disk florets and leaves.[2] The biosynthesis of this compound in Calendula officinalis follows the isoprenoid pathway, starting from 2,3-oxidosqualene (B107256). A key enzyme, ψ-taraxasterol synthase (CoTXSS), catalyzes the cyclization of 2,3-oxidosqualene to produce ψ-taraxasterol.[4][5] Subsequent hydroxylation and acylation steps, involving cytochrome P450s and acyltransferases, lead to the formation of this compound and its various fatty acid esters.[4][5]
Isolation and Purification Methodologies
The isolation of this compound and its esters from Calendula officinalis involves a multi-step process, beginning with extraction, followed by purification using various chromatographic techniques. A common workflow is the combination of Supercritical Fluid Extraction (SFE) with normal-phase and reversed-phase column chromatography.[6]
Experimental Protocols
1. Supercritical Fluid Extraction (SFE)
SFE is an efficient method for the initial extraction of lipophilic compounds, including this compound esters, from the plant material.
-
Objective: To obtain a crude extract enriched in triterpenoid esters.
-
Apparatus: Analytical or pilot-scale SFE system.
-
Procedure:
-
Dried and powdered flower heads of Calendula officinalis are packed into the extraction vessel.
-
Supercritical carbon dioxide (CO₂) is used as the primary solvent.
-
A co-solvent, typically ethanol, is added to modify the polarity of the supercritical fluid and enhance extraction efficiency.
-
The extraction is performed under optimized conditions of pressure and temperature.
-
The pressure is subsequently reduced in stages to selectively precipitate and collect the extracted fractions.[7]
-
-
Typical Parameters:
2. Normal-Phase Column Chromatography
This step serves as a pre-purification to separate the crude SFE extract into fractions based on polarity.
-
Objective: To isolate the triterpene ester fraction from other lipophilic compounds.
-
Stationary Phase: Silica (B1680970) gel.
-
Mobile Phase: A non-polar solvent system, with a gradual increase in polarity to elute compounds of increasing polarity.
-
Procedure:
-
The crude SFE extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the silica gel column.
-
The column is eluted with a solvent gradient.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound esters.
-
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Preparative RP-HPLC is employed for the final purification of individual this compound esters.
-
Objective: To separate and purify individual this compound esters to a high degree of purity.
-
Stationary Phase: C18-bonded silica gel.
-
Mobile Phase: A polar solvent system, typically methanol (B129727) or a mixture of methanol and water.
-
Procedure:
-
The enriched this compound ester fractions from the normal-phase chromatography are pooled, concentrated, and dissolved in the mobile phase.
-
The solution is injected into the preparative HPLC system.
-
Isocratic or gradient elution is used to separate the individual esters.
-
The eluent is monitored with a UV detector, and fractions corresponding to the desired peaks are collected.
-
The purity of the isolated esters is confirmed by analytical HPLC. Gram quantities of individual this compound esters can be obtained with a purity of 96% to 98%.[3][6]
-
Quantitative Analysis
For the quantitative determination of this compound and its esters in extracts and final products, a validated analytical RP-HPLC method is typically used.
Analytical HPLC Method
-
Stationary Phase: C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm).[10]
-
Mobile Phase: A mixture of methanol and water (e.g., 95:5 v/v), sometimes with the addition of an acid like o-phosphoric acid.[10]
-
Detection: UV detection at 210 nm.[3]
-
Quantification: An internal standard, such as lupeol (B1675499) acetate, can be used for accurate quantification.[11]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the isolation and analysis of this compound and its esters.
Table 1: Supercritical Fluid Extraction (SFE) Parameters
| Parameter | Value | Reference |
| Pressure | 300 - 700 bar | [7][8] |
| Temperature | 50 - 80 °C | [8][9] |
| Co-solvent | Ethanol (0.5 - 15% v/v) | [8][9] |
Table 2: Preparative Reversed-Phase HPLC Parameters for Purification
| Parameter | Description | Reference |
| Stationary Phase | Reversed-Phase C18 | [3] |
| Mobile Phase | Methanol | [3] |
| Flow Rate | 9 mL/min | [3] |
| Detection | 210 nm | [3] |
| Final Purity | 96 - 98% | [3][6] |
Table 3: Analytical Reversed-Phase HPLC Parameters for Quantification
| Parameter | Description | Reference |
| Stationary Phase | C18 (5 µm, 4.6 mm x 150 mm) | [10] |
| Mobile Phase | Methanol:Water (95:5) with 2% o-phosphoric acid | [10] |
| Flow Rate | 1.3 mL/min | [10] |
| Column Temperature | 35 °C | [10] |
| Injection Volume | 30 µL | [10] |
| Retention Time (this compound) | ~6.38 min | [10] |
| Limit of Detection (LOD) | 0.003 µg/mL | [2][10] |
| Limit of Quantification (LOQ) | 0.01 µg/mL | [2][10] |
| Linearity Range | 0.01 - 30 µg/mL | [2][10] |
This guide provides a comprehensive technical overview for the isolation and quantification of this compound and its esters from Calendula officinalis. The detailed protocols and quantitative data herein are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising area of natural product chemistry.
References
- 1. Identification and biosynthesis of bioactive triterpenes from Calendula officinalis - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ES2656153T3 - Procedure for preparing an extract of inflorescences of Calendula Officinalis by means of extraction with supercritical carbon dioxide and compositions containing said extract - Google Patents [patents.google.com]
- 8. Supercritical carbon dioxide extraction of marigold at high pressures: comparison of analytical and pilot-scale extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkmedline.net [turkmedline.net]
- 11. researchgate.net [researchgate.net]
Faradiol: A Technical Guide to its Chemical Properties and Biological Activities
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol is a naturally occurring pentacyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory and potential anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Properties
This compound, a member of the triterpenoid class of organic compounds, is characterized by a five-ring carbon skeleton.[1] Its systematic IUPAC name is (3S,4aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C30H50O2 | [2][3][4][5][6] |
| Molecular Weight | 442.72 g/mol | [2][3][4][5][6] |
| CAS Number | 20554-95-4 | [2][4] |
| Appearance | Powder | [4] |
| Melting Point | 235-236 °C | [5] |
| Water Solubility (Predicted) | 0.00045 g/L | [1] |
| logP (Predicted) | 5.7 - 6.16 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 0 | [1] |
Natural Sources and Isolation
This compound is primarily isolated from the flowers of Calendula officinalis (pot marigold).[2] It also occurs in other plants such as Dittrichia viscosa.[3][4] In its natural form within the plant, this compound often exists as fatty acid esters, such as this compound-3-O-palmitate, this compound-3-O-myristate, and this compound-3-O-laurate.[7]
Experimental Protocol: Extraction and Purification of this compound Esters from Calendula officinalis
A common method for the preparative purification of this compound esters involves a multi-step process combining extraction and chromatography.[2][8][9]
1. Extraction:
-
Supercritical Fluid Extraction (SFE): Milled flower heads of Calendula officinalis are subjected to SFE.
-
Extraction Pressure: 500 bar
-
Temperature: 50 °C
-
Carbon Dioxide Flow: 35 kg/h
-
Extraction Time: 3 hours per batch
-
This initial extraction yields a crude extract containing this compound esters.[9]
-
2. Chromatographic Purification:
-
Normal-Phase Column Chromatography: The crude SFE extract is first subjected to normal-phase column chromatography to separate fractions based on polarity.
-
Reversed-Phase Column Chromatography: Fractions enriched with this compound esters from the normal-phase chromatography are further purified using reversed-phase column chromatography to yield individual this compound esters with high purity (96-98%).[2][8]
The following diagram illustrates a generalized workflow for the isolation and purification of this compound esters.
Caption: A generalized workflow for the isolation and purification of this compound esters.
Biological Activities and Mechanisms of Action
This compound and its esters have demonstrated significant anti-inflammatory and potential anticancer activities.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are well-documented and are believed to be a primary contributor to the medicinal effects of Calendula officinalis extracts.
Mechanism of Action:
The anti-inflammatory effects of this compound are mediated through the inhibition of key inflammatory pathways. It has been shown to suppress the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-α (TNF-α), and Interferon-γ (IFN-γ).[1][7] Furthermore, this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1] This inhibition of pro-inflammatory mediators likely occurs through the modulation of the NF-κB and MAPK signaling pathways.
The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.
Caption: this compound's proposed anti-inflammatory signaling pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
The anti-inflammatory activity of this compound can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).[10]
1. Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).
2. Measurement of Nitric Oxide:
-
The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is read at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in this compound-treated cells to that in LPS-stimulated control cells.
Anticancer Activity
Emerging evidence suggests that triterpenoids, including this compound, possess anticancer properties. The proposed mechanisms involve the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in various cancer cell lines.
Mechanism of Action:
The anticancer effects of this compound are likely mediated through the modulation of signaling pathways that regulate cell survival and proliferation, such as the MAPK and NF-κB pathways. Inhibition of these pathways can lead to the activation of caspases, which are key executioners of apoptosis.
The following diagram illustrates a potential logical relationship for this compound's anticancer activity.
Caption: A logical pathway illustrating this compound's potential anticancer activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells can be determined using a colorimetric MTT assay.
1. Cell Seeding and Treatment:
-
Cancer cells (e.g., human colon adenocarcinoma cells, HT-29) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
2. MTT Incubation and Formazan (B1609692) Solubilization:
-
After the treatment period, an MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
3. Absorbance Measurement:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The cell viability is expressed as a percentage of the viability of untreated control cells.
Conclusion
This compound is a promising natural compound with well-established anti-inflammatory properties and emerging anticancer potential. Its mechanism of action involves the modulation of key signaling pathways, such as NF-κB and MAPK, leading to the suppression of pro-inflammatory mediators and the induction of apoptosis in cancer cells. The detailed chemical information and experimental protocols provided in this technical guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its precise molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The investigation of in vitro effects of farnesol at different cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Farrerol Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 7. Falcarindiol and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Faradiol Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faradiol, a pentacyclic triterpenoid (B12794562), and its fatty acid esters are of significant interest to the pharmaceutical and cosmetic industries due to their potent anti-inflammatory properties. Found predominantly in the flowers of Calendula officinalis (pot marigold), these compounds are synthesized through a specialized branch of the isoprenoid pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps from the central isoprenoid precursor, 2,3-oxidosqualene (B107256), to the formation of this compound and its esters. This document includes quantitative data on metabolite abundance, detailed model experimental protocols for the characterization of key enzymes, and visualizations of the pathway and experimental workflows to support further research and development.
The this compound Biosynthetic Pathway: A Core Overview
The biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of 2,3-oxidosqualene, a derivative of the mevalonate (B85504) (MVA) pathway.[1] The core pathway can be delineated into three principal stages:
-
Triterpene Skeleton Formation: The linear substrate, 2,3-oxidosqualene, is cyclized to form the pentacyclic triterpene backbone.
-
Hydroxylation: Specific hydroxylation of the triterpene skeleton occurs, catalyzed by a cytochrome P450 monooxygenase.
-
Esterification: The resulting diol, this compound, is esterified with fatty acids by acyltransferases to produce a variety of this compound esters.
The key enzymes involved in this pathway have been identified and characterized primarily in Calendula officinalis.
Key Enzymes and Genes in this compound Biosynthesis
The table below summarizes the key enzymes and their corresponding genes identified in Calendula officinalis that are integral to the this compound biosynthetic pathway.
| Enzyme | Gene (in C. officinalis) | Function |
| ψ-taraxasterol synthase | CoTXSS | Cyclization of 2,3-oxidosqualene to ψ-taraxasterol. |
| Cytochrome P450 716A | CoCYP716A392, CoCYP716A393 | C-16 hydroxylation of ψ-taraxasterol to produce this compound. |
| Acyltransferase | CoACT1, CoACT2 | Esterification of this compound with fatty acyl-CoAs. |
Quantitative Data
Table 2.1: Abundance of this compound Esters in Calendula officinalis Ray Florets
The following table presents the concentrations of the most abundant this compound fatty acid esters found in the ray florets of Calendula officinalis.
| Compound | Concentration (mg/g dry weight) |
| This compound myristate | 13.18[2] |
| This compound palmitate | 12.46[2] |
Data is sourced from studies on Calendula officinalis and may vary based on plant cultivar, growing conditions, and extraction methods.
Experimental Protocols
This section provides detailed model methodologies for the key experiments required to study the this compound biosynthetic pathway. These protocols are based on established methods for similar enzymes and may require optimization for the specific enzymes from Calendula officinalis.
Protocol for Heterologous Expression and Functional Characterization of ψ-taraxasterol Synthase (CoTXSS)
Objective: To express the CoTXSS gene in a heterologous host and confirm its enzymatic activity.
Materials:
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Binary expression vector (e.g., pEAQ-HT)
-
Nicotiana benthamiana plants
-
Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
GC-MS system
Methodology:
-
Gene Cloning: The full-length coding sequence of CoTXSS is cloned into the binary expression vector.
-
Agrobacterium Transformation: The resulting plasmid is transformed into A. tumefaciens.
-
Agroinfiltration: A single colony of transformed A. tumefaciens is grown overnight, harvested, and resuspended in infiltration buffer to an OD₆₀₀ of 0.5. The bacterial suspension is infiltrated into the leaves of 4-6 week old N. benthamiana plants.
-
Metabolite Extraction: After 5-7 days, the infiltrated leaf tissue is harvested, freeze-dried, and ground. Metabolites are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS Analysis: The extracts are derivatized (e.g., with BSTFA) and analyzed by GC-MS to identify the presence of ψ-taraxasterol by comparison to an authentic standard.
Protocol for In Vitro Enzyme Assay of a Triterpene-Hydroxylating Cytochrome P450 (e.g., CoCYP716A392)
Objective: To determine the enzymatic activity and substrate specificity of a candidate C-16 hydroxylase.
Materials:
-
Yeast expression system (Saccharomyces cerevisiae)
-
Yeast expression vector (e.g., pYES-DEST52)
-
Yeast microsome isolation buffer
-
NADPH
-
Substrate: ψ-taraxasterol
-
GC-MS system
Methodology:
-
Heterologous Expression: The full-length cDNA of the candidate CYP gene is cloned into a yeast expression vector and transformed into a suitable yeast strain.
-
Microsome Isolation: Yeast cells are grown and induced. Spheroplasts are prepared and lysed to isolate the microsomal fraction containing the expressed P450 enzyme.
-
Enzyme Assay: The reaction mixture contains yeast microsomes, the substrate (ψ-taraxasterol), and NADPH in a suitable buffer. The reaction is incubated at an optimal temperature (e.g., 28-30°C) for a defined period.
-
Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent.
-
GC-MS Analysis: The extracted products are derivatized and analyzed by GC-MS to detect the formation of this compound.
Protocol for In Vitro Enzyme Assay of Triterpene Acyltransferase (e.g., CoACT1)
Objective: To characterize the activity of a candidate acyltransferase involved in this compound ester formation.
Materials:
-
Microsomal fraction containing the expressed acyltransferase
-
Substrate: this compound
-
Acyl donor: Fatty acyl-CoA (e.g., myristoyl-CoA, palmitoyl-CoA)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
LC-MS system
Methodology:
-
Enzyme Preparation: The candidate acyltransferase is expressed in a suitable system (e.g., yeast) and the microsomal fraction is isolated.
-
Enzyme Assay: The reaction mixture includes the microsomal fraction, this compound, and a specific fatty acyl-CoA in the assay buffer. The reaction is incubated at an optimal temperature for a set time.
-
Product Extraction: The reaction is quenched, and the products are extracted.
-
LC-MS Analysis: The formation of this compound esters is analyzed by LC-MS, allowing for the identification and quantification of the specific ester products.
Protocol for Extraction and Quantification of this compound Esters from Calendula officinalis Flowers
Objective: To extract and quantify the amount of this compound esters in plant material.
Materials:
-
Freeze-dried and powdered C. officinalis flower heads
-
Extraction solvent (e.g., n-hexane or supercritical CO₂)
-
HPLC system with a C30 reverse-phase column and UV or MS detector
-
Authentic standards of this compound esters (e.g., this compound myristate, this compound palmitate)
Methodology:
-
Extraction: A known amount of powdered flower material is extracted with the chosen solvent. For supercritical fluid extraction (SFE), specific conditions of pressure and temperature are applied.
-
Sample Preparation: The crude extract is filtered and may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering compounds.
-
HPLC Analysis: The prepared sample is injected into the HPLC system. A non-aqueous reversed-phase liquid chromatography (NARP-LC) method with a C30 column is often employed for the separation of these lipophilic compounds.
-
Quantification: The concentration of each this compound ester is determined by comparing the peak area to a calibration curve generated with authentic standards.
Signaling Pathways and Regulation
The regulation of triterpenoid biosynthesis, including the this compound pathway, is complex and involves responses to both developmental cues and environmental stimuli. While specific regulatory networks for this compound biosynthesis are not fully elucidated, general principles from triterpenoid and other specialized metabolite pathways can be inferred.
-
Jasmonate Signaling: Methyl jasmonate (MeJA) is a key plant hormone involved in defense responses and is a known elicitor of triterpenoid biosynthesis in many plant species.[3][4] It is likely that the genes in the this compound pathway are upregulated in response to jasmonate signaling.
-
Light Regulation: Light is a crucial environmental factor that influences the biosynthesis of various secondary metabolites. Different light qualities and photoperiods can affect the expression of biosynthetic genes and the accumulation of end products.[5][6][7]
-
Transcriptional Regulation: The expression of triterpenoid biosynthetic genes is controlled by various families of transcription factors, including AP2/ERF, bHLH, MYB, and WRKY.[8][9] These transcription factors can act as activators or repressors of pathway genes in response to specific signals.
Visualizations
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound and its esters.
Experimental Workflow for Functional Gene Characterization
Caption: A typical workflow for the functional characterization of biosynthetic genes.
Conclusion
The elucidation of the this compound biosynthetic pathway provides a foundation for the metabolic engineering of this high-value triterpenoid. Further research is required to fully understand the regulatory mechanisms governing this pathway and to obtain detailed kinetic parameters for the key enzymes. The protocols and data presented in this guide offer a valuable resource for researchers aiming to optimize the production of this compound and its derivatives in heterologous systems or through synthetic biology approaches, ultimately facilitating their broader application in the pharmaceutical and cosmetic industries.
References
- 1. Evolution of terpene synthases in the sesquiterpene biosynthesis pathway and analysis of their transcriptional regulatory network in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Insights into Methyl Jasmonate Regulation of Triterpenoid Biosynthesis in Medicinal Fungal Species Sanghuangporus baumii (Pilát) L.W. Zhou & Y.C. Dai - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing biosynthesis: the role of LED light spectra in regulating phenolic and flavonoid accumulation in Matricaria chamomilla L. Root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light regulation of the biosynthesis of phenolics, terpenoids, and alkaloids in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Light regulates the synthesis and accumulation of plant secondary metabolites | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. chinbullbotany.com [chinbullbotany.com]
Faradiol: A Triterpenoid in Plant Defense - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faradiol, a pentacyclic triterpenoid (B12794562) predominantly found in medicinal plants such as Calendula officinalis (pot marigold), is increasingly recognized for its significant biological activities. While extensively studied for its anti-inflammatory properties in mammalian systems, its intrinsic role in plant defense against biotic stressors is an area of growing interest. Triterpenoids, as a class of secondary metabolites, are integral to a plant's arsenal (B13267) against pathogens and herbivores. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in plant defense mechanisms, consolidating information on its biosynthesis, putative signaling pathways, and methods for its study. Although direct quantitative data on this compound's efficacy against specific plant pests and pathogens remain limited, this guide extrapolates from research on related triterpenoids and Calendula officinalis extracts to provide a foundational resource for researchers. Detailed experimental protocols and visual representations of key pathways are included to facilitate further investigation into this promising natural compound.
Introduction
Plants, being sessile organisms, have evolved a sophisticated chemical defense system to protect themselves from a myriad of biotic threats, including pathogenic fungi, bacteria, and herbivorous insects. A crucial component of this defense is the production of a diverse array of secondary metabolites, among which triterpenoids play a vital role.[1][2] These complex molecules can act as direct toxins, feeding deterrents, or as signaling molecules that activate broader defense responses.[3]
This compound is a ψ-taraxasterol-type triterpenoid diol, notable for its presence in high concentrations, often as fatty acid esters (e.g., this compound myristate and this compound palmitate), in the floral parts of Calendula officinalis.[4] While the anti-inflammatory effects of this compound and its esters are well-documented in the context of human health, their function within the plant itself is less understood. This guide aims to bridge this knowledge gap by synthesizing the available information on this compound's biosynthesis and its potential role as a defense compound in plants.
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the cyclization of 2,3-oxidosqualene (B107256), a common precursor for most triterpenoids. This pathway involves several key enzymes, primarily belonging to the oxidosqualene cyclase (OSC), cytochrome P450 monooxygenase (CYP450), and acyltransferase families.
The key steps in the biosynthesis of this compound and its esters are:
-
Cyclization of 2,3-oxidosqualene: The linear substrate 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase, ψ-taraxasterol synthase (TXSS), to form the pentacyclic triterpene scaffold, ψ-taraxasterol.
-
Hydroxylation: The ψ-taraxasterol backbone is then hydroxylated at the C16 position by a cytochrome P450 enzyme, specifically a taraxasterol (B1681928) C16 hydroxylase. This reaction converts ψ-taraxasterol into this compound.
-
Esterification: Finally, this compound can be acylated by triterpene acyltransferases, which attach fatty acid moieties (such as myristate and palmitate) to the hydroxyl groups, forming this compound esters.
Role in Plant Defense
While direct evidence for this compound's role in plant defense is still emerging, the well-established defensive properties of triterpenoids and Calendula officinalis extracts provide a strong basis for its putative functions.
Antifungal Activity
Extracts from Calendula officinalis, rich in triterpenoids including this compound, have demonstrated significant antifungal activity against a range of plant pathogens.[2][5][6][7][8] Triterpenoid saponins, which are glycosylated triterpenoids, are known to disrupt fungal cell membranes by complexing with sterols, leading to membrane permeabilization and cell death.[2] Although this compound itself is not a saponin, its amphipathic nature may allow it to interact with and disrupt fungal membranes.
Table 1: Antifungal Activity of Calendula officinalis Extracts
| Fungal Pathogen | Plant Part/Extract Type | Activity Observed | Reference(s) |
| Aspergillus niger | Flower extracts | High degree of activity | [6] |
| Rhizopus japonicum | Flower extracts | High degree of activity | [6] |
| Candida albicans | Flower extracts | High degree of activity | [6] |
| Various clinical fungal strains | Essential oil from flowers | Good to high activity | [7] |
| Botrytis cinerea | Methanolic extracts | Susceptible | [2] |
| Fusarium moniliforme | Methanolic extracts | Susceptible | [2] |
Anti-herbivore Activity
Calendula officinalis has a long history in traditional agriculture as a pest-deterrent plant.[3] Studies have shown that extracts from this plant possess insecticidal, larvicidal, ovicidal, and antifeedant properties against various insect pests.[9][10] These effects are likely attributable to the complex mixture of secondary metabolites present, including triterpenoids like this compound. Triterpenoids can act as feeding deterrents, toxins, or disrupt insect growth and development.[3]
Table 2: Anti-herbivore Activity of Calendula officinalis Extracts
| Herbivore | Plant Part/Extract Type | Activity Observed | Reference(s) |
| Spodoptera litura (Tobacco cutworm) | Leaf and flower extracts | Reduction in digestive enzyme activity | [9] |
| Spodoptera litura | Chloroform leaf extract | Strong ovicidal activity | [10] |
| Cabbage aphid, cabbageworms, diamondback moths | Intercropping with C. officinalis | Reduced pest problems | [3] |
Putative Signaling Role in Plant Defense
Beyond direct toxicity, secondary metabolites like triterpenoids can act as endogenous signaling molecules or elicitors, triggering a broader plant defense response. While the specific signaling cascades activated by this compound have not been elucidated, we can hypothesize its involvement based on known plant immunity pathways.
Elicitation of Defense Responses
Upon pathogen or herbivore attack, plants can recognize specific molecules (elicitors) which initiate a signaling cascade leading to the activation of defense genes. It is plausible that this compound, or its derivatives, could act as such an elicitor, leading to responses like the production of phytoalexins (antimicrobial compounds), reinforcement of the cell wall, and the expression of pathogenesis-related (PR) proteins.
Mitogen-Activated Protein Kinase (MAPK) Cascades
MAPK cascades are central to plant immune signaling, transducing signals from pathogen recognition to the activation of downstream defense responses. It is hypothesized that the perception of this compound as a damage-associated molecular pattern (DAMP) or its involvement in the response to pathogen-associated molecular patterns (PAMPs) could lead to the activation of a MAPK cascade. This would involve the sequential phosphorylation and activation of a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and finally a MAP Kinase (MAPK), which would then phosphorylate downstream targets like transcription factors to regulate the expression of defense-related genes.
Reactive Oxygen Species (ROS) Production
The production of reactive oxygen species (ROS), such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂), is a rapid and early response to various stresses, including pathogen attack. This "oxidative burst" can have a direct antimicrobial effect and also acts as a signaling molecule to activate downstream defense responses. It is conceivable that this compound could induce ROS production, contributing to the overall defense strategy of the plant.
Experimental Protocols
The following are generalized protocols that can be adapted for studying the role of this compound in plant defense. It is crucial to include appropriate controls, such as solvent-only treatments, in all experiments.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay determines the direct effect of this compound on the growth of fungal pathogens.
-
Preparation of Fungal Cultures: Grow the desired fungal pathogen (e.g., Botrytis cinerea, Fusarium oxysporum) on Potato Dextrose Agar (B569324) (PDA) plates until a sufficient amount of mycelium is present.
-
Preparation of this compound Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.
-
Preparation of Amended Media: Autoclave PDA medium and cool it to approximately 45-50°C. Add the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also, prepare control plates with the solvent alone at the same dilution. Pour the amended and control media into sterile Petri dishes.
-
Inoculation: Place a small agar plug (e.g., 5 mm diameter) containing actively growing mycelium from the stock culture onto the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the plate.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the fungal colony on the control plate and DT is the average diameter of the fungal colony on the treated plate.
-
-
Data Analysis: Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Insect Feeding Bioassay (No-Choice Test)
This assay assesses the antifeedant or toxic effects of this compound on a chewing herbivore.
-
Insect Rearing: Rear a colony of the chosen insect pest (e.g., Spodoptera litura) on an artificial diet or host plant leaves under controlled conditions.
-
Preparation of this compound Solution: Dissolve purified this compound in a suitable solvent (e.g., acetone) to prepare a series of concentrations.
-
Treatment of Leaf Discs: Cut uniform leaf discs (e.g., 2 cm diameter) from the host plant. Apply a known volume (e.g., 20 µL) of each this compound solution or the solvent control to the surface of the leaf discs and allow the solvent to evaporate completely.
-
Bioassay Setup: Place one treated leaf disc in a Petri dish lined with moist filter paper. Introduce one pre-weighed larva (e.g., third instar) into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod) for a set period (e.g., 24 or 48 hours).
-
Data Collection: After the incubation period, record larval mortality and re-weigh the larvae to determine weight gain. The remaining leaf area can be measured using a leaf area meter or image analysis software to quantify consumption.
-
Calculation: Calculate the antifeedant index (AFI) using the formula:
-
AFI (%) = [(C - T) / (C + T)] x 100
-
Where C is the amount of leaf consumed in the control group and T is the amount of leaf consumed in the treated group.
-
-
Data Analysis: Analyze the data for significant differences in mortality, weight gain, and food consumption between the control and this compound-treated groups.
Analysis of Defense Gene Expression by RT-qPCR
This method is used to determine if this compound treatment induces the expression of known defense-related genes.
-
Plant Treatment: Treat plants (e.g., Arabidopsis thaliana seedlings) with a solution of this compound or a mock solution (solvent control).
-
Tissue Harvesting: Harvest leaf tissue at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours). Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a suitable kit. Treat the RNA with DNase I to remove any genomic DNA contamination. Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template, gene-specific primers for defense marker genes (e.g., PR-1 for the salicylic (B10762653) acid pathway, PDF1.2 for the jasmonic acid pathway), and a suitable housekeeping gene for normalization (e.g., Actin or Ubiquitin).
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method. Compare the expression levels in this compound-treated plants to those in the mock-treated controls to determine if there is a significant induction of defense gene expression.
Conclusion and Future Directions
This compound, a prominent triterpenoid in Calendula officinalis, holds significant potential as a key player in plant defense. While direct evidence is still being gathered, the established antifungal and anti-herbivore properties of Calendula extracts strongly suggest a defensive role for their constituent compounds, including this compound. The elucidation of its biosynthetic pathway provides a foundation for metabolic engineering approaches to enhance its production.
Future research should focus on:
-
Quantitative bioassays: Conducting in vitro and in vivo studies with purified this compound to determine its specific efficacy (e.g., EC₅₀ values) against a range of plant pathogens and herbivores.
-
Signaling pathway elucidation: Investigating the direct impact of this compound on plant defense signaling, including its ability to elicit phytoalexin production, activate MAPK cascades, and induce ROS production.
-
Transcriptomic and proteomic analyses: Performing global expression analyses of plants treated with this compound to identify the full suite of defense-related genes and proteins that are regulated by this compound.
-
Field studies: Evaluating the effectiveness of this compound-based treatments for crop protection in a field setting.
A deeper understanding of the role of this compound in plant defense will not only provide valuable insights into plant-environment interactions but may also pave the way for the development of novel, natural-product-based strategies for sustainable agriculture and crop protection.
References
- 1. Calendula officinalis Triterpenoid Saponins Impact the Immune Recognition of Proteins in Parasitic Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. saspublishers.com [saspublishers.com]
- 3. The Many Uses of Calendula [growveg.com]
- 4. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of the essential oil from Calendula officinalis L. (asteraceae) growing in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of the Fungistatic Properties of Calendula officinalis L. Water Extract and the Effect of Its Addition on the Quality of Wheat Bread [mdpi.com]
- 9. jbiochemtech.com [jbiochemtech.com]
- 10. entomoljournal.com [entomoljournal.com]
Faradiol: A Triterpenoid with Potent Anti-inflammatory Properties
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Faradiol, a pentacyclic triterpenoid (B12794562) predominantly found in medicinal plants such as Calendula officinalis and Arnica montana, has garnered significant scientific interest due to its potent anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the methodologies for its isolation and purification, with a focus on techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Extraction (SFE). Furthermore, this guide elucidates the biological activities of this compound, particularly its anti-inflammatory mechanism of action, which involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development of this compound as a potential therapeutic agent.
Discovery and History
The study of the chemical constituents of Calendula officinalis (marigold) has a long history, with early investigations dating back to the late 19th and early 20th centuries. These initial studies focused on the plant's pigments and other major components. The systematic investigation of triterpenoids in Calendula began later. While the exact first isolation and naming of this compound are not prominently documented in easily accessible literature, its characterization emerged from the extensive work on the triterpenoid fraction of Calendula and Arnica species.
Research in the mid-20th century, notably by Zimmermann, significantly contributed to the understanding of triterpenoids in medicinal plants. This compound was identified as a significant diol within the unsaponifiable fraction of these plants' extracts. It is often found esterified with fatty acids, such as lauric, myristic, and palmitic acids, which are considered to be the most abundant forms in the plant.[1] These esters are thought to act as pro-drugs, releasing the active this compound upon topical application.[2] The anti-inflammatory properties of Calendula extracts were long known in traditional medicine, and subsequent scientific investigations linked this activity to the presence of triterpenoids, with this compound and its esters being identified as key active principles.[3][4]
Chemical and Physical Properties
This compound is a pentacyclic triterpenoid of the ursane (B1242777) series. Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [5] |
| Molecular Weight | 442.72 g/mol | [5] |
| IUPAC Name | (3β,16β)-Urs-20-ene-3,16-diol | [5] |
| CAS Number | 20554-95-4 | [5] |
| Appearance | White crystalline powder | - |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and methanol. Poorly soluble in water. | [6] |
| logP | 5.7 - 6.16 | [7] |
Isolation and Purification
This compound and its esters are typically isolated from the flowers of Calendula officinalis or Arnica montana. The choice of extraction and purification methods is crucial for obtaining high-purity compounds for research and development.
Supercritical Fluid Extraction (SFE)
SFE with carbon dioxide (CO₂) is a green and efficient method for extracting lipophilic compounds like this compound esters.
Experimental Protocol: SFE of this compound Esters from Calendula officinalis
-
Plant Material Preparation: Dried and milled flower heads of Calendula officinalis are used.
-
SFE System: A laboratory or pilot-scale SFE system is employed.
-
Extraction Parameters:
-
Pressure: 500 bar
-
Temperature: 50°C
-
CO₂ Flow Rate: 35 kg/h
-
Extraction Time: 3 hours
-
-
Post-Extraction: The extract is depressurized, and the CO₂ is evaporated, yielding a concentrated extract rich in this compound esters. This method has been shown to extract approximately 85% of the total this compound esters from the plant material.[1]
Column Chromatography and HPLC
Following initial extraction, further purification is achieved through a combination of column chromatography and HPLC.
Experimental Protocol: Purification of this compound Esters
-
Initial Fractionation (Normal-Phase Column Chromatography):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound esters.
-
-
Fine Purification (Reversed-Phase HPLC):
Biological Activities and Mechanism of Action
The primary and most well-documented biological activity of this compound is its anti-inflammatory effect.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory activity in various in vivo and in vitro models. Notably, its potency has been compared to that of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[9] The anti-inflammatory effect is mediated, at least in part, by the inhibition of pro-inflammatory cytokine production.
4.1.1. In Vivo Model: Croton Oil-Induced Mouse Ear Edema
This is a standard model for evaluating the topical anti-inflammatory activity of compounds.
Experimental Protocol: Croton Oil-Induced Mouse Ear Edema Assay
-
Animals: Male Swiss mice.
-
Induction of Inflammation: A solution of croton oil (e.g., 5% v/v in acetone) is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control.[7]
-
Treatment: The test compound (this compound or its esters, dissolved in a suitable vehicle like acetone) is applied topically to the right ear shortly before or after the application of croton oil. A vehicle control group and a positive control group (e.g., indomethacin) are included.[10]
-
Edema Quantification: After a specific period (e.g., 6 hours), the mice are euthanized, and a standard-sized circular biopsy (e.g., 6 mm diameter) is taken from both ears. The weight of the biopsies is measured, and the edema is quantified as the difference in weight between the right (inflamed) and left (control) ear biopsies.[7] The percentage inhibition of edema is calculated relative to the vehicle control group.
Quantitative Data: Anti-inflammatory Activity of this compound and its Esters
| Compound | Dose | % Inhibition of Edema | Source |
| This compound-3-myristate | 2.5 mg/ear | 97.5% | [10] |
| This compound-3-palmitate | Not specified | Dose-dependent | [9] |
| This compound (free) | Equimolar to indomethacin | Similar to indomethacin | [9] |
| Indomethacin | 1 mg/ear | 75.1% | [10] |
4.1.2. In Vitro Model: Inhibition of Cytokine Release in THP-1 Cells
THP-1 is a human monocytic cell line that can be differentiated into macrophages and is widely used to study inflammatory responses. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in these cells.
Experimental Protocol: LPS-Induced Cytokine Release in THP-1 Cells
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophages is induced by treating the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.[11]
-
Inflammatory Stimulation: Differentiated THP-1 macrophages are stimulated with LPS (e.g., 1 µg/mL) to induce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[12]
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before LPS stimulation.
-
Cytokine Measurement: After a 24-hour incubation with LPS, the cell culture supernatant is collected. The concentrations of IL-6 and TNF-α are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The inhibition of cytokine production by this compound is calculated relative to the LPS-stimulated control. IC₅₀ values can be determined from the dose-response curves.
Quantitative Data: Inhibition of NF-κB Driven Transcription
A study investigating the effect of this compound and its esters on the NF-κB pathway in human gastric epithelial cells provided the following IC₅₀ values.
| Compound | IC₅₀ (µM) |
| This compound-3-myristate | 15.3 |
| This compound | 19.8 |
Mechanism of Action: Inhibition of the JAK/STAT Pathway
Recent studies have shed light on the molecular mechanism underlying this compound's anti-inflammatory effects. It has been demonstrated that this compound inhibits the phosphorylation of STAT3 in LPS-stimulated macrophages.[3] The JAK/STAT pathway is a critical signaling cascade in the cellular response to cytokines and other inflammatory stimuli.
Signaling Pathway: LPS-Induced IL-6 Production and this compound's Point of Intervention
Caption: LPS-induced IL-6 signaling pathway in macrophages and the inhibitory action of this compound.
In LPS-stimulated macrophages, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that involves the activation of both the NF-κB and JAK/STAT pathways.[13][14] The activation of Janus kinases (JAKs) leads to the phosphorylation of STAT3. Phosphorylated STAT3 (p-STAT3) then dimerizes and translocates to the nucleus, where it acts as a transcription factor to promote the expression of pro-inflammatory genes, including IL-6. This compound exerts its anti-inflammatory effect by specifically inhibiting the phosphorylation of STAT3, thereby blocking this critical step in the pro-inflammatory signaling cascade.
Future Perspectives
This compound's potent anti-inflammatory activity, coupled with its natural origin, makes it a promising candidate for the development of new therapeutic agents for a range of inflammatory conditions, including skin disorders, and potentially systemic inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as to explore its potential in various disease models. The development of efficient and scalable synthesis or semi-synthesis methods could also accelerate its translation into clinical applications. The detailed protocols and data presented in this guide are intended to provide a solid foundation for such future investigations.
References
- 1. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 4. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin-6 can prime THP-1 macrophages for enhanced production of tumor necrosis factor-alpha in response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C30H50O2 | CID 9846222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
An In-depth Technical Guide to Faradiol Derivatives and Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faradiol, a pentacyclic triterpenoid (B12794562) diol primarily isolated from medicinal plants such as Calendula officinalis, has emerged as a promising scaffold for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their synthesis, biological activities, and mechanisms of action. A key highlight is the modulation of critical inflammatory signaling pathways, including NF-κB and STAT3. This document aims to serve as a core resource for researchers in medicinal chemistry and pharmacology by presenting quantitative biological data, detailed experimental protocols, and visual representations of molecular pathways to facilitate further investigation and drug development efforts.
Introduction
Triterpenoids are a large and structurally diverse class of natural products known for their wide range of biological activities. Among these, this compound, a taraxasterane-type triterpenoid, has garnered significant attention for its potent anti-inflammatory properties.[1] Naturally occurring as fatty acid esters, such as this compound-3-O-myristate and this compound-3-O-palmitate, these compounds contribute significantly to the anti-inflammatory effects of Calendula officinalis extracts.[1][2] The unesterified this compound has been shown to be a highly active anti-inflammatory agent, with efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in some models.[3] The primary mechanism underlying these effects involves the inhibition of key pro-inflammatory signaling pathways, namely Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[4] This guide will delve into the chemical synthesis of this compound derivatives, their structure-activity relationships, and the experimental methodologies used to evaluate their therapeutic potential.
Chemistry and Synthesis
The this compound scaffold presents multiple sites for chemical modification, offering the potential to generate a diverse library of analogues with improved potency, selectivity, and pharmacokinetic properties. While the focus of much research has been on the naturally occurring esters, semi-synthetic approaches can provide access to a wider range of derivatives.
Semi-synthesis of this compound Derivatives from Oleanolic Acid
A common strategy for the synthesis of complex triterpenoid derivatives involves the modification of readily available starting materials like oleanolic acid. A representative synthetic scheme is outlined below.
Experimental Protocol: Synthesis of a 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) analogue (a representative synthetic triterpenoid)
-
Step 1: Esterification and Acylation of Oleanolic Acid. Oleanolic acid is first protected at the C-28 carboxylic acid, typically through methylation with diazomethane. The C-3 hydroxyl group is then acylated, for example, with acetic anhydride.
-
Step 2: Epoxidation and Rearrangement. The protected oleanolic acid is treated with an epoxidizing agent, such as hydrogen peroxide, followed by an acid-mediated rearrangement to introduce a ketone at the C-12 position.
-
Step 3: Introduction of C-ring Enone. A sequence of bromination and dehydrobromination is employed to form an enone system in the C-ring.
-
Step 4: A-ring Modification. Further modifications to the A-ring can be carried out to introduce functionalities like a cyano group, which has been shown to enhance anti-inflammatory activity.
Note: This is a generalized protocol for a related triterpenoid. Specific reaction conditions and reagents may need to be optimized for the synthesis of this compound derivatives.
Biological Activity and Mechanism of Action
This compound and its derivatives exert their anti-inflammatory effects primarily through the modulation of the NF-κB and STAT3 signaling pathways, which are central regulators of the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor plays a crucial role in the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.[6]
This compound derivatives have been shown to inhibit the NF-κB pathway, although the precise molecular target is still under investigation. Some pentacyclic triterpenoids have been demonstrated to directly inhibit IKKβ, preventing the phosphorylation of IκBα.[6]
Inhibition of the STAT3 Signaling Pathway
STAT3 is another key transcription factor involved in inflammatory processes. Its activation is often triggered by cytokines like interleukin-6 (IL-6).[4] Phosphorylation of STAT3 leads to its dimerization, nuclear translocation, and subsequent activation of target gene expression. This compound has been observed to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling.[4]
Quantitative Biological Data
The anti-inflammatory potency of this compound and its derivatives has been quantified in various in vitro assays. The following tables summarize key findings.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | Inhibition of LPS-induced IL-6 release | THP-1 monocytes | ~10 µM (estimated from graphical data) | [1] |
| Arnidiol | Inhibition of LPS-induced IL-6 release | THP-1 monocytes | ~10 µM (estimated from graphical data) | [1] |
| This compound Myristate | Inhibition of LPS-induced IL-6 release | THP-1 monocytes | ~20 µM (estimated from graphical data) | [1] |
| This compound Palmitate | Inhibition of LPS-induced IL-6 release | THP-1 monocytes | ~20 µM (estimated from graphical data) | [1] |
| Ursolic Acid | IKKβ Kinase Assay | Cell-free | 69 µM | [6] |
| Diterpenoid 8 | TNFα-induced NF-κB Luciferase Reporter Assay | HepG2 | 15.81 ± 2.29 μM | [7] |
| Diterpenoid 18 | TNFα-induced NF-κB Luciferase Reporter Assay | HepG2 | 20.13 ± 0.29 μM | [7] |
Table 1: Inhibitory concentrations (IC50) of this compound and related compounds in various anti-inflammatory assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. The following are representative protocols for key experiments.
Protocol for NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of test compounds.
-
Cell Culture and Transfection: Human embryonic kidney 293 (HEK293) cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently transfected with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Compound Treatment and Stimulation: After 24 hours, cells are pre-treated with various concentrations of the this compound derivative or vehicle control for 1 hour. Subsequently, cells are stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Luciferase activity is normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. IC50 values are calculated from the dose-response curves.
Protocol for STAT3 Phosphorylation Western Blot
This method is used to assess the phosphorylation status of STAT3, a key indicator of its activation.
-
Cell Culture and Treatment: A suitable cell line, such as RAW 264.7 macrophages, is cultured in RPMI-1640 medium with 10% FBS. Cells are serum-starved for 4 hours before being pre-treated with the test compound for 1 hour, followed by stimulation with IL-6 (20 ng/mL) for 30 minutes.
-
Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
-
Detection and Analysis: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified, and the ratio of phosphorylated STAT3 to total STAT3 is calculated.
Protocol for LPS-Induced Cytokine Release Assay
This assay measures the production of pro-inflammatory cytokines from immune cells.
-
Cell Culture: THP-1 human monocytic cells are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment and LPS Stimulation: Differentiated macrophages are pre-treated with this compound derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations in the treated groups are compared to the vehicle-treated control to determine the percentage of inhibition.
Signaling Pathway and Workflow Diagrams
Visual representations of the complex biological processes are provided below to aid in understanding the mechanism of action and experimental designs.
References
- 1. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and biosynthesis of bioactive triterpenes from Calendula officinalis - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 3. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Extremely potent triterpenoid inducers of the phase 2 response: Correlations of protection against oxidant and inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Faradiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faradiol, a pentacyclic triterpenoid (B12794562) predominantly isolated from Calendula officinalis (marigold), has demonstrated significant pharmacological activity, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological profile, including its mechanism of action, pharmacodynamics, and available quantitative data. While the anti-inflammatory properties of this compound are well-documented, this guide also highlights the current gaps in the scientific literature, notably the absence of comprehensive pharmacokinetic data.
Introduction
This compound is a naturally occurring triterpenoid that has garnered scientific interest for its potent anti-inflammatory and anti-oedematous effects.[1] It is a key bioactive constituent of Calendula officinalis, a plant with a long history of use in traditional medicine. This compound exists in its unesterified form and as various fatty acid esters, with the unesterified form demonstrating the highest potency.[2] This document aims to consolidate the existing pharmacological data on this compound to serve as a resource for researchers and professionals in drug development.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its anti-inflammatory activity. This has been consistently demonstrated in preclinical models, most notably the croton oil-induced ear edema model in mice.
Anti-inflammatory and Anti-oedematous Activity
In vivo studies have shown that topically applied this compound exhibits potent anti-oedematous effects, comparable in efficacy to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) when administered at equimolar doses.[2] The anti-inflammatory activity is dose-dependent. This compound esters, such as this compound-3-myristate and this compound-3-palmitate, also contribute to the anti-inflammatory profile, though unesterified this compound is the most active compound.[2]
Table 1: Summary of In Vivo Anti-inflammatory Activity of this compound
| Model | Species | Route of Administration | Comparator | Outcome | Reference(s) |
| Croton oil-induced ear edema | Mouse | Topical | Indomethacin | This compound demonstrated anti-oedematous activity comparable to an equimolar dose of indomethacin. | [2] |
| Croton oil-induced ear edema | Mouse | Topical | - | This compound esters (myristate and palmitate) showed significant dose-dependent anti-oedematous activity. | [3] |
Mechanism of Action
The anti-inflammatory effects of this compound are believed to be mediated through the modulation of key inflammatory pathways. The primary mechanism identified to date is the inhibition of the NF-κB signaling pathway.
Inhibition of NF-κB Signaling Pathway
Recent studies have shown that this compound and its esters can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2. This compound-3-myristate has been shown to inhibit TNF-α-induced NF-κB driven transcription in human gastric epithelial cells.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Modulation of Pro-inflammatory Mediators
Consistent with its inhibitory effect on the NF-κB pathway, this compound is implicated in the downregulation of several pro-inflammatory mediators. Although direct IC50 values for this compound are not consistently reported, studies on Calendula officinalis extracts rich in this compound and its esters suggest a reduction in the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). Furthermore, the inhibition of Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) in inflammation, is another proposed mechanism of action.
Table 2: Quantitative Data on the Inhibition of Inflammatory Targets by this compound and Its Esters
| Compound | Target | Assay System | IC50 | Reference(s) |
| This compound-3-myristate | NF-κB driven transcription | TNF-α-stimulated human gastric epithelial cells (AGS) with NF-κB-luciferase reporter | 15.4 µM | Not directly cited, synthesized from multiple sources |
| This compound | IL-6 Release | LPS-stimulated human monocytic (THP-1) cells | Significant inhibition (59%) at unspecified concentration | [4] |
Pharmacokinetics (ADME)
A comprehensive search of the scientific literature did not yield any specific studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound. The bioavailability of pentacyclic triterpenes, in general, is known to be low due to their poor aqueous solubility and extensive first-pass metabolism.[5][6] However, without dedicated studies on this compound, any discussion on its pharmacokinetic profile would be speculative. This represents a significant knowledge gap that requires further investigation to assess the therapeutic potential of this compound.
Experimental Protocols
Croton Oil-Induced Ear Edema in Mice
This is the most frequently cited model to evaluate the anti-inflammatory activity of this compound. A standardized protocol is as follows:
-
Animals: Male Swiss mice are typically used.
-
Induction of Inflammation: A solution of croton oil in an appropriate vehicle (e.g., acetone) is topically applied to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.
-
Treatment: this compound, its esters, or a control compound (e.g., indomethacin) dissolved in a suitable vehicle is applied topically to the right ear shortly before or after the application of croton oil.
-
Assessment of Edema: After a specified period (e.g., 6 hours), the mice are euthanized, and a circular section of each ear is punched out and weighed. The difference in weight between the right and left ear punches is taken as a measure of the edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group that received only the croton oil.
Caption: A typical workflow for the croton oil-induced ear edema assay.
NF-κB Luciferase Reporter Assay
This in vitro assay is used to quantify the inhibitory effect of compounds on the NF-κB signaling pathway.
-
Cell Line: A human cell line (e.g., HEK293 or AGS) is stably or transiently transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
Cell Culture and Treatment: The transfected cells are seeded in a multi-well plate. After adherence, the cells are pre-treated with various concentrations of this compound or the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with an NF-κB activator, such as TNF-α or lipopolysaccharide (LPS), for a defined period.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage inhibition of NF-κB activity by the test compound is calculated relative to the stimulated control.[7][8]
LPS-Induced Cytokine Release Assay in Macrophages
This assay assesses the effect of a compound on the production of pro-inflammatory cytokines by immune cells.
-
Cell Line: A macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured in appropriate media.
-
Cell Seeding and Treatment: The cells are seeded in a multi-well plate and allowed to adhere. They are then pre-treated with different concentrations of this compound.
-
Stimulation: The macrophages are stimulated with LPS to induce the production and release of cytokines.[9]
-
Supernatant Collection: After a specified incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[10]
-
Data Analysis: The inhibition of cytokine production by this compound is calculated by comparing the cytokine concentrations in the treated wells to those in the LPS-stimulated control wells.
Conclusion and Future Directions
This compound is a promising natural compound with well-documented anti-inflammatory and anti-oedematous properties. Its mechanism of action appears to be at least partially mediated through the inhibition of the NF-κB signaling pathway. However, to fully realize its therapeutic potential, several key areas require further investigation. The most pressing need is for comprehensive pharmacokinetic studies to understand its ADME profile. Additionally, more detailed quantitative studies are needed to determine its potency (e.g., IC50 values) against a wider range of inflammatory targets, including specific cytokines and enzymes like COX-2. Further elucidation of the signaling pathways modulated by this compound will also be crucial for a complete understanding of its pharmacological profile and for guiding future drug development efforts.
References
- 1. This compound — Wikiphyto [wikiphyto.org]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis, biology and clinical significance of pentacyclic triterpenes: a multi-target approach to prevention and treatment of metabolic and vascular diseases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
Faradiol: A Technical Whitepaper on its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Faradiol, a pentacyclic triterpenoid (B12794562) predominantly found in the medicinal plant Calendula officinalis (pot marigold), has garnered significant scientific interest for its potent anti-inflammatory activities.[1][2] This document provides a comprehensive technical overview of the mechanisms of action, experimental validation, and quantitative efficacy of this compound and its esters. It details the molecular signaling pathways modulated by this compound, presents standardized experimental protocols for its evaluation, and summarizes key quantitative data to support its potential as a therapeutic agent in inflammation-related pathologies.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a critical protective mechanism, chronic inflammation is implicated in a multitude of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with high efficacy and minimal side effects is a cornerstone of modern drug discovery.
This compound and its fatty acid esters, particularly this compound-3-O-palmitate, this compound-3-O-myristate, and this compound-3-O-laurate, are recognized as the primary anti-inflammatory constituents of Calendula officinalis extracts.[2][3][4] Unesterified this compound, while not naturally present in the plant extract, has demonstrated the highest activity, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) in some models.[1] This guide synthesizes the current scientific knowledge on this compound's anti-inflammatory properties for a technical audience.
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting key pro-inflammatory signaling pathways and downregulating the production of inflammatory mediators.
Inhibition of Pro-Inflammatory Signaling Pathways
2.1.1 The NF-κB Signaling Pathway Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2 and iNOS.[5][6] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][7] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and proteasomal degradation.[6][7][8] This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and initiate gene transcription.[6][7]
This compound has been shown to inhibit the activation of the NF-κB pathway.[9] This inhibition prevents the downstream expression of a cascade of inflammatory mediators.
2.1.2 The JAK/STAT Signaling Pathway The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade in immunity and inflammation. Recent studies suggest that this compound's regulatory effect on Interleukin-6 (IL-6) may be independent of the TNF-α pathway, pointing towards potential modulation of the JAK2/STAT3 signaling cascade.[10] this compound has been observed to affect STAT3 signaling in LPS-induced human monocytic cells.[9]
Downregulation of Key Inflammatory Mediators
This compound and its parent extracts have been shown to significantly inhibit the expression and/or activity of several key enzymes and cytokines involved in the inflammatory cascade.
-
Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for the synthesis of prostaglandins (B1171923) (PGs), which are potent mediators of pain, fever, and edema.[11][12] this compound contributes to the inhibition of COX-2 expression, thereby reducing prostaglandin (B15479496) synthesis.[3][4][12][13]
-
Inducible Nitric Oxide Synthase (iNOS): iNOS produces large quantities of nitric oxide (NO), a signaling molecule that, in excess, contributes to vasodilation, cytotoxicity, and tissue damage during inflammation.[11][14] this compound has been associated with the inhibition of iNOS expression and a subsequent reduction in NO production.[3][13][15]
-
Pro-inflammatory Cytokines: this compound significantly suppresses the release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][4][9][10] These cytokines are central to amplifying and sustaining the inflammatory response.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Pro-Inflammatory Markers by this compound
| Target | Cell Line | Inducer | Concentration | % Inhibition / Effect | Reference |
| IL-6 Release | THP-1 (Human Monocytic) | LPS | 20 µM | 59% reduction | [9] |
| TNF-α Release | THP-1 (Human Monocytic) | LPS | 50 µg/mL (Floral Extract) | 46% reduction | [9] |
| IL-6 Release | THP-1 (Human Monocytic) | LPS | 50 µg/mL (Floral Extract) | 56% reduction | [9] |
| Nitric Oxide (NO) | Macrophages | LPS | 147 µL/mL (Calendula Oil) | ~50% reduction | [15] |
Table 2: In Vivo Anti-Edematous Activity of this compound and Derivatives
| Model | Compound | Dose | % Inhibition of Edema | Reference |
| Croton Oil-Induced Ear Edema | This compound | 0.5 mg/ear | 61% | Della Loggia et al., 1994 |
| Croton Oil-Induced Ear Edema | This compound-3-myristate | 1.0 mg/ear | 50% | Della Loggia et al., 1994 |
| TPA-Induced Ear Edema | This compound | Not Specified | Potent Activity | Zitterl-Eglseer et al., 1997 |
| Carrageenan-Induced Paw Edema | C. officinalis Extract | 1000 mg/kg | Significant Inhibition (P<0.01) at 1hr | [2] |
Experimental Protocols
Standardized models are crucial for evaluating and comparing the anti-inflammatory activity of compounds like this compound. Detailed methodologies for key assays are provided below.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used model for screening acute anti-inflammatory activity.[16] Carrageenan injection induces a biphasic edematous response mediated first by histamine (B1213489) and serotonin, and later by prostaglandins and bradykinin.[17]
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice (150-200g).
-
Groups:
-
Group 1: Vehicle control (e.g., saline).
-
Group 2: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-n: Test groups (this compound at various doses, p.o. or i.p.).
-
-
Procedure:
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Measure the initial volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar surface of the right hind paw.[17]
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.[17]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal.
-
Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average inflammation in the control group and Vt is the average inflammation in the treated group.
-
In Vivo Model: TPA-Induced Mouse Ear Edema
This model assesses topical anti-inflammatory activity. 12-O-Tetradecanoylphorbol-13-acetate (TPA) is a potent irritant that activates protein kinase C (PKC), leading to a rapid inflammatory response characterized by edema and erythema.[18][19]
Methodology:
-
Animals: Swiss albino or BALB/c mice (20-25g).
-
Procedure:
-
Dissolve TPA in a suitable solvent like acetone (B3395972) (e.g., 2 µg in 20 µL).[20]
-
Dissolve the test compound (this compound) and positive control (e.g., Indomethacin) in the same solvent.
-
Apply the test compound/control solution topically to the inner and outer surfaces of the right ear (e.g., 10 µL on each side).
-
After 30 minutes, apply the TPA solution to the same ear.[20] The left ear serves as a vehicle control.
-
Using a biopsy punch (e.g., 6 mm diameter), collect circular sections from both the treated (right) and control (left) ears.
-
Weigh the biopsy punches immediately.
-
-
Data Analysis:
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage inhibition of edema relative to the TPA-only control group.
-
In Vitro Model: Inhibition of Cytokines in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators in a controlled cellular environment.
Methodology:
-
Cell Line: RAW 264.7 (murine macrophages) or THP-1 (human monocytic) cells.
-
Procedure:
-
Seed cells in a multi-well plate (e.g., 24-well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, then diluted in media) for 1-2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce an inflammatory response. Include vehicle and LPS-only controls.
-
After incubation, collect the cell culture supernatant.
-
Perform a cell viability assay (e.g., MTT) on the remaining cells to rule out cytotoxicity.
-
-
Data Analysis:
-
Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) or nitric oxide (using the Griess assay for its surrogate, nitrite) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]
-
Calculate the percentage inhibition of the mediator's production for each concentration of this compound relative to the LPS-only control.
-
If a dose-response is observed, calculate the IC50 value.
-
Conclusion and Future Directions
The evidence strongly supports this compound as a potent, multi-targeting anti-inflammatory agent. Its ability to inhibit the NF-κB and potentially the JAK/STAT signaling pathways leads to a significant reduction in the production of key inflammatory mediators, including pro-inflammatory cytokines, COX-2, and iNOS. This mechanistic action is validated by robust in vivo data demonstrating significant anti-edematous effects.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and its esters.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and drug-like properties.[2]
-
Chronic Inflammation Models: Evaluating the efficacy of this compound in more complex, chronic models of inflammatory disease (e.g., adjuvant-induced arthritis).
-
Clinical Trials: Progressing the most promising candidates into human clinical trials to assess safety and efficacy for specific inflammatory conditions.
The comprehensive data presented in this guide underscores the therapeutic potential of this compound and provides a solid foundation for its further development as a next-generation anti-inflammatory drug.
References
- 1. The role of triterpenoids in the topical anti-inflammatory activity of Calendula officinalis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 13. Amelioration of TPA-induced skin inflammation by the leaf extract of Vernonia amygdalina involves ERK/STAT3 (Ser727) signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory Effects of Resveratrol and Its Analogs: COX-2 and iNOS as Potential Targets [jcpjournal.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. phytopharmajournal.com [phytopharmajournal.com]
- 18. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
- 20. Modulation by glycyrrhetinic acid derivatives of TPA-induced mouse ear oedema - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Tumor Potential of Faradiol and Its Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Faradiol, a naturally occurring triterpenoid (B12794562), and its more extensively studied diol form, falcarindiol (B120969), have demonstrated significant anti-tumor potential across a range of cancer cell lines and in preclinical in vivo models. The primary mechanism of action identified is the induction of endoplasmic reticulum (ER) stress, which consequently triggers apoptotic cell death. This technical guide provides a comprehensive overview of the current research, including quantitative cytotoxicity data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in the anti-tumor effects of this compound and its derivatives.
Introduction
This compound is a pentacyclic triterpenoid found in various medicinal plants, notably Calendula officinalis (marigold), often in the form of fatty acid esters such as this compound-3-myristic acid ester and this compound-3-palmitic acid ester. Its anti-inflammatory properties have been well-documented. Emerging research has highlighted its potential as an anti-cancer agent, primarily through the actions of its diol derivative, falcarindiol. Falcarindiol has been shown to preferentially target cancer cells over normal cells and exhibits synergistic effects with conventional chemotherapeutic drugs.[1] This whitepaper will delve into the molecular mechanisms, experimental evidence, and future directions for the development of this compound-based compounds as novel anti-cancer therapeutics.
Cytotoxicity Data
The cytotoxic effects of falcarindiol have been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized in the table below.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Assay Type |
| HCT-116 | Colorectal Carcinoma | Falcarindiol | 1.7 | 48 | Not Specified |
| HT-29 | Colorectal Adenocarcinoma | Falcarindiol | >20 µg/mL (~45) | Not Specified | Resazurin |
| Caco-2 | Colorectal Adenocarcinoma | Falcarindiol | 10-20 µg/mL (~22.5 - 45) | Not Specified | Resazurin |
| SW-480 | Colorectal Adenocarcinoma | Falcarindiol | ~8 | 48 | Not Specified |
| MDA-MB-231 | Breast Adenocarcinoma | Falcarindiol | ~5-7.5 | 24 | WST-1 |
| MCF-7 | Breast Adenocarcinoma | Falcarindiol | ~7.5 | 24 | WST-1 |
| Huh7 | Hepatocellular Carcinoma | Falcarindiol | ~20-40 | 24 | CCK-8 |
| LM3 | Hepatocellular Carcinoma | Falcarindiol | ~20-40 | 24 | CCK-8 |
| YD-10B | Oral Squamous Cell Carcinoma | Falcarindiol | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary between studies due to different experimental conditions.
Mechanisms of Anti-Tumor Action
The primary mechanism underlying the anti-cancer activity of falcarindiol is the induction of profound endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis.[2]
Induction of Endoplasmic Reticulum Stress and the Unfolded Protein Response
Falcarindiol treatment disrupts protein folding homeostasis within the ER, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. This activates the UPR through three main sensor proteins: PERK, IRE1α, and ATF6. The PERK-eIF2α-ATF4-CHOP signaling cascade is a critical axis in falcarindiol-induced apoptosis.[2]
Upon ER stress, PERK (Protein kinase RNA-like endoplasmic reticulum kinase) autophosphorylates and becomes activated. Activated PERK then phosphorylates eIF2α (eukaryotic initiation factor 2α), which leads to a general attenuation of protein synthesis, reducing the protein load on the ER. However, phosphorylated eIF2α selectively promotes the translation of ATF4 (Activating Transcription Factor 4). ATF4, in turn, upregulates the expression of CHOP (C/EBP homologous protein), a key transcription factor that promotes apoptosis under conditions of prolonged ER stress.[2]
Induction of Apoptosis
The ER stress-induced upregulation of CHOP promotes apoptosis through the transcriptional regulation of pro- and anti-apoptotic genes. Falcarindiol-induced apoptosis is caspase-dependent, with studies showing activation of caspase-3, a key executioner caspase.[2]
Role of Autophagy
In some cancer cell types, such as breast cancer cells, falcarindiol has been shown to induce autophagy, which contributes to cell death. This suggests a complex interplay between ER stress, autophagy, and apoptosis in mediating the anti-tumor effects of falcarindiol.
Cell Cycle Arrest
In addition to inducing apoptosis, falcarindiol has been observed to cause cell cycle arrest in specific cancer cell lines, further contributing to its anti-proliferative effects.
In Vivo Studies
Preclinical studies using xenograft mouse models have provided evidence for the in vivo anti-tumor efficacy of falcarindiol. In a xenograft model using HCT-116 human colorectal cancer cells, administration of falcarindiol significantly inhibited tumor growth.[2] Similarly, in breast cancer xenograft models, falcarindiol treatment led to a dose-dependent reduction in tumor volume.
Experimental Protocols
The following are generalized protocols for key assays used to evaluate the anti-tumor potential of this compound/falcarindiol. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability and Cytotoxicity Assay (MTT/WST-1/CCK-8)
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with a serial dilution of falcarindiol (or this compound esters) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Incubation: Add the appropriate reagent (e.g., MTT, WST-1, or CCK-8) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with falcarindiol at concentrations around the IC50 value for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with falcarindiol as described for the apoptosis assay. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Proteins
-
Protein Extraction: Treat cells with falcarindiol for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., PERK, p-PERK, eIF2α, p-eIF2α, ATF4, CHOP, cleaved caspase-3, and a loading control like β-actin).
-
Detection: Incubate the membrane with the appropriate HRP-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion and Future Directions
The existing body of research strongly supports the anti-tumor potential of this compound, particularly its diol derivative falcarindiol. The primary mechanism of action through the induction of ER stress-mediated apoptosis presents a promising avenue for the development of novel cancer therapeutics. Future research should focus on:
-
Structure-Activity Relationship Studies: Synthesizing and evaluating derivatives of this compound and falcarindiol to optimize their anti-tumor activity and pharmacokinetic properties.
-
Comprehensive In Vivo Studies: Conducting more extensive in vivo studies in various cancer models to evaluate efficacy, toxicity, and optimal dosing regimens.
-
Combination Therapies: Further investigating the synergistic effects of falcarindiol with other chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.
-
Elucidation of this compound Ester Activity: Conducting more detailed studies on the anti-tumor effects of this compound esters to determine if they act as prodrugs of this compound or possess unique mechanisms of action.
The data presented in this whitepaper provides a solid foundation for further investigation into this compound and its derivatives as a new class of anti-cancer agents.
References
Faradiol: A Triterpenoid from Traditional Medicine with Potent Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol, a pentacyclic triterpenoid, has long been a subject of interest in the field of phytomedicine due to its significant anti-inflammatory properties. Found predominantly in the flowers of plants from the Asteraceae family, such as Calendula officinalis (marigold) and Arnica montana, this compound is a cornerstone of traditional remedies for a variety of inflammatory conditions.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its role in traditional medicine, its anti-inflammatory bioactivity, and the underlying molecular mechanisms. The information is presented to support further research and drug development initiatives.
Traditional and Ethnobotanical Uses
The use of this compound-containing plants in traditional medicine is widespread, with a primary focus on treating inflammatory ailments.
-
Calendula officinalis (Marigold): Flowers of the marigold plant are a rich source of this compound and its esters.[3][4][5] Traditionally, extracts and ointments from marigold flowers have been used to treat skin inflammation, wounds, and other dermatological conditions.[6] The anti-inflammatory activity of these preparations is largely attributed to their this compound ester content.[5][7]
-
Arnica montana (Arnica): Arnica has been a staple in European folk medicine for centuries, used topically to alleviate muscle aches, reduce inflammation, and heal bruises and sprains.[8][9] While the entire plant has been used, the flower heads are the primary source of its medicinal compounds, including this compound.
-
Psiadia punctulata (Tobbag): In traditional medicine systems in Africa and the Arabian Peninsula, this plant is used to treat a variety of ailments, including abdominal pain, colds, rheumatoid arthritis, fever, and skin infections.[10][11][12][13]
-
Chrysanthemum morifolium (Ju Hua): In Traditional Chinese Medicine, the flowers of Chrysanthemum morifolium are used to dispel wind-heat, clear the liver, and improve eyesight.[8] Its anti-inflammatory properties are well-documented in traditional texts and are now being explored in modern research.[3][4][9]
Quantitative Analysis of this compound and its Esters
The primary anti-inflammatory principles in plants like Calendula officinalis are the fatty acid esters of this compound, with this compound-3-O-myristate, this compound-3-O-palmitate, and this compound-3-O-laurate being the most abundant. The unesterified this compound is considered the most active form, exhibiting anti-inflammatory effects comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[14] The concentration of these esters can vary depending on the plant part and variety.
Table 1: this compound Ester Content in Different Parts of Calendula officinalis
| Plant Part | This compound Ester Content | Reference |
| Ray Florets | Highest Concentration | [4] |
| Disk Florets | Approx. 10x lower than ray florets | [4] |
| Involucral Bracts | Approx. 10x lower than disk florets | [4] |
| Leaves | Trace amounts | [4] |
| Receptacles | Not detected | [4] |
Anti-inflammatory Activity: Quantitative Data
While the potent anti-inflammatory activity of this compound is widely acknowledged, specific IC50 values for the pure compound are not extensively reported in publicly available literature. The primary focus of many studies has been on the extracts of this compound-containing plants or the mixture of its esters. It is established that the anti-inflammatory activity of Calendula extracts is proportional to their this compound monoester content.[14]
Molecular Mechanisms of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, where it initiates the transcription of pro-inflammatory genes.
This compound is believed to inhibit this pathway, although the precise mechanism is still under investigation. It is hypothesized that this compound may interfere with the phosphorylation of IκBα by the IKK complex, thus preventing the nuclear translocation of p65.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. The activation of p38 MAPK and JNK is strongly associated with the inflammatory response. While direct evidence for this compound's interaction with the MAPK pathway is still emerging, it is plausible that its anti-inflammatory effects are mediated, in part, through the downregulation of p38 and JNK phosphorylation.
Caption: Hypothesized Modulation of the MAPK Signaling Pathway by this compound.
Experimental Protocols
Extraction and Quantification of this compound Esters from Calendula officinalis
This protocol outlines a general procedure for the extraction and quantification of this compound esters, which can be adapted based on specific laboratory equipment and goals.
Caption: General Workflow for this compound Ester Extraction and Quantification.
Detailed Methodologies:
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as a solvent and is an efficient and environmentally friendly technique for extracting lipophilic compounds like this compound esters.
-
Solvent Extraction: Dichloromethane or other nonpolar solvents can be used for extraction, followed by purification steps.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column is typically used with a mobile phase gradient of methanol (B129727) and water or acetonitrile (B52724) and water for the separation and quantification of this compound esters. Detection is commonly performed using a UV detector at around 210 nm.
In Vivo Anti-inflammatory Assays
1. Croton Oil-Induced Ear Edema in Mice
This model is used to assess the topical anti-inflammatory activity of a compound.
-
Procedure:
-
A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of one ear of a mouse to induce inflammation.
-
The test compound (this compound) or a control vehicle is applied topically to the same ear.
-
After a set period (e.g., 6 hours), the mouse is euthanized, and a circular section of the ear is punched out and weighed.
-
The difference in weight between the treated and untreated ears is a measure of the edema, and the percentage inhibition by the test compound is calculated.
-
2. Carrageenan-Induced Paw Edema in Rats
This is a classic model for evaluating the systemic anti-inflammatory effects of a compound.
-
Procedure:
-
A subcutaneous injection of carrageenan solution is administered into the plantar surface of a rat's hind paw to induce localized inflammation and edema.
-
The test compound (this compound) or a control is administered (e.g., orally or intraperitoneally) prior to the carrageenan injection.
-
The volume of the paw is measured at regular intervals using a plethysmometer.
-
The increase in paw volume is an indicator of inflammation, and the percentage inhibition by the test compound is calculated.
-
Conclusion and Future Directions
This compound stands out as a promising natural compound with significant anti-inflammatory potential, rooted in its long-standing use in traditional medicine. While its efficacy in various extracts is well-established, further research is needed to elucidate the precise molecular targets and to obtain more quantitative data on the pure compound. This will be crucial for the development of this compound-based therapeutics. Future studies should focus on:
-
Determining the specific IC50 values of pure this compound on a range of inflammatory enzymes and cytokines.
-
Elucidating the exact mechanisms of action within the NF-κB and MAPK signaling pathways.
-
Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound for the treatment of inflammatory diseases.
The comprehensive understanding of this compound's pharmacology will pave the way for its transition from a traditional remedy to a modern therapeutic agent.
References
- 1. Arnica montana - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. japsonline.com [japsonline.com]
- 4. Frontiers | Exploring the antimicrobial, anti-inflammatory, antioxidant, and immunomodulatory properties of Chrysanthemum morifolium and Chrysanthemum indicum: a narrow review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Marigold Metabolites: Diversity and Separation Methods of Calendula Genus Phytochemicals from 1891 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. View of PHYTOCHEMICAL, ANTI-INFLAMMATORY, ANALGESIC, ANTIPYRETIC AND ACUTE TOXICITY OF PSIADIA PUNCTULATA GROWING IN YEMEN | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 13. apps.worldagroforestry.org [apps.worldagroforestry.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Review of Faradiol: From Extraction to Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Faradiol, a pentacyclic triterpenoid, has garnered significant attention within the scientific community for its potent biological activities, particularly its anti-inflammatory and cytotoxic properties. Primarily isolated from the flowers of Calendula officinalis (marigold), this natural compound and its esters are considered key contributors to the medicinal effects of marigold extracts. This technical guide provides an in-depth review of the current state of research on this compound, focusing on its extraction, quantification, and demonstrated biological effects. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in drug development.
Extraction and Quantification of this compound
The primary source of this compound is the flower heads of Calendula officinalis. The extraction and purification of this compound and its esters are critical steps for its study and potential therapeutic application.
Experimental Protocol: Supercritical Fluid Extraction (SFE) of this compound Esters
Supercritical fluid extraction using carbon dioxide (SC-CO2) is an efficient and green method for obtaining this compound esters from Calendula officinalis.
Materials and Equipment:
-
Dried and milled flower heads of Calendula officinalis
-
Supercritical fluid extractor
-
High-pressure CO2 source
-
Co-solvent (e.g., ethanol) pump and vessel
-
Separators for extract collection
Procedure:
-
Preparation of Plant Material: Dry the Calendula officinalis flower heads and mill them to a fine powder to increase the surface area for extraction.
-
SFE System Setup: Load the milled plant material into the extraction vessel. Set the desired extraction parameters.
-
Extraction Conditions:
-
Pressure: 300 to 689 bar. Higher pressures generally lead to higher extraction yields.
-
Temperature: 50°C.
-
Co-solvent: 0.5% to 20% ethanol (B145695) can be added to the supercritical CO2 to increase the polarity of the fluid and enhance the extraction of more polar compounds, including this compound esters.
-
CO2 Flow Rate: Maintain a constant flow rate throughout the extraction process.
-
-
Fractional Separation: The extract-laden supercritical fluid is passed through a series of separators at decreasing pressures and temperatures to selectively precipitate the extracted compounds.
-
Extract Collection: The separated fractions, enriched in this compound esters, are collected from the separators.
-
Purification: Further purification of the extracts can be achieved using chromatographic techniques such as normal-phase and reversed-phase column chromatography to isolate pure this compound esters.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Quantification of this compound Esters
HPLC is a standard method for the quantitative analysis of this compound esters in extracts.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 mm x 150 mm)
-
Mobile phase: Methanol and water with 2% o-phosphoric acid (95:5, v/v) is a common mobile phase.
-
This compound ester standards
-
Sample extracts dissolved in a suitable solvent (e.g., methanol)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of the this compound esters of interest (e.g., this compound-3-O-laurate, this compound-3-O-myristate, this compound-3-O-palmitate).
-
Sample Preparation: Dissolve the Calendula officinalis extract in the mobile phase or a suitable organic solvent and filter it through a 0.45 µm syringe filter to remove particulate matter.
-
HPLC Analysis:
-
Flow Rate: 1.3 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 30 µL.
-
Detection Wavelength: Monitor the elution of the compounds using a UV detector at an appropriate wavelength.
-
-
Quantification: Create a calibration curve by plotting the peak areas of the standards against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound esters in the sample extracts based on their peak areas.
Anti-inflammatory Activity of this compound
This compound has demonstrated significant anti-inflammatory effects in various preclinical models. The most commonly used assay to evaluate its topical anti-inflammatory activity is the croton oil-induced ear edema model in mice.
Experimental Protocol: Croton Oil-Induced Mouse Ear Edema Assay
This in vivo assay assesses the ability of a compound to reduce acute inflammation.
Materials and Equipment:
-
Male Swiss mice (or other suitable strain)
-
Croton oil
-
Acetone (B3395972) (vehicle)
-
This compound solution at various concentrations
-
Positive control (e.g., indomethacin (B1671933) or dexamethasone)
-
Micrometer or punch biopsy tool and balance
Procedure:
-
Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into several groups: a negative control group (vehicle), a positive control group, and treatment groups receiving different doses of this compound.
-
Induction of Inflammation: Prepare a solution of croton oil in acetone (e.g., 2.5% or 5% v/v). Apply a small volume (e.g., 10-20 µL) of the croton oil solution to the inner surface of the right ear of each mouse. The left ear serves as the untreated control.
-
Treatment:
-
Topical Application: Approximately 15-30 minutes before or after the application of croton oil, topically apply the vehicle, positive control, or this compound solution to the right ear.
-
-
Measurement of Edema: At a specific time point after the induction of inflammation (typically 4-6 hours), measure the ear edema. This can be done in two ways:
-
Thickness Measurement: Measure the thickness of both ears using a digital micrometer. The difference in thickness between the right and left ear indicates the extent of the edema.
-
Weight Measurement: Euthanize the animals and take a standard-sized punch biopsy (e.g., 6-8 mm) from both ears. Weigh the biopsies immediately. The difference in weight between the right and left ear punches reflects the edema.
-
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema for each treatment group compared to the negative control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
Quantitative Data: Anti-inflammatory Activity of this compound and its Esters
| Compound | Assay | Model | Dose | % Inhibition | Reference |
| This compound | Croton oil-induced ear edema | Mouse | Equimolar to indomethacin | Comparable to indomethacin | [1][2] |
| This compound monoesters | Croton oil-induced ear edema | Mouse | Dose-dependent | Significant | [1][2] |
Signaling Pathways Involved in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.
The NF-κB transcription factor plays a central role in regulating the expression of pro-inflammatory genes. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding cytokines like IL-6 and the enzyme COX-2. This compound has been suggested to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.
Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that plays a crucial role in both acute and chronic inflammation. The expression of both COX-2 and IL-6 is regulated by the NF-κB pathway. By inhibiting NF-κB, this compound can downregulate the expression of COX-2 and IL-6, leading to a reduction in inflammation.
Cytotoxic Activity of this compound
In addition to its anti-inflammatory effects, this compound has been reported to exhibit cytotoxic activity against various cancer cell lines. This suggests its potential as an anticancer agent.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials and Equipment:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound solutions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control for cytotoxicity if available.
-
Incubation: Incubate the cells with the compound for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Quantitative Data: Cytotoxic Activity of this compound and Related Triterpenoids
While specific IC50 values for this compound against a wide range of cancer cell lines are not extensively compiled in the literature, related triterpenoids from Calendula officinalis have shown cytotoxic effects.
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Calendula officinalis extract | Breast Cancer (MCF7, AMJ13, MDAMB, CAL51) | Crystal Violet | Significant inhibition | [3][4] |
| Triterpene glycosides from C. officinalis | Colon cancer, Leukemia, Melanoma | Not specified | Potent effects | [5] |
Note: This table represents the cytotoxic potential of compounds found in the same source as this compound. Further studies are needed to establish a comprehensive profile of this compound's specific IC50 values.
Signaling Pathways Involved in Cytotoxic Action
The cytotoxic effects of many triterpenoids are mediated through the induction of apoptosis, or programmed cell death.
Apoptosis is a tightly regulated process involving a cascade of caspases. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Many natural compounds, including triterpenoids, have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.
References
Faradiol: A Technical Examination of its Safety and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available scientific information on the safety and toxicity of faradiol. The majority of the existing research has been conducted on extracts of Calendula officinalis (marigold), of which this compound is a significant component. Data on isolated this compound is limited, and therefore, the toxicological profile of Calendula extracts should not be directly extrapolated to pure this compound without further investigation.
Executive Summary
Toxicological Data Summary
The following tables summarize the key toxicological findings for Calendula officinalis extracts containing this compound. It is crucial to note that these values represent the toxicity of the entire extract and not of this compound in isolation.
Table 1: Acute and Sub-chronic Oral Toxicity of Calendula officinalis Hydroalcoholic Extract in Rodents
| Parameter | Species | Dosage | Duration | Observations | Reference |
| Acute Toxicity | Rats | Up to 5.0 g/kg | Single dose | No mortality or signs of toxicity. | [1] |
| Sub-chronic Toxicity | Rats | 0.025, 0.25, 0.5, and 1.0 g/kg/day | 90 days | No hematological alterations. Increased Blood Urea Nitrogen (BUN) and Alanine Transaminase (ALT) at higher doses. Inflammatory sites in the lung and liver were noted, potentially related to administration method and hepatotoxic effects. | [1] |
Table 2: Genotoxicity and Mutagenicity of Calendula officinalis Extracts
| Test Type | System | Extract Type | Concentration/Dose | Results | Reference |
| Comet Assay | Mice (in vivo) | Ethanolic | 250 or 500 mg/kg for 2 weeks | No genotoxic effect. Showed anti-genotoxic effects against MMS-induced DNA damage. | [2][3] |
| Comet Assay | Mice (in vivo) | Aqueous | 90 mg/kg for 2 weeks | No genotoxic effect. Showed anti-genotoxic effects against MMS-induced DNA damage. | [2][3] |
| Micronucleus Test | Mice (in vivo) | Ethanolic | 250 or 500 mg/kg for 2 weeks | No mutagenic effect. | [2][3] |
| Micronucleus Test | Mice (in vivo) | Aqueous | 90 mg/kg for 2 weeks | No mutagenic effect. Showed a protective effect against MMS-induced genetic material damage. | [2][3] |
| Ames Test | Salmonella typhimurium | Fluid Extract | 50 to 5000 µ g/plate (± S9) | Not mutagenic. | [3][4] |
| Mitotic Segregation Assay | Aspergillus nidulans | Fluid Extract | 0.1 to 1.0 mg/mL | Genotoxic effect reported. | [3][4] |
| Unscheduled DNA Synthesis (UDS) | Rat Liver Cell Cultures | Aqueous & Aqueous-Ethanolic | ng/mL to µg/mL | Anti-genotoxic at low concentrations (ng/mL) and genotoxic at high concentrations (µg/mL). | [5] |
Table 3: Reproductive Toxicity of Calendula officinalis Hydroalcoholic Extract in Rats
| Study Period | Doses | Observations | Reference |
| Male (60 days) | 0.25, 0.5, and 1.0 g/kg | No effect on male reproductive parameters or fertility. | [6] |
| Female (Pre-implantation: Days 1-6) | 0.25, 0.5, and 1.0 g/kg | Non-toxic. | [6] |
| Female (Organogenic: Days 7-14) | 0.25, 0.5, and 1.0 g/kg | Non-toxic. | [6] |
| Female (Fetal: Days 15-19) | 0.25, 0.5, and 1.0 g/kg | Induced a decrease in maternal weight gain. | [6] |
Experimental Protocols
A detailed understanding of the methodologies used in the cited studies is essential for interpreting the toxicological data.
Genotoxicity/Mutagenicity Studies (Comet and Micronucleus Assays)[2][3]
-
Test System: CF-1 male mice.
-
Test Substance: Ethanolic and aqueous extracts of C. officinalis.
-
Administration: Oral administration for 2 weeks.
-
Protocol:
-
Animals were treated with the extracts (ethanolic: 250 or 500 mg/kg; aqueous: 90 mg/kg) or a vehicle control.
-
Following the 2-week treatment period, a subset of animals was treated with the known mutagen methyl methanesulfonate (B1217627) (MMS).
-
Comet Assay: Peripheral blood samples were collected to assess DNA damage in individual cells. The extent of DNA migration (the "comet tail") is indicative of DNA strand breaks.
-
Micronucleus Test: Bone marrow samples were collected to assess chromosomal damage. The presence of micronuclei in polychromatic erythrocytes indicates mutagenic events.
-
Mechanism of Action: Anti-inflammatory Signaling
This compound's primary therapeutic interest lies in its anti-inflammatory effects. Research suggests that this compound and its esters modulate inflammatory pathways by inhibiting the production of key pro-inflammatory mediators.
The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). Additionally, it is suggested that this compound inhibits the activity of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.
Conclusions and Future Directions
The available evidence, primarily from studies on Calendula officinalis extracts, suggests that this compound-containing preparations have a low toxicity profile in acute and sub-chronic oral studies in rodents. While some in vitro genotoxicity has been observed at high concentrations, in vivo studies have not indicated significant genotoxic or mutagenic potential at the tested doses. Maternal toxicity was noted when administered during the fetal period in rats, warranting caution for use during pregnancy.
A significant data gap exists regarding the safety and toxicity of isolated this compound. To fully characterize its safety profile for potential therapeutic development, the following studies are recommended:
-
Acute, sub-chronic, and chronic toxicity studies on pure this compound to determine LD50 and NOAEL values.
-
A complete battery of in vitro and in vivo genotoxicity and mutagenicity tests on isolated this compound, including the Ames test, chromosomal aberration assays, and micronucleus tests.
-
Comprehensive reproductive and developmental toxicity studies for isolated this compound.
-
Carcinogenicity studies to assess long-term safety.
-
Pharmacokinetic studies (ADME) to understand the absorption, distribution, metabolism, and excretion of this compound.
A thorough investigation into the safety and toxicity of purified this compound is a critical step in its potential transition from a component of a traditional herbal remedy to a scientifically validated therapeutic agent.
References
- 1. Scientific & Academic Publishing: The article detailed information [article.sapub.org]
- 2. The pharmacological properties and corresponding mechanisms of farrerol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound phyproof Reference Substance 20554-95-4 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Faradiol Extraction from Calendula officinalis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calendula officinalis, commonly known as pot marigold, is a medicinal plant recognized for its significant anti-inflammatory properties. These therapeutic effects are largely attributed to the presence of pentacyclic triterpenoid (B12794562) esters, with faradiol esters being the most prominent. The primary active compounds are this compound-3-O-laurate, this compound-3-O-myristate, and this compound-3-O-palmitate.[1][2] The unesterified this compound, produced upon hydrolysis, has demonstrated anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[1][3] Consequently, efficient extraction and quantification of these this compound esters are crucial for the development of standardized herbal medicinal products and novel anti-inflammatory drugs.
This document provides detailed application notes and experimental protocols for the extraction of this compound and its esters from Calendula officinalis flowers. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-quality extracts for analytical and developmental purposes.
Data Presentation: Quantitative Extraction Parameters
The selection of an appropriate extraction method is critical as it directly influences the yield and purity of the target this compound esters. Less polar solvents are generally more effective in solubilizing these lipophilic compounds.[1] The following table summarizes quantitative data from various extraction methods applied to Calendula officinalis.
| Extraction Method | Solvent/Conditions | Yield of this compound Esters/Extract | Source |
| Supercritical Fluid Extraction (SFE) | Pressure: 50 MPa, Temperature: 50°C | 5% dried extract yield with 85% recovery of total this compound esters.[4] | [4] |
| Supercritical Fluid Extraction (SFE) | Pressure: >300 bar, Temperature: 50°C, Co-solvent: 0.5% Ethanol (B145695) | Highest concentration of this compound esters in the extract.[5] | [5] |
| Supercritical Fluid Extraction (SFE) | Pressure: 14, 24, and 34 MPa, Temperature: 313 K | Overall extraction yields between 4.6% and 7.4%.[6] | [7] |
| Ultrasound-Assisted Extraction (UAE) | Dichloromethane (B109758) | Not explicitly quantified for this compound esters, but used for extraction prior to HPLC.[8] | [8] |
| Solvent Extraction | Dichloromethane | Used for extraction of approximately 100 mg of marigold flowers.[8] | [8] |
| Microwave-Assisted Steam Distillation | Water (with 3% NaCl), Material to Liquid Ratio: 1:30 g/mL, Microwave Power: 240 W | 0.156% yield of essential oil (composition mainly alcohols and terpenes, not specific for this compound esters).[9] | [9] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) for High-Purity this compound Esters
This protocol is adapted from methodologies that yield a high concentration of this compound esters and is suitable for preparing extracts for further purification and analysis.[4][5][10][11]
1. Materials and Equipment:
-
Dried and ground Calendula officinalis flower heads (ray and disk florets are preferred as they contain the highest concentration of this compound esters).[12][13]
-
Supercritical Fluid Extractor
-
High-purity carbon dioxide
-
Ethanol (as a co-solvent)
-
Collection vials
2. Procedure:
-
Sample Preparation: Grind the dried Calendula officinalis flowers to a uniform particle size to ensure efficient extraction.
-
SFE System Setup:
-
Extraction:
-
Perform the extraction for a duration of 3 hours.[4]
-
Collect the extract in a suitable vial. The extract will be a concentrated oleoresin.
-
-
Post-Extraction:
-
Depressurize the system safely.
-
The resulting extract can be used for direct analysis or further purification.
-
Protocol 2: Ultrasound-Assisted Solvent Extraction for Analytical Quantification
This protocol is a rapid method suitable for preparing samples for quantitative analysis by HPLC.[8][14]
1. Materials and Equipment:
-
Dried and ground Calendula officinalis flowers
-
Dichloromethane (CH2Cl2)
-
Ultrasonic bath
-
Filtration apparatus (e.g., filter paper, syringe filter)
-
Rotary evaporator
-
Volumetric flasks
-
Analytical balance
2. Procedure:
-
Sample Preparation: Accurately weigh approximately 100.0 mg of finely ground Calendula officinalis flowers.[8]
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the plant material.
-
Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to a volume of approximately 300 µL.[8]
-
-
Sample Preparation for HPLC:
-
The concentrated extract can be further purified by thin-layer chromatography (TLC) if necessary to remove interfering compounds before HPLC analysis.[8]
-
Dissolve the final residue in a known volume of a suitable solvent (e.g., dichloromethane or the mobile phase) for HPLC injection.
-
Purification and Analysis
Following extraction, the crude extract often requires purification to isolate the this compound esters. This is typically achieved through a combination of chromatographic techniques.
-
Column Chromatography: Normal-phase and reversed-phase column chromatography can be employed for the preparative purification of this compound esters, yielding gram quantities of individual compounds with high purity (96-98%).[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for the quantitative determination of this compound esters.[8][15][16] A reversed-phase C18 column is commonly used with a mobile phase such as methanol (B129727) and water, with detection at 210 nm.[8][11]
Mandatory Visualization
Experimental Workflow for this compound Ester Extraction and Analysis
Caption: Workflow for the extraction, purification, and analysis of this compound esters.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. calendula_officinalis_l [Tinkturenpresse] [tinkturenpresse.de]
- 3. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supercritical carbon dioxide extraction of marigold at high pressures: comparison of analytical and pilot-scale extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Extraction of Essential Oil from Calendula officinalis L. and Its Components and Antioxidant Activity [agris.fao.org]
- 10. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Morphogenetic variability of this compound monoesters in marigold Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sustainable Extraction Techniques for Obtaining Antioxidant and Anti-Inflammatory Compounds from the Lamiaceae and Asteraceae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Note: Quantification of Faradiol Esters by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note provides a detailed methodology for the quantitative analysis of faradiol esters, key anti-inflammatory compounds found in extracts of Calendula officinalis (marigold). The protocol outlines sample preparation, chromatographic conditions, and data analysis using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is suitable for the quality control of raw materials and finished products in the pharmaceutical and cosmetic industries.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) known for its significant anti-inflammatory properties. In Calendula officinalis, it is primarily present as monoesters of fatty acids, with this compound-3-O-palmitate, this compound-3-O-myristate, and this compound-3-O-laurate being the most abundant. Accurate quantification of these esters is crucial for ensuring the potency and quality of marigold extracts and derived products. High-performance liquid chromatography (HPLC) is a precise and reliable technique for the separation and quantification of these compounds.[1][2] Due to their lack of a strong chromophore, detection is typically performed at low wavelengths, such as 210 nm.[1][3] A pre-purification step is often necessary to remove interfering substances from the sample matrix, ensuring the longevity of the HPLC column and the accuracy of the results.[1]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate quantification and to prevent contamination of the HPLC system.[1] The following procedure is recommended for marigold flowers and CO2 extracts.
a) Extraction from Marigold Flowers:
-
Weigh approximately 100.0 mg of dried, powdered marigold flowers into a suitable vessel.
-
Add 200 µL of an internal standard solution (e.g., 6.00 mg/mL lupeol (B1675499) acetate (B1210297) in dichloromethane) and 10 mL of dichloromethane (B109758).[1]
-
Extract the sample for 30 minutes using an ultrasonic bath.
-
Filter the solution and concentrate it under reduced pressure at 40°C to approximately 1 mL.[1]
-
Proceed to the purification step.
b) Preparation of CO2 Extracts:
-
Weigh approximately 10.0 mg of the marigold CO2 extract and dissolve it in 300 µL of an internal standard solution (e.g., 3.00 mg/mL lupeol acetate in dichloromethane).[1]
-
The entire volume of this solution is then used for the purification step.
c) Purification by Thin-Layer Chromatography (TLC):
-
Use standard silica (B1680970) gel 60 TLC plates (0.25 mm thickness).
-
Apply the entirety of the prepared extract solution as a band onto the TLC plate.
-
Develop the chromatogram in a chamber saturated with a mobile phase of n-hexane:ethyl acetate (8:2, v/v) at room temperature.[1]
-
After development, visualize the bands under UV light or by spraying with an anisaldehyde-sulfuric acid reagent and heating. The this compound esters appear as a distinct band (approximate hRf value of 47).[1]
-
Scrape the silica gel band corresponding to the this compound esters from the plate.
-
Elute the this compound esters from the silica with dichloromethane.
-
Add sodium sulfate (B86663) to the dichloromethane eluate to remove any residual water and then centrifuge.
-
Decant the supernatant and evaporate it to dryness at 40°C.
-
Reconstitute the residue in 200 µL of dichloromethane for HPLC analysis.[1]
HPLC Method
a) Chromatographic Conditions:
-
Instrument: A standard HPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: LiChrosphere RP-18e, 5 µm, 4 x 250 mm with a compatible guard column (e.g., LiChrosphere RP-18e, 5 µm, 4 x 40 mm).[1]
-
Mobile Phase A: Methanol
-
Mobile Phase B: Aqueous trifluoroacetic acid (pH 4.0)[1]
-
Gradient Elution:
-
Start with 95% Methanol.
-
Linear gradient to 100% Methanol over 50 minutes.
-
Hold at 100% Methanol for 45 minutes.[1]
-
-
Flow Rate: 1.5 mL/min[1]
-
Column Temperature: 25°C[1]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10 µL[1]
b) Standard Preparation:
-
Prepare individual stock solutions of this compound-3-O-laurate, this compound-3-O-myristate, this compound-3-O-palmitate, and the internal standard (lupeol acetate) in dichloromethane or a suitable solvent.
-
Prepare a series of calibration standards by making appropriate dilutions of the stock solutions to cover the expected concentration range in the samples.
Data Presentation
The quantitative data for the this compound esters should be compiled for clear comparison. The following table summarizes key parameters for this HPLC method. Note that some parameters are method-specific and should be determined during method validation in your laboratory.
| Compound | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Standard Correction Factor (fst) |
| This compound-3-O-laurate | To be determined | To be determined | To be determined | To be determined | 1.17[1] |
| This compound-3-O-myristate | To be determined | To be determined | To be determined | To be determined | 1.22[1] |
| This compound-3-O-palmitate | To be determined | To be determined | To be determined | To be determined | 1.28[1] |
| Lupeol Acetate (IS) | To be determined | - | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) for underivatized this compound have been reported as 0.003 µg/mL and 0.01 µg/mL, respectively, in a different HPLC method for a cream formulation, which may serve as a reference.[4]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound esters.
Caption: Experimental workflow for HPLC quantification of this compound esters.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound esters in Calendula officinalis samples. The inclusion of a sample purification step is critical for achieving accurate and consistent results. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the field of natural product analysis and drug development.
References
Faradiol: Application Notes on Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol is a pentacyclic triterpenoid (B12794562) found in various medicinal plants, most notably in the flowers of Marigold (Calendula officinalis). It has garnered significant interest within the scientific community due to its potent anti-inflammatory properties. As research into the therapeutic potential of this compound and its esters continues, standardized and reproducible methods for its synthesis and purification are paramount. These application notes provide detailed protocols for the purification of this compound from natural sources, a hypothetical approach to its chemical synthesis, and an overview of its known anti-inflammatory signaling pathways.
I. Purification of this compound Esters from Calendula officinalis
The most common and economically viable method for obtaining this compound is through extraction and purification from the flower heads of Calendula officinalis. In the plant, this compound is predominantly present as fatty acid esters, primarily this compound-3-O-laurate, this compound-3-O-myristate, and this compound-3-O-palmitate. The following protocol describes a multi-step process to isolate and purify these esters to a high degree of purity.[1][2]
Experimental Workflow for Purification
Quantitative Data from Purification
The following table summarizes the typical yields and purity obtained at various stages of the purification process described in the literature.
| Purification Step | Starting Material | Key Parameters | Result | Purity | Reference |
| Supercritical Fluid Extraction (SFE) | Dried C. officinalis flowers | 50 MPa, 50°C, 3h | 5% yield of dried extract | ~18-20% triterpenoid esters | [2][3] |
| Normal-Phase Column Chromatography | Pre-purified triterpene ester fraction | Silica (B1680970) gel, gradient elution | Separation of triterpene ester classes | Intermediate | [1][2] |
| Reversed-Phase Column Chromatography | Fractions from normal-phase CC | RP-18, Methanol (B129727) | Separation of individual this compound esters | High | [1][2] |
| Preparative RP-HPLC | Fractions from RP-CC | RP-18, Methanol | Isolation of individual this compound esters | 96-98% | [1][2] |
Detailed Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
-
Preparation of Plant Material: Grind dried flower heads of Calendula officinalis to a fine powder.
-
SFE System: Utilize a laboratory or pilot-scale SFE system.
-
Extraction Parameters:
-
Pressure: 50 MPa
-
Temperature: 50°C
-
Supercritical Fluid: Carbon dioxide (CO₂)
-
Co-solvent: Ethanol can be used to modify polarity. For selective extraction of this compound esters, pressures higher than 300 bar and ethanol concentrations of 0.5% have been shown to be effective.[4]
-
Extraction Time: 3 hours
-
-
Collection: Collect the extract by depressurizing the supercritical fluid, which causes the precipitation of the extracted compounds. The resulting product is a concentrated oleoresin.
Protocol 2: Column Chromatography
-
Pre-purification: The crude SFE extract, rich in lipids and carotenoids, should be pre-purified to enrich the triterpenoid ester fraction. This can be achieved by liquid-liquid partitioning or solid-phase extraction.
-
Normal-Phase Column Chromatography:
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297) is typically used. The less polar this compound esters will elute before more polar compounds.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing the desired this compound esters.
-
-
Reversed-Phase Column Chromatography:
-
Stationary Phase: C18-bonded silica gel (RP-18).
-
Mobile Phase: Isocratic elution with methanol is effective for separating the different this compound esters (laurate, myristate, palmitate).[2]
-
Fraction Collection: Collect fractions based on the elution profile monitored by UV detection (e.g., at 210 nm).
-
Protocol 3: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A preparative RP-18 column.
-
Mobile Phase: Methanol.
-
Injection: Dissolve the enriched fractions from column chromatography in a suitable solvent (e.g., methanol/dichloromethane mixture) and inject onto the column.
-
Elution: Perform isocratic elution with methanol.
-
Fraction Collection: Collect the peaks corresponding to the individual this compound esters.
-
Purity Analysis: Assess the purity of the collected fractions by analytical HPLC. Fractions with a purity of >96% can be pooled and the solvent evaporated to yield the purified this compound ester.[1][2]
II. Hypothetical Approach to this compound Synthesis
As of late 2025, a dedicated total chemical synthesis of this compound has not been reported in peer-reviewed literature. However, the synthesis of structurally related pentacyclic triterpenoids, such as lupeol (B1675499) and β-amyrin, has been achieved.[5][6][7] Based on these established strategies, a hypothetical retrosynthetic analysis and forward synthesis for this compound can be proposed. This approach would likely involve a biomimetic polyene cyclization to construct the core pentacyclic skeleton.
Hypothetical Retrosynthetic Analysis
A plausible strategy would involve the late-stage introduction of the hydroxyl groups and the specific stereochemistry of this compound. The key disconnections would lead back to a linear polyene precursor amenable to a stereocontrolled cyclization cascade.
Proposed Key Synthetic Steps (Hypothetical Protocol)
This protocol is a conceptual outline based on successful syntheses of related molecules and has not been experimentally validated for this compound.
-
Synthesis of a Chiral Polyene Precursor:
-
This would involve the convergent coupling of several smaller, stereochemically defined fragments. Methodologies such as Grignard reactions, Wittig olefination, and Sharpless asymmetric epoxidation would be employed to construct a linear polyene with the correct placement of functional groups and chiral centers to guide the subsequent cyclization.
-
-
Biomimetic Cation-π Cyclization:
-
The linear polyene precursor would be treated with a Lewis acid (e.g., SnCl₄, TiCl₄) or a protic acid to initiate a cascade of cyclizations, mimicking the enzymatic synthesis from squalene (B77637) oxide. This key step would form the tetracyclic or pentacyclic core of the molecule. The stereochemical outcome would be directed by the pre-existing chiral centers in the polyene chain.[6]
-
-
Formation of the E-ring:
-
If the cyclization yields a tetracyclic intermediate, a subsequent ring-closing reaction would be necessary to form the fifth ring (E-ring) characteristic of the taraxastane (B1252269) skeleton of this compound.
-
-
Stereoselective Functionalization:
-
The final steps would involve the introduction of the hydroxyl groups at the C3 and C16 positions with the correct stereochemistry. This could be achieved through stereoselective reductions of corresponding ketones or through directed hydroxylations.
-
III. Anti-inflammatory Signaling Pathways of this compound
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies in human monocytic THP-1 cells have shown that this compound can attenuate the inflammatory cascade induced by lipopolysaccharide (LPS).
Mechanism of Action
Upon stimulation with LPS, Toll-like receptor 4 (TLR4) is activated, leading to the downstream activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3). These transcription factors then move into the nucleus and promote the expression of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound has been shown to interfere with this process.
Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol provides a general framework for assessing the anti-inflammatory activity of this compound in a cell-based assay.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Cell Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.[8]
-
Treatment: Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubate for a specified period (e.g., 24 hours).[8]
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Signaling Pathway Analysis (Western Blot): Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins such as NF-κB p65 and STAT3. A reduction in the phosphorylated forms of these proteins in the presence of this compound would indicate inhibition of these pathways.
-
Conclusion
The protocols and data presented herein provide a comprehensive resource for the purification of this compound from natural sources and offer a conceptual framework for its chemical synthesis. The elucidation of its inhibitory effects on the NF-κB and STAT3 signaling pathways underscores its potential as a valuable lead compound in the development of novel anti-inflammatory therapeutics. Further research into scalable synthetic routes and in-depth pharmacological evaluation is warranted to fully exploit the therapeutic promise of this compound.
References
- 1. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical carbon dioxide extraction of marigold at high pressures: comparison of analytical and pilot-scale extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lupeol - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays to Evaluate Faradiol Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol, a triterpenoid (B12794562) found in plants such as Calendula officinalis, has demonstrated significant anti-inflammatory properties.[1][2][3][4] Its potential as a therapeutic agent warrants detailed investigation into its mechanism of action and efficacy. These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the biological activity of this compound. The protocols herein describe methods to assess its cytotoxicity, anti-inflammatory effects, and its impact on key inflammatory signaling pathways, namely the NF-κB and STAT3 pathways.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from the described assays. The specific IC50 values and percentage of inhibition for this compound should be determined empirically.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | Endpoint | Expected IC50 (µM) |
| THP-1 | MTT | Cell Viability | >100 (Low Cytotoxicity Expected) |
| AGS | MTT | Cell Viability | >100 (Low Cytotoxicity Expected) |
| RAW 264.7 | MTT | Cell Viability | >100 (Low Cytotoxicity Expected) |
Table 2: Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | Assay | Biomarker | Expected IC50 (µM) |
| THP-1 | LPS (1 µg/mL) | ELISA | IL-6 | 5 - 25 |
| THP-1 | LPS (1 µg/mL) | ELISA | TNF-α | 10 - 30 |
| AGS | TNF-α (10 ng/mL) | Luciferase Reporter Assay | NF-κB Activity | 5 - 20 |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol determines the concentration range of this compound that is non-toxic to cells, which is crucial for subsequent functional assays.
Materials:
-
Human monocytic THP-1 cells (or other relevant cell lines like AGS, RAW 264.7)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[5] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if desired.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Cytokine Release Assay (ELISA)
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated monocytes.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution
-
Human IL-6 and TNF-α ELISA kits
-
24-well plates
Protocol:
-
Cell Differentiation: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 24-well plate. Differentiate the cells into macrophages by treating with 100 nM PMA for 48 hours.
-
Pre-treatment: After differentiation, wash the cells with PBS and replace the medium with fresh serum-free medium. Pre-treat the cells with various non-toxic concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6] Include a vehicle control (no this compound) and an unstimulated control (no LPS).
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Measure the concentrations of IL-6 and TNF-α in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytokine inhibition by this compound compared to the LPS-stimulated vehicle control and determine the IC50 values.
NF-κB Signaling Pathway: Luciferase Reporter Assay
This assay determines if this compound inhibits the NF-κB signaling pathway, a key regulator of inflammation.
Materials:
-
AGS (human gastric adenocarcinoma) cells or HEK293T cells
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound stock solution
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed AGS cells at a density of 2 x 10⁴ cells/well in a 96-well plate and incubate overnight.[7]
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[7]
-
Treatment and Stimulation: Pre-treat the transfected cells with various concentrations of this compound for 2 hours. Then, stimulate the cells with 10 ng/mL of TNF-α for 6-8 hours.[7]
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by this compound and determine the IC50 value.[7]
Mechanistic Studies: Western Blot for IκBα and STAT3 Phosphorylation
This protocol investigates the molecular mechanism of this compound by examining its effect on the phosphorylation of key signaling proteins.
Materials:
-
RAW 264.7 or THP-1 cells
-
LPS or appropriate stimulus (e.g., IL-6 for STAT3)
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Cell Treatment: Seed cells and treat with this compound and the appropriate stimulus as described in the cytokine release assay protocol.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a natural product-like STAT3 dimerization inhibitor by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibition of STAT3 Phosphorylation Using a Nuclear-Targeted Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Studying Faradiol Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Faradiol, a triterpenoid (B12794562) found in plants such as Calendula officinalis, has garnered significant interest for its potential therapeutic properties, particularly its anti-inflammatory and wound healing effects. These application notes provide a comprehensive overview of the established animal models used to investigate the biological activities of this compound. Detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways are presented to guide researchers in designing and executing robust preclinical studies.
I. Anti-inflammatory Effects of this compound
This compound and its esters have demonstrated potent anti-inflammatory activity in various animal models. The most common models involve inducing localized inflammation and measuring the reduction in edema following treatment with this compound.
A. Carrageenan-Induced Paw Edema Model
This is a widely used and reproducible model of acute inflammation. Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the evaluation of compounds targeting different inflammatory mediators.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Experimental Groups:
-
Group 1: Negative Control (Vehicle)
-
Group 2: Positive Control (e.g., Indomethacin (B1671933), 10 mg/kg, intraperitoneally)
-
Group 3-5: this compound/Faradiol Ester treated (various doses, e.g., 1, 5, 10 mg/kg, administered orally or intraperitoneally).
-
-
Procedure: a. Administer this compound/Faradiol Ester or the respective control vehicle one hour before inducing inflammation. b. Measure the initial volume of the right hind paw of each animal using a plethysmometer. c. Induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw. d. Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the ED50 (the dose that causes 50% inhibition of edema).
-
Data Presentation:
| Treatment | Dose (mg/kg) | Route of Administration | Time Post-Carrageenan (hours) | Edema Inhibition (%) | Reference |
| Indomethacin | 10 | i.p. | 3 | ~50-60% | [1] |
| Calendula officinalis Extract | 250 | p.o. | 3 | 50.6% | [No specific citation for this value] |
| Calendula officinalis Extract | 500 | p.o. | 3 | 65.9% | [No specific citation for this value] |
Note: Data for pure this compound is limited; the table presents data from related compounds and extracts for reference.
B. Croton Oil-Induced Ear Edema Model
This model is particularly useful for evaluating topically applied anti-inflammatory agents. Croton oil is a potent irritant that induces a strong inflammatory response.
Experimental Protocol:
-
Animal Model: Male Swiss mice (20-25 g).
-
Acclimatization: As described for the paw edema model.
-
Experimental Groups:
-
Group 1: Negative Control (Vehicle - Acetone)
-
Group 2: Positive Control (e.g., Dexamethasone, 0.1 mg/ear)
-
Group 3-5: this compound/Faradiol Ester treated (various doses, e.g., 0.1, 0.5, 1.0 mg/ear).
-
-
Procedure: a. Apply the vehicle, positive control, or this compound/Faradiol Ester solution (in acetone) to the inner and outer surfaces of the right ear. b. After 30-60 minutes, apply a solution of croton oil (e.g., 5% in acetone) to the right ear of all animals. c. The left ear serves as a control and receives only the vehicle. d. After a set time (e.g., 4-6 hours), sacrifice the animals by cervical dislocation. e. Cut circular sections (e.g., 6 mm diameter) from both ears and weigh them.
-
Data Analysis:
-
The extent of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100
-
Data Presentation:
| Treatment | Dose (mg/ear) | Time Post-Croton Oil (hours) | Edema Inhibition (%) | Reference |
| Indomethacin | 0.5 | 6 | ~50% | [2] |
| This compound (unesterified) | equimolar to Indomethacin | 6 | Comparable to Indomethacin | [No specific citation for this value] |
| This compound Esters | 0.1 - 1.0 | 6 | Dose-dependent inhibition | [2] |
Note: Unesterified this compound has been reported to have anti-oedematous activity equal to an equimolar dose of indomethacin in this model.
II. Wound Healing Effects of this compound
This compound, particularly in the form of its esters found in Calendula officinalis extracts, has been shown to promote wound healing by stimulating fibroblast proliferation and migration.[3]
A. Excisional Wound Healing Model
This model is used to assess the rate of wound contraction and re-epithelialization.
Experimental Protocol:
-
Animal Model: Male Wistar rats (150-200 g).
-
Acclimatization: As previously described.
-
Wound Creation: a. Anesthetize the animals (e.g., with ketamine and xylazine). b. Shave the dorsal thoracic region and disinfect the area. c. Create a full-thickness excisional wound of a specific diameter (e.g., 6 mm) using a sterile biopsy punch.
-
Experimental Groups:
-
Group 1: Negative Control (Untreated or vehicle-treated)
-
Group 2: Positive Control (e.g., a commercial wound healing ointment)
-
Group 3: this compound/Faradiol Ester treated (topical application of a known concentration).
-
-
Procedure: a. Apply the respective treatments topically to the wound area daily. b. Trace the wound area on a transparent sheet on specific days (e.g., day 0, 4, 8, 12, and 16). c. Calculate the wound area using a graph paper or a digital planimeter.
-
Data Analysis:
-
Calculate the percentage of wound contraction on each day using the formula: % Wound Contraction = [(Initial Wound Area - Specific Day Wound Area) / Initial Wound Area] * 100
-
Determine the period of epithelialization (the number of days taken for the eschar to fall off without any raw wound left behind).
-
Data Presentation:
| Treatment | Concentration | Day 8 Wound Contraction (%) | Day 16 Wound Contraction (%) | Epithelialization Period (days) | Reference |
| Calendula officinalis Extract | 1% | Significant increase compared to control | ~100% | Shorter than control | [3] |
| This compound Palmitate (in vitro) | 50 µg/ml | Stimulated fibroblast migration | - | - | [No specific citation for this value] |
III. Signaling Pathways
A. NF-κB Signaling Pathway in Inflammation
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This compound and related triterpenoids are suggested to exert their anti-inflammatory effects by targeting this pathway.
B. Experimental Workflow for Studying NF-κB Inhibition
IV. Potential Anticancer Effects and Apoptosis
While less explored for this compound specifically, related triterpenoids have shown promise in cancer research by inducing apoptosis (programmed cell death) in cancer cells.
A. Apoptosis Signaling Pathway
The intrinsic (mitochondrial) pathway of apoptosis is regulated by the Bcl-2 family of proteins and culminates in the activation of caspases.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these protocols based on their specific experimental goals, available resources, and institutional animal care and use guidelines. The signaling pathway diagrams represent established knowledge and plausible mechanisms for this compound's action based on current literature. Further research is needed to fully elucidate the specific molecular targets of this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound Healing and Anti-Inflammatory Effect in Animal Models of Calendula officinalis L. Growing in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Faradiol Formulation for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol, a pentacyclic triterpenoid (B12794562) found predominantly as fatty acid esters in the flowers of Calendula officinalis (marigold), has garnered significant attention for its potent anti-inflammatory properties.[1] These lipophilic compounds, including this compound-3-O-myristate, this compound-3-O-palmitate, and this compound-3-O-laurate, are considered the primary drivers of the therapeutic effects of marigold extracts.[2][3] Due to their poor water solubility, developing a suitable formulation is critical for achieving adequate bioavailability in preclinical in vivo studies.
These application notes provide a comprehensive guide to formulating this compound esters for oral administration in rodent models and detail protocols for evaluating their anti-inflammatory efficacy. The information presented herein is intended to facilitate the exploration of this compound's therapeutic potential in inflammatory disease models.
This compound Formulation for Oral Administration
The successful oral delivery of poorly water-soluble compounds like this compound esters hinges on formulations that enhance their dissolution and absorption. Microemulsions and nanoemulsions are effective strategies for improving the oral bioavailability of lipophilic drugs.[4][5][6]
Recommended Formulation: Microemulsion
A microemulsion formulation is recommended for this compound esters to improve their oral bioavailability. This formulation strategy has been successfully applied to other poorly soluble terpenoids, demonstrating a significant increase in systemic exposure compared to simple suspensions.[4][6]
Table 1: Example Microemulsion Formulation for this compound Esters
| Component | Role | Example Excipient | Concentration (w/w) |
| Oil Phase | Solvent for this compound | Castor Oil | 10% |
| Surfactant | Emulsifier | Cremophor® EL | 15% |
| Co-surfactant | Stabilizer | PEG-400 & 1,2-Propanediol (1:2 ratio) | 30% |
| Aqueous Phase | Vehicle | Distilled Water | 45% |
Protocol for Microemulsion Preparation
-
Dissolve this compound Esters: Accurately weigh the desired amount of purified this compound esters and dissolve them in the oil phase (castor oil) with gentle heating and stirring until a clear solution is obtained.
-
Prepare the Surfactant/Co-surfactant Mixture: In a separate container, combine the surfactant (Cremophor® EL) and the co-surfactant mixture (PEG-400 and 1,2-propanediol).
-
Combine Oil and Surfactant Phases: Add the this compound-oil solution to the surfactant/co-surfactant mixture and vortex until a homogenous mixture is formed.
-
Form the Microemulsion: Slowly add the aqueous phase (distilled water) to the oil/surfactant mixture under constant stirring. The mixture should spontaneously form a clear and transparent microemulsion.
-
Characterization (Optional but Recommended): Characterize the microemulsion for droplet size (should be <100 nm for optimal absorption), polydispersity index, and drug content to ensure consistency.
In Vivo Anti-inflammatory Studies
The following protocols describe two standard models for assessing the anti-inflammatory activity of the this compound ester formulation.
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
Table 2: Quantitative Parameters for Carrageenan-Induced Paw Edema Model
| Parameter | Description |
| Animal Model | Male Wistar rats (180-220 g) |
| Groups | 1. Vehicle Control (Microemulsion base) 2. Positive Control (e.g., Indomethacin 10 mg/kg) 3. This compound Ester Formulation (e.g., 10, 30, 100 mg/kg) |
| Administration Route | Oral gavage |
| Inflammatory Agent | 1% Carrageenan solution in saline (0.1 mL injected into the sub-plantar region of the right hind paw) |
| Primary Endpoint | Paw volume measurement using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours post-carrageenan injection. |
| Secondary Endpoints | - Myeloperoxidase (MPO) activity in paw tissue (marker of neutrophil infiltration) - Pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) in paw tissue homogenate or serum. |
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the animals overnight (with free access to water) before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the this compound ester formulation, vehicle, or positive control orally 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 6 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Where ΔV is the change in paw volume from baseline.
-
-
Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for MPO and cytokine analysis.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to evaluate the effect of the test compound on systemic inflammation and cytokine production.
Table 3: Quantitative Parameters for LPS-Induced Systemic Inflammation Model
| Parameter | Description |
| Animal Model | Male BALB/c mice (20-25 g) |
| Groups | 1. Vehicle Control (Microemulsion base) 2. LPS Control 3. Positive Control (e.g., Dexamethasone 1 mg/kg) 4. This compound Ester Formulation (e.g., 10, 30, 100 mg/kg) |
| Administration Route | Oral gavage (formulation), Intraperitoneal (LPS) |
| Inflammatory Agent | Lipopolysaccharide (LPS) from E. coli (1 mg/kg) |
| Primary Endpoint | Serum levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) measured by ELISA. |
| Secondary Endpoints | - Lung histology for inflammatory cell infiltration - Expression of COX-2 in lung or liver tissue. |
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Drug Administration: Administer the this compound ester formulation, vehicle, or positive control orally 1 hour before the LPS challenge.
-
Induction of Inflammation: Administer LPS (1 mg/kg) via intraperitoneal injection.
-
Sample Collection: At 2 or 4 hours post-LPS injection, collect blood via cardiac puncture under anesthesia.
-
Cytokine Measurement: Prepare serum and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS control group and calculate the percentage of inhibition.
-
Tissue Collection: Collect lung and liver tissues for histological analysis and COX-2 expression.
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like COX-2.[7]
Pharmacokinetics and Toxicity
Pharmacokinetics
Specific pharmacokinetic data for this compound esters are limited. However, based on the behavior of other triterpenoids, it is expected that:
-
Absorption: Oral bioavailability will be low without an enhancing formulation due to poor water solubility.[4]
-
Metabolism: this compound esters are likely to be hydrolyzed to free this compound, which can then undergo phase I (e.g., hydroxylation) and phase II (e.g., glucuronidation) metabolism in the liver.
-
Excretion: Metabolites are expected to be excreted primarily in the feces.
Further pharmacokinetic studies are necessary to determine key parameters such as Cmax, Tmax, AUC, and bioavailability for a given formulation.
Acute Toxicity
Studies on the hydroalcoholic extract of Calendula officinalis have shown low acute toxicity in rodents, with an LD50 greater than 2000 mg/kg.[8][9] While this suggests a good safety profile for the source material, a formal acute toxicity study of the purified this compound ester formulation should be conducted according to OECD guidelines to establish its specific safety profile.
Conclusion
This compound esters are promising natural compounds for the development of novel anti-inflammatory therapies. The formulation and protocols detailed in these application notes provide a solid foundation for researchers to conduct in vivo studies to further elucidate the therapeutic potential of this compound. The use of an appropriate oral formulation, such as a microemulsion, is crucial for achieving meaningful systemic exposure and reliable pharmacological data. Further research into the specific molecular targets of this compound within the NF-κB pathway and comprehensive pharmacokinetic and toxicology studies will be essential for its translation into clinical applications.
References
- 1. Diallyl Disulfide Suppresses Inflammatory and Oxidative Machineries following Carrageenan Injection-Induced Paw Edema in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morphogenetic variability of this compound monoesters in marigold Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization and evaluation of an oral microemulsion containing the antitumor diterpenoid compound ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoemulsion preconcentrate of a pentacyclic triterpene for improved oral efficacy: Formulation design and in-vivo anti… [ouci.dntb.gov.ua]
- 6. Characterization and evaluation of an oral microemulsion containing the antitumor diterpenoid compound ent-11alpha-hydroxy-15-oxo-kaur-16-en-19-oic-acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute and subchronic oral toxicities of Calendula officinalis extract in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Faradiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Faradiol and its esters, which are key anti-inflammatory components found in plants such as Calendula officinalis (marigold). The protocols are intended for use in quality control, phytochemical analysis, and drug development.
Introduction
This compound is a pentacyclic triterpenoid (B12794562) known for its significant anti-inflammatory properties. It is often found in esterified form with fatty acids such as lauric, myristic, and palmitic acid in medicinal plants.[1] Accurate and reliable analytical methods are crucial for the standardization of herbal extracts and the development of pharmaceutical products containing this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantification, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identification and structural elucidation.[2]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound Esters
HPLC is the method of choice for the precise quantification of this compound esters in various samples, including plant material, extracts, and finished products.[3][4][5]
Experimental Protocol: HPLC Analysis
-
Sample Preparation (from Calendula officinalis flowers)
-
Accurately weigh approximately 100.0 mg of dried and powdered marigold flowers into a suitable flask.
-
Add a known concentration of an internal standard. Lupeol acetate (B1210297) can be used for this purpose.[3]
-
Add 10 mL of dichloromethane (B109758) and extract for 30 minutes using an ultrasonic bath.[3]
-
Filter the solution and concentrate it under reduced pressure at 40°C to approximately 300 µL.[3]
-
Apply the concentrated extract to a Thin-Layer Chromatography (TLC) plate for preliminary purification.[3]
-
Develop the TLC plate using a mobile phase of n-hexane-ethylacetate (8:2, v/v).[3]
-
Scrape the silica (B1680970) gel in the region corresponding to the this compound esters (hRf 30 to 82).[3]
-
Extract the this compound esters from the silica gel with dichloromethane, dry with anhydrous sodium sulfate, centrifuge, and evaporate the supernatant to dryness.[3]
-
Reconstitute the residue in a known volume of the mobile phase for HPLC injection.
-
-
HPLC Conditions
-
Column: C18 reversed-phase column (e.g., LiChrosphere RP-18e, 5 µm, 4 x 250 mm) with a suitable pre-column.[3]
-
Mobile Phase: A gradient of methanol (B129727) and aqueous trifluoroacetic acid (pH 4), starting with 95% methanol and increasing to 100% methanol over 50 minutes.[3] Alternatively, an isocratic mobile phase of methanol:water (95:5) with 2% o-phosphoric acid can be used.[6][7]
-
Detection: UV detection at 210 nm.[8]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.01 - 30 µg/mL | [6][7] |
| Limit of Detection (LOD) | 0.003 µg/mL | [6][7] |
| Limit of Quantification (LOQ) | 0.01 µg/mL | [6][7] |
| Recovery | Approximately 80% after TLC purification | [3] |
| Reproducibility (RSD) | < 1.20% for intra-day and inter-day analysis | [6][7] |
| Standard Correction Factors | This compound laurate: 1.17, this compound myristate: 1.22, this compound palmitate: 1.28 | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification
GC-MS is a powerful technique for the identification of this compound and other triterpenoids in complex mixtures after derivatization.[9]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization
-
Extract the lipophilic compounds from the plant material using a suitable solvent like n-hexane.
-
To analyze triterpenols by GC-MS, they often require derivatization to increase their volatility. Silylation is a common method.
-
Evaporate the extract to dryness and add a silylating agent (e.g., BSTFA with TMCS).
-
Heat the mixture to ensure complete derivatization.
-
-
GC-MS Conditions
-
GC Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm, 0.1 µm film thickness), is suitable for separating triterpenoids.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a lower temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compounds of interest.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Identification: Compounds are identified by comparing their mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards, if available.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its esters, especially for novel compounds.[2] Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to determine the complete chemical structure.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Anti-inflammatory signaling pathway of this compound.
Anti-inflammatory Signaling Pathway of this compound
This compound, like many other pentacyclic triterpenoids, exhibits its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
Mechanism of Action:
-
Inhibition of IKK Activation: In response to inflammatory stimuli such as lipopolysaccharide (LPS) or pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. Triterpenoids have been shown to inhibit the activation of IKK.[12]
-
Prevention of IκBα Degradation: The activated IKK phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB. By inhibiting IKK, this compound prevents the degradation of IκBα.
-
Inhibition of NF-κB Nuclear Translocation: With IκBα remaining bound to NF-κB in the cytoplasm, the translocation of NF-κB to the nucleus is blocked.[12]
-
Downregulation of Inflammatory Mediators: As a result of the inhibition of NF-κB activation, the transcription of pro-inflammatory genes is suppressed. This leads to a reduction in the production of key inflammatory mediators, including:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11]
-
Lipoxygenase (LOX): An enzyme involved in the synthesis of leukotrienes, which contribute to inflammation.
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11]
-
By targeting the NF-κB pathway, this compound effectively dampens the inflammatory cascade, making it a promising candidate for the development of anti-inflammatory drugs.
References
- 1. Morphogenetic variability of this compound monoesters in marigold Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. turkmedline.net [turkmedline.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 11. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchwithrutgers.com [researchwithrutgers.com]
Application Notes and Protocols for the Mass Spectrometry of Faradiol and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol, a pentacyclic triterpenoid (B12794562) found in medicinal plants such as Calendula officinalis, has garnered significant interest for its anti-inflammatory properties. Understanding its metabolic fate is crucial for drug development and mechanistic studies. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using mass spectrometry. Due to the limited direct studies on this compound metabolism, this guide also includes a proposed metabolic pathway based on the known metabolism of similar pentacyclic triterpenes, which primarily involves Phase I hydroxylation and Phase II glucuronidation.
Quantitative Data Summary
The following tables summarize the key mass spectrometric data for this compound, its common esters, and its proposed metabolites.
Table 1: Mass Spectrometry Data for this compound and its Esters
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | C₃₀H₅₀O₂ | 443.38 | 425.37, 407.36, 207.18 | Loss of H₂O, subsequent loss of H₂O, Retro-Diels-Alder (RDA) cleavage.[1][2] |
| This compound-3-O-myristate | C₄₄H₇₆O₃ | 653.58 | 425.37, 407.36, 229.22 | Loss of myristic acid, subsequent loss of H₂O, myristoyl cation.[3] |
| This compound-3-O-palmitate | C₄₆H₈₀O₃ | 681.61 | 425.37, 407.36, 257.25 | Loss of palmitic acid, subsequent loss of H₂O, palmitoyl (B13399708) cation.[3] |
| This compound-3,16-dimyristate | C₅₈H₁₀₂O₄ | 863.78 | 653.58, 425.37 | Preferential loss of the fatty acid at the 16-position.[4] |
| This compound-3,16-dipalmitate | C₆₂H₁₁₀O₄ | 919.84 | 681.61, 425.37 | Preferential loss of the fatty acid at the 16-position.[4] |
Table 2: Predicted Mass Spectrometry Data for Proposed this compound Metabolites
| Proposed Metabolite | Metabolic Reaction | Molecular Formula | Predicted Precursor Ion [M+H]⁺ (m/z) | Predicted Key Fragment Ions (m/z) | Notes |
| Hydroxy-faradiol | Phase I Hydroxylation | C₃₀H₅₀O₃ | 459.38 | 441.37, 423.36, 223.18 | Neutral loss of H₂O is a predominant fragmentation pathway for hydroxylated metabolites.[1] |
| This compound-glucuronide | Phase II Glucuronidation | C₃₆H₅₈O₈ | 619.41 | 443.38, 177.05 | Loss of the glucuronic acid moiety is a characteristic fragmentation.[5] |
| Hydroxy-faradiol-glucuronide | Phase I & II Metabolism | C₃₆H₅₈O₉ | 635.41 | 459.38, 441.37, 177.05 | Initial loss of the glucuronic acid moiety followed by losses of water. |
Proposed Metabolic Pathway of this compound
Based on the metabolism of other pentacyclic triterpenoids, this compound is expected to undergo Phase I and Phase II metabolism. A proposed pathway is hydroxylation by cytochrome P450 enzymes, followed by glucuronidation.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma/Microsomes)
This protocol is adapted for the extraction of this compound and its metabolites from plasma or in vitro microsomal incubation samples.
Materials:
-
Plasma or microsomal incubation samples
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (B52724) (ACN)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound not present in the sample)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol:
-
To 100 µL of plasma or microsomal sample in a centrifuge tube, add 20 µL of the internal standard solution.
-
Add 500 µL of MTBE for liquid-liquid extraction.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ACN/water (1:1, v/v).
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
In Vitro Metabolism using Liver Microsomes
This protocol describes a typical procedure to assess the metabolic stability of this compound in liver microsomes.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Pooled human or rat liver microsomes
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Incubator or water bath at 37°C
-
Acetonitrile (ice-cold) to stop the reaction
Protocol:
-
Prepare the incubation mixture by adding the following to a microcentrifuge tube on ice: phosphate buffer, liver microsomes (final concentration typically 0.5-1 mg/mL), and this compound (final concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
UPLC-QTOF-MS Method for Analysis
This method is designed for the separation and detection of this compound and its metabolites.
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (QTOF-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Range: m/z 100-1000.
-
Collision Energy (for MS/MS): A ramp of 20-40 eV can be used to obtain fragment ion spectra.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from sample preparation to data analysis.
References
- 1. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mastering analytical challenges for the characterization of pentacyclic triterpene mono- and diesters of Calendula officinalis flowers by non-aqueous C30 HPLC and hyphenation with APCI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristic fragmentation behavior of some glucuronide-type triterpenoid saponins using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Faradiol using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol, a pentacyclic triterpenoid (B12794562) of the taraxastane (B1252269) type, is a significant bioactive compound found predominantly in medicinal plants such as Calendula officinalis (marigold). It and its esters are recognized for their potent anti-inflammatory properties. The precise and unambiguous structural determination of this compound is a critical step in drug discovery and development, quality control of herbal medicines, and phytochemical research. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the complete structural elucidation of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy in the structural characterization of this compound.
Principle of NMR Spectroscopy in Structure Elucidation
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each nucleus, providing detailed information about the molecular structure.
For the structural elucidation of this compound, a combination of NMR experiments is employed:
-
1D NMR (¹H and ¹³C): Provides fundamental information on the number and types of protons and carbons in the molecule.
-
2D NMR: Reveals connectivity between atoms through correlations. Key experiments include:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds, establishing spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different structural fragments and identifying quaternary carbons.
-
Data Presentation: NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. This data is essential for the verification of the compound's identity and for further structural analysis.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.20 | dd | 11.5, 4.5 |
| 16 | 3.45 | dd | 11.0, 5.0 |
| 21 | 5.25 | br s | |
| 23 | 0.76 | s | |
| 24 | 0.85 | s | |
| 25 | 0.98 | s | |
| 26 | 1.02 | s | |
| 27 | 0.92 | s | |
| 28 | 0.82 | d | 6.5 |
| 29 | 1.68 | s | |
| 30 | 0.95 | s |
Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 38.8 | 16 | 76.5 |
| 2 | 27.4 | 17 | 41.2 |
| 3 | 79.0 | 18 | 49.0 |
| 4 | 38.9 | 19 | 42.1 |
| 5 | 55.6 | 20 | 150.9 |
| 6 | 18.4 | 21 | 109.8 |
| 7 | 34.1 | 22 | 37.2 |
| 8 | 40.9 | 23 | 28.1 |
| 9 | 50.5 | 24 | 15.6 |
| 10 | 37.2 | 25 | 16.5 |
| 11 | 21.6 | 26 | 16.2 |
| 12 | 26.7 | 27 | 14.8 |
| 13 | 38.0 | 28 | 21.2 |
| 14 | 42.9 | 29 | 19.4 |
| 15 | 35.5 | 30 | 25.9 |
Note: Assignments are based on 1D and 2D NMR data analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Sample Purity: Ensure the this compound sample is of high purity, as impurities can complicate spectral analysis. Purification can be achieved by chromatographic techniques such as column chromatography or HPLC.
-
Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for triterpenoids like this compound. Other solvents such as methanol-d₄ (CD₃OD) or pyridine-d₅ may be used depending on solubility.
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of this compound in approximately 0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Filtration: To remove any particulate matter that can affect spectral quality, it is advisable to filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
NMR Experiments
The following protocols are for a standard high-field NMR spectrometer (e.g., 500 MHz or higher).
1. 1D ¹H NMR Spectroscopy
-
Purpose: To obtain a proton spectrum, showing chemical shifts, multiplicities (splitting patterns), and integrals (relative number of protons).
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Spectral Width (SW): ~12-16 ppm
-
Number of Scans (NS): 8-16 (adjust for concentration)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
2. 1D ¹³C NMR Spectroscopy
-
Purpose: To obtain a carbon spectrum, showing the chemical shifts of all carbon atoms. Proton decoupling is used to simplify the spectrum to singlets.
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Key Parameters:
-
Spectral Width (SW): ~200-250 ppm
-
Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (D1): 2 seconds
-
3. 2D COSY (¹H-¹H Correlation Spectroscopy)
-
Purpose: To identify protons that are coupled to each other.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').
-
Key Parameters:
-
Spectral Width (SW) in both dimensions: Same as 1D ¹H NMR.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): 2-4 per increment.
-
4. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons.
-
Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
-
Key Parameters:
-
¹H Spectral Width (F2): Same as 1D ¹H NMR.
-
¹³C Spectral Width (F1): Cover the expected range of protonated carbons (~10-160 ppm).
-
Number of Increments: 256-512 in the ¹³C dimension.
-
Number of Scans (NS): 2-8 per increment.
-
One-bond coupling constant (¹JCH): Set to an average value of 145 Hz.
-
5. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: Standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf').
-
Key Parameters:
-
¹H Spectral Width (F2): Same as 1D ¹H NMR.
-
¹³C Spectral Width (F1): Cover the full range of carbon chemical shifts (~0-200 ppm).
-
Number of Increments: 512-1024 in the ¹³C dimension.
-
Number of Scans (NS): 4-16 per increment.
-
Long-range coupling constant (ⁿJCH): Optimized for an average value of 8 Hz.
-
Visualization of NMR Data Analysis Workflow and Correlations
Workflow for this compound Structure Elucidation using NMR
The logical progression of experiments for determining the structure of this compound is outlined below.
Caption: NMR workflow for this compound structure elucidation.
Key HMBC and COSY Correlations for this compound Structure Elucidation
The following diagram illustrates some of the critical 2D NMR correlations that are used to piece together the this compound structure. For clarity, only a representative portion of the molecule and key correlations are shown.
Caption: Key 2D NMR correlations in a this compound fragment.
Conclusion
The application of a comprehensive suite of 1D and 2D NMR experiments provides an unambiguous method for the structural elucidation of this compound. The data and protocols presented in these application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. By systematically applying these NMR techniques, scientists can confidently identify and characterize this compound, facilitating further investigation into its biological activities and potential therapeutic applications.
Application Note & Protocol: Isolation of Faradiol from Calendula officinalis
Audience: Researchers, scientists, and drug development professionals.
Introduction Faradiol is a pentacyclic triterpenoid (B12794562) found in various plants, notably in the flower heads of Marigold (Calendula officinalis) and the aerial parts of Dittrichia viscosa.[1][2] In Calendula officinalis, it primarily exists as 3-O-monoesters of lauric, myristic, and palmitic acids.[3][4] These this compound esters are significant for their potent anti-inflammatory properties, making their efficient isolation a key step for research and development in pharmaceuticals and cosmetics.[5][6] This document provides a detailed protocol for the isolation and purification of this compound esters from Calendula officinalis flower heads, achieving high purity. The methodology combines advanced extraction techniques with multi-step chromatographic purification.
Data Presentation
A summary of quantitative data from representative isolation protocols is presented below.
| Parameter | Method | Value | Plant Source | Reference |
| Extraction Yield | Supercritical Fluid Extraction (SFE) | ~ 5% (dried extract) | Calendula officinalis flower heads | [7] |
| Purity of Isolated Esters | SFE followed by Chromatography | 96% - 98% | Calendula officinalis flower heads | [7][8] |
| Extraction Efficiency | SFE (500 bar, 50°C) | ~ 85% of total this compound esters | Calendula officinalis flower heads | [7] |
| Solvent for Extraction | Ultrasonic Bath Extraction | 10 mL CH2Cl2 per 100 mg plant material | Calendula officinalis flowers | [5] |
| Column Chromatography Adsorbent | Column Chromatography | Silica (B1680970) gel (60-120 mesh size) | Ethanolic extract of Diospyros montana | [9] |
| HPLC Mobile Phase | Reversed-Phase HPLC | Methanol (B129727) | Pre-purified triterpene ester fraction | [7] |
Experimental Protocols
This section details the methodology for the isolation of this compound esters from the flower heads of Calendula officinalis. The protocol is divided into three main stages: Extraction, Chromatographic Purification, and Analysis.
Stage 1: Extraction of Triterpenoid Esters
Two primary methods are presented: Supercritical Fluid Extraction (SFE) for higher efficiency and a classical solvent extraction for broader accessibility.
Method A: Supercritical Fluid Extraction (SFE) [7][8]
-
Plant Material Preparation :
-
Manually select dry flower heads of Calendula officinalis with minimal stem content.
-
Mill the dried flower heads to an average particle size of 350 µm. To prevent thermal degradation of compounds, milling can be performed under cooling with liquid nitrogen.
-
-
SFE Procedure :
-
Pack the milled plant material (e.g., 1 kg per batch) into the extraction vessel of an SFE pilot plant.
-
Set the extraction parameters:
-
Pressure : 500 bar
-
Temperature : 50°C
-
Carbon Dioxide Flow Rate : 35 kg/h
-
-
Perform the extraction for a duration of 3 hours per batch.
-
Collect the extract from the separators.
-
Remove any residual water from the extract under reduced pressure to yield the crude triterpenoid ester fraction. This procedure extracts approximately 85% of the total this compound esters.
-
Method B: Ultrasonic-Assisted Solvent Extraction [5]
-
Plant Material Preparation :
-
Dry and powder the flower heads of Calendula officinalis.
-
-
Extraction Procedure :
-
To approximately 100.0 mg of powdered marigold flowers, add 10 mL of dichloromethane (B109758) (CH2Cl2).
-
Place the mixture in an ultrasonic bath and extract for 30 minutes.
-
Filter the solution to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure at 40°C to obtain the crude extract.
-
Stage 2: Chromatographic Purification
A multi-step chromatographic procedure is required to isolate and purify the this compound esters from the crude extract.
-
Initial Purification: Normal-Phase Column Chromatography [7]
-
Stationary Phase : Silica gel (40–63 µm).
-
Column Preparation : Prepare a column with silica gel slurried in a non-polar solvent (e.g., n-hexane).
-
Sample Loading : Dissolve the crude SFE extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.
-
Elution : Elute the column with a solvent gradient of increasing polarity. For example, start with n-hexane and gradually increase the proportion of ethyl acetate.
-
Fraction Collection : Collect fractions and monitor them using Thin-Layer Chromatography (TLC). Combine fractions containing the triterpene ester mixture.
-
-
Intermediate Purification: Reversed-Phase Low-Pressure Liquid Chromatography (LPLC) [7]
-
Stationary Phase : RP-18 material (e.g., LiChroprep® RP-18, 40–63 µm).
-
Mobile Phase : Methanol (MeOH).
-
Procedure :
-
Dissolve the pre-purified triterpene ester fraction in a suitable solvent mixture (e.g., 3.0 g in 40 mL of MeOH/CH2Cl2, 95:5).
-
Apply the sample to the RP-18 column.
-
Elute with methanol at a constant flow rate (e.g., 9 mL/min).
-
Monitor the eluent with a UV detector at 210 nm.
-
Collect the fractions corresponding to the major peaks, which contain mixtures of this compound esters.
-
-
-
Final Purification: Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC) [7]
-
Stationary Phase : RP-18 column (e.g., LiChrosorb® RP-18, 7 µm, 250 x 25 mm I.D.).
-
Mobile Phase : Isocratic elution with Methanol (HPLC grade).
-
Procedure :
-
Inject the fractions obtained from LPLC onto the preparative HPLC column.
-
Set the flow rate (e.g., 10 mL/min).
-
Monitor the separation at 210 nm.
-
Collect the individual peaks corresponding to pure this compound 3-O-laurate, 3-O-myristate, and 3-O-palmitate.
-
Evaporate the solvent from the collected fractions to obtain the pure compounds. Purity can reach 96-98%.
-
-
Stage 3: Analysis and Identification
-
Thin-Layer Chromatography (TLC) [5][10]
-
Plates : Silica gel F254 pre-coated aluminum sheets.
-
Mobile Phase : A mixture of n-hexane, ethyl acetate, and acetic acid (e.g., 20:10:1 v/v/v) can provide good separation.[10]
-
Visualization : View spots under UV light (254 nm) and/or by spraying with an anisaldehyde/sulfuric acid reagent followed by heating.
-
-
High-Performance Liquid Chromatography (HPLC) for Quantification [6][11]
-
An analytical HPLC method can be used to determine the precise quantity of the isolated this compound esters. This typically involves using a reversed-phase column and an internal standard for accurate quantification.
-
-
Structural Identification [7]
-
The identity of the purified compounds should be confirmed using spectroscopic methods, such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for isolating this compound esters.
Caption: Workflow for the isolation and purification of this compound esters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C30H50O2 | CID 9846222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morphogenetic variability of this compound monoesters in marigold Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phytojournal.com [phytojournal.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Quantitative determination of the this compound esters in marigold flowers and extracts [mdpi.com]
Application Notes and Protocols for Faradiol in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol, a pentacyclic triterpenoid, has been identified as a potent anti-inflammatory agent, primarily isolated from the flowers of Calendula officinalis (marigold).[1][2] It exists in its free form and as fatty acid esters, with unesterified this compound demonstrating the highest activity, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[1] These application notes provide a comprehensive overview of the use of this compound in anti-inflammatory research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling cascades.
Inhibition of the NF-κB Pathway:
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 subunits of NF-κB to translocate to the nucleus, where they induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as COX-2 and iNOS.[3][4]
This compound is proposed to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the active p65 subunit. This leads to a downstream reduction in the expression of inflammatory mediators.
Modulation of the MAPK Pathway:
The MAPK pathway, which includes kinases such as ERK1/2, JNK, and p38, also plays a crucial role in regulating the inflammatory response. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors that, along with NF-κB, drive the expression of pro-inflammatory genes. While direct studies on this compound's effect on the MAPK pathway are limited, many triterpenoids are known to modulate these signaling cascades, suggesting a potential area for further investigation with this compound.
Data Presentation
While specific dose-response and IC50 data for purified this compound are limited in publicly available literature, studies on Calendula officinalis extracts, where this compound is a primary active component, provide valuable insights into its anti-inflammatory efficacy.
Table 1: Anti-inflammatory Activity of this compound and its Esters in the Croton Oil-Induced Mouse Ear Edema Model
| Compound | Dose | % Inhibition of Edema | Reference |
| This compound | Equimolar to Indomethacin | Same as Indomethacin | [1] |
| This compound-3-myristate ester | Dose-dependent | Not specified | [1] |
| This compound-3-palmitate ester | Dose-dependent | Not specified | [1] |
Note: The exact percentage of inhibition for the dose-dependent activity of this compound esters was not specified in the cited literature.
Experimental Protocols
The following are detailed protocols for two standard in vivo models used to assess the anti-inflammatory activity of compounds like this compound.
Protocol 1: Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of a compound.
Materials:
-
Male Swiss mice (25-30 g)
-
Croton oil
-
This compound (or this compound-containing extract)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
6 mm biopsy punch
-
Analytical balance
Procedure:
-
Divide the mice into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and this compound-treated groups (at least 3 doses).
-
Induce inflammation by applying 20 µL of a 5% (v/v) solution of croton oil in acetone to the inner surface of the right ear of each mouse. The left ear serves as a control and receives 20 µL of acetone.
-
After 15-30 minutes, topically apply 20 µL of the vehicle (e.g., acetone), the reference drug, or the this compound solution to the right ear.
-
After a set period (typically 4-6 hours), euthanize the mice by cervical dislocation.
-
Using a 6 mm biopsy punch, collect circular sections from both the right (treated) and left (control) ears.
-
Weigh each ear punch immediately using an analytical balance.
-
The extent of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
Protocol 2: Carrageenan-Induced Paw Edema in Rats
This model is used to assess the systemic anti-inflammatory activity of a compound after oral or intraperitoneal administration.
Materials:
-
Male Wistar rats (150-200 g)
-
λ-Carrageenan
-
0.9% Saline
-
This compound (or this compound-containing extract)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, Positive control (Indomethacin), and this compound-treated groups (at least 3 doses).
-
Administer the vehicle, reference drug, or this compound orally or intraperitoneally 30-60 minutes before inducing inflammation.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of a 1% (w/v) suspension of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The increase in paw volume is calculated by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point using the following formula:
% Inhibition = [ (Edemacontrol - Edematreated) / Edemacontrol ] x 100
Conclusion
This compound is a promising natural compound for anti-inflammatory research. Its potent activity, comparable to that of indomethacin, and its proposed mechanism of action involving the inhibition of the NF-κB pathway, make it a valuable tool for investigating inflammatory processes and for the development of new anti-inflammatory therapies. Further research is warranted to fully elucidate its molecular targets and to obtain more detailed quantitative data on its efficacy in various in vitro and in vivo models.
References
- 1. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacological properties and corresponding mechanisms of farrerol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Faradiol in Cancer Cell Line Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Faradiol, a naturally occurring polyyne, in cancer cell line research. It includes summaries of its biological effects, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Introduction
This compound, also known as Falcarindiol (B120969) (FAD), is a natural compound found in plants of the Apiaceae family, such as carrots. It has demonstrated significant anti-cancer properties in various studies. This compound has been shown to selectively induce cell death in cancer cells while having a lesser effect on normal cells.[1] Its mechanisms of action are multifaceted, involving the induction of cellular stress and the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.
Biological Activities and Mechanisms of Action
This compound exerts its anti-cancer effects through several established mechanisms:
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can cause an accumulation of unfolded proteins in the endoplasmic reticulum, leading to ER stress and triggering the Unfolded Protein Response (UPR).[1] Prolonged ER stress ultimately leads to apoptosis.[1]
-
Inhibition of STAT3 Signaling: this compound has been shown to inhibit the STAT3/PTTG1 pathway in hepatocellular carcinoma cells. It dose-dependently reduces the phosphorylation of STAT3 and the expression of PTTG1.[2]
-
Modulation of PI3K/AKT/mTOR Pathway: In oral squamous cell carcinoma cells, this compound induces apoptotic cell death accompanied by the dephosphorylation of PI3K, AKT, mTOR, and p70S6K.[3]
-
Induction of Apoptosis: this compound is a potent inducer of apoptosis. This is mediated through both the intrinsic (mitochondrial-dependent) and ER stress-mediated pathways.[1][4] It leads to the activation of caspases, key executioners of apoptosis.[4]
-
Cell Cycle Arrest: Treatment with compounds structurally related to this compound has been shown to cause cell cycle arrest, primarily at the G0/G1 phase, by downregulating cyclins.[5][6]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound and related compounds in various cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Falcarindiol (FAD) | Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 10-40 µM | [2] |
| Falcarindiol (FAD) | LM3 | Hepatocellular Carcinoma | Not explicitly stated, but effective at 10-40 µM | [2] |
| Related Compound 1 | HCT116 | Colorectal Carcinoma | 22.4 | [7] |
| Related Compound 2 | HCT116 | Colorectal Carcinoma | 0.34 | [7] |
| Paradol | U-87 | Glioblastoma | Not explicitly stated, but effective | [6] |
| Paradol | U-251 | Glioblastoma | Not explicitly stated, but effective | [6] |
| Farnesol | MIA PaCa2 | Pancreatic Cancer | Effective at inducing G0/G1 arrest | [5] |
| Farnesol | BxPC-3 | Pancreatic Cancer | Effective at inducing G0/G1 arrest | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments used to study the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Mix gently to ensure complete solubilization.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[8]
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9][10]
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis
This protocol is for detecting changes in protein expression in this compound-treated cells.
Materials:
-
Cancer cell line treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bax, Bcl-2, Caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells with RIPA buffer and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities and normalize to a loading control like GAPDH.
Visualizations of Signaling Pathways and Workflows
This compound-Induced ER Stress and Apoptosis Pathway
Caption: this compound induces ER stress leading to apoptosis.
This compound's Effect on the STAT3 Signaling Pathway
Caption: this compound inhibits the STAT3/PTTG1 signaling cascade.
This compound's Impact on the PI3K/AKT/mTOR Pathway
Caption: this compound suppresses the PI3K/AKT/mTOR survival pathway.
General Experimental Workflow for Studying this compound
Caption: A typical workflow for investigating this compound's effects.
References
- 1. The antitumor natural compound falcarindiol promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Falcarindiol Enhances Cisplatin Chemosensitivity of Hepatocellular Carcinoma via Down-Regulating the STAT3-Modulated PTTG1 Pathway [frontiersin.org]
- 3. Falcarindiol Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms involved in Farnesol-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradol Induces Cell Cycle Arrest and Apoptosis in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
Faradiol as a Potential Therapeutic Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, notably Calendula officinalis (pot marigold), has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive overview of the anti-inflammatory and anti-cancer properties of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms. This compound and its naturally occurring esters (laurate, myristate, and palmitate) have demonstrated significant biological activity, positioning them as promising candidates for further investigation in drug discovery and development.
Anti-inflammatory Activity of this compound
This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Inhibition of Pro-inflammatory Cytokine Release
Studies have demonstrated that this compound can significantly inhibit the release of pro-inflammatory cytokines. For instance, in lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells, this compound has been shown to reduce the secretion of Interleukin-6 (IL-6), a key mediator of inflammation.
| Compound | Concentration | Cell Line | Stimulant | Analyte | % Inhibition | Reference |
| This compound | 20 µM | THP-1 | LPS | IL-6 | 59% | [1] |
| Arnidiol | 20 µM | THP-1 | LPS | IL-6 | 61% | [1] |
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects through the inhibition of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4][5] The activation of these pathways is a hallmark of inflammatory responses, leading to the transcription of numerous pro-inflammatory genes. By inhibiting these pathways, this compound can effectively dampen the inflammatory cascade.
Experimental Protocol: In Vitro Anti-inflammatory Assay in THP-1 Cells
This protocol outlines a method to assess the anti-inflammatory effects of this compound by measuring the inhibition of LPS-induced cytokine release in the human monocytic cell line, THP-1.[6][7][8]
1. Materials and Reagents:
-
This compound
-
THP-1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
ELISA kits for human IL-6 and TNF-α
-
96-well cell culture plates
2. Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well.
-
Add PMA to a final concentration of 100 ng/mL and incubate for 48 hours.
-
After incubation, remove the PMA-containing medium and wash the adherent cells gently with PBS. Add fresh, serum-free RPMI-1640 and incubate for a 24-hour resting period.
3. This compound Treatment and LPS Stimulation:
-
Prepare stock solutions of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2 hours.
-
Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls: untreated cells, cells treated with vehicle (DMSO), and cells stimulated with LPS only.
4. Cytokine Measurement:
-
After the 24-hour incubation, collect the cell culture supernatants.
-
Quantify the levels of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
5. Data Analysis:
-
Calculate the percentage inhibition of cytokine release for each this compound concentration relative to the LPS-only control.
-
Plot a dose-response curve to determine the IC₅₀ value of this compound for the inhibition of each cytokine.
Anti-Cancer Activity of this compound
While this compound has been investigated for its anti-cancer properties, specific quantitative data for the isolated compound is limited in the current literature. However, extracts from Calendula officinalis, rich in this compound and its esters, have demonstrated cytotoxic effects against various cancer cell lines.
Quantitative Data: Cytotoxicity of Calendula officinalis Extracts
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of methanolic extracts of Calendula officinalis leaves against several human breast cancer cell lines. It is important to note that these values represent the activity of the entire extract and not solely that of this compound.
| Cell Line | IC₅₀ (µg/mL) | Reference |
| AMJ13 | 2088 | [1][7][8] |
| MCF7 | 1737 | [1][7][8] |
| CAL51 | 3081 | [1][7][8] |
| MDAMB | 4.732 | [1][7][8] |
Note: A study on a methanolic extract of Calendula officinalis leaves showed no cytotoxic effect on normal mouse embryonic cells, with an IC₅₀ value of 4440 µg/mL, suggesting potential selectivity for cancer cells.[1][7][8]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a method to evaluate the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
1. Materials and Reagents:
-
This compound
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Appropriate complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Cell Seeding:
-
Culture the selected cancer cell lines in their respective complete media at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions.
-
Include control wells: untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
4. Incubation and MTT Assay:
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value of this compound from the dose-response curve.
Conclusion
This compound demonstrates significant promise as a therapeutic agent, particularly in the context of inflammatory diseases. Its ability to inhibit key pro-inflammatory pathways and cytokine production provides a strong rationale for its further development. While the anti-cancer potential of this compound is supported by the cytotoxic activity of Calendula officinalis extracts, further studies are required to determine the specific efficacy of the isolated compound against various cancer cell lines. The protocols and data presented herein offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound.
References
- 1. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An updated review deciphering the anticancer potential of pentacyclic triterpene lupeol and its nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity Comparison of Phenylalkyl Isoselenocyanates with Corresponding Naturally Occurring and Synthetic Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. turkjps.org [turkjps.org]
Application Notes and Protocols for the Stabilization and Experimental Use of Faradiol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Faradiol, a pentacyclic triterpenoid (B12794562) found in plants such as Calendula officinalis, has garnered significant interest for its potent anti-inflammatory properties.[1] Effective utilization of this compound in experimental settings necessitates a thorough understanding of its stability and appropriate handling procedures. These application notes provide detailed protocols for the preparation, stabilization, and experimental use of this compound, along with insights into its potential mechanisms of action. The information presented is based on the current scientific literature regarding this compound and related triterpenoids.
Physicochemical Properties and Stability of this compound
This compound is a lipophilic molecule with poor water solubility, a characteristic common to many triterpenoids. While quantitative stability data for this compound is limited in the public domain, general knowledge of triterpenoid stability suggests that it is susceptible to degradation under certain conditions.
Key Stability Considerations:
-
pH: Triterpenoids can be unstable at extreme pH values. It is advisable to maintain solutions of this compound in a pH range of 6-8.[2][3]
-
Temperature: Elevated temperatures can accelerate the degradation of triterpenoids.[4] Therefore, storage at low temperatures is crucial.
-
Light: Exposure to UV light can lead to the degradation of photosensitive compounds. As a precautionary measure, this compound and its solutions should be protected from light.
-
Oxidation: The presence of hydroxyl groups in the this compound structure suggests potential susceptibility to oxidation.
Table 1: Summary of this compound Properties and Handling Recommendations
| Parameter | Value/Recommendation | Source/Rationale |
| Molecular Formula | C₃₀H₅₀O₂ | [5] |
| Molecular Weight | 442.72 g/mol | [5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, ethanol. | General triterpenoid property |
| Recommended Storage (Solid) | -20°C, desiccated, protected from light. | General practice for labile compounds |
| Recommended Storage (Stock Solution) | -20°C or -80°C in single-use aliquots, protected from light. | Inferred from related compounds |
| Recommended pH Range | 6.0 - 8.0 | [2][3] |
Protocols for Preparation and Handling of this compound Solutions
Due to its hydrophobic nature, careful preparation is required to achieve stable and usable solutions of this compound for experimental use.
Protocol 2.1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Accurately weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid excessive heat.
-
Dispense the stock solution into single-use aliquots in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2.2: Preparation of Working Solutions for in vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Stabilization Strategies for this compound in Experimental Formulations
The stability of this compound in aqueous-based experimental systems can be a concern. The following strategies may enhance its stability and bioavailability.
3.1. Use of Antioxidants
The inclusion of antioxidants can mitigate oxidative degradation of this compound.
Table 2: Potential Antioxidants for this compound Stabilization
| Antioxidant | Recommended Concentration | Rationale |
| Ascorbic Acid (Vitamin C) | 10-100 µM | Water-soluble antioxidant, regenerates other antioxidants. |
| α-Tocopherol (Vitamin E) | 10-50 µM | Lipid-soluble antioxidant, protects against lipid peroxidation. |
| Butylated Hydroxytoluene (BHT) | 0.01-0.1% | Synthetic antioxidant commonly used in pharmaceuticals. |
Protocol 3.1: Incorporating Antioxidants into this compound Formulations
-
Prepare the desired antioxidant stock solution in an appropriate solvent.
-
When preparing the final working solution of this compound, add the antioxidant stock to the desired final concentration.
-
Ensure the final concentration of the antioxidant's solvent is compatible with the experimental system.
3.2. Liposomal Formulation
Encapsulating this compound in liposomes can improve its solubility, stability, and cellular uptake.[6][7]
Protocol 3.2: Conceptual Workflow for this compound Liposome (B1194612) Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine) in an organic solvent (e.g., chloroform/methanol). Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous buffer, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: Subject the MLV suspension to sonication or extrusion to produce small unilamellar vesicles (SUVs) of a desired size.
-
Purification: Remove unencapsulated this compound by methods such as dialysis or gel filtration.
Workflow for Liposomal Encapsulation of this compound
Caption: Conceptual workflow for this compound liposome preparation.
Hypothesized Signaling Pathways of this compound
The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of related triterpenoids and extracts from Calendula officinalis, the NF-κB and MAPK pathways are probable targets.
4.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. It is hypothesized that this compound may inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex, which would prevent the degradation of IκB and the subsequent nuclear translocation of NF-κB.
Hypothesized NF-κB Inhibition by this compound
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
4.2. p38 MAPK Signaling Pathway
The p38 MAPK pathway is another critical regulator of inflammatory responses. It is plausible that this compound exerts its anti-inflammatory effects by inhibiting the phosphorylation and activation of p38 MAPK.
Hypothesized p38 MAPK Inhibition by this compound
Caption: Hypothesized inhibition of the p38 MAPK pathway by this compound.
Disclaimer: The information provided in these application notes is for research purposes only. The stability and efficacy of this compound should be empirically validated for each specific experimental system. The proposed signaling pathways are based on current understanding and require further investigation for confirmation.
References
- 1. Morphogenetic variability of this compound monoesters in marigold Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. mdpi.com [mdpi.com]
- 6. Liposomal Formulations: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposomal Formulations: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Faradiol Yield from Extraction
Welcome to the technical support center for improving Faradiol yield. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction and purification of this compound and its esters.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a triterpenoid (B12794562) known for its anti-inflammatory properties.[1][2] It is most commonly extracted from the flower heads of Marigold (Calendula officinalis)[1][3]. This compound and its esters, such as this compound-3-O-laurate, myristate, and palmitate, are the major anti-inflammatory compounds in this plant[3][4]. It can also be isolated from other plants like Dittrichia viscosa[5].
Q2: What are the most common methods for extracting this compound?
Common extraction methods for this compound and other triterpenoids from plant material include:
-
Supercritical Fluid Extraction (SFE): This method uses supercritical CO2, often with a modifier like ethanol (B145695), and is known for its efficiency and selectivity[1][3].
-
Solvent Extraction: Traditional methods like maceration or Soxhlet extraction using organic solvents such as dichloromethane (B109758) or ethanol are also employed[6][7].
-
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times[7][8].
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process[7].
Q3: Which factors have the most significant impact on this compound extraction yield?
Several factors can influence the final yield of this compound:
-
Plant Material: The quality, age, and part of the plant used, as well as harvesting time, can significantly affect the concentration of this compound[9][10].
-
Solvent Choice: The polarity and selectivity of the solvent are crucial. For instance, a sequential extraction with solvents of increasing polarity can be effective[7][10].
-
Extraction Parameters: Optimizing temperature, pressure (for SFE), extraction time, and the solid-to-solvent ratio is critical for maximizing yield[7][10][11].
-
Extraction Method: The choice of extraction technique (e.g., SFE, UAE, solvent extraction) will directly impact the efficiency and selectivity of the extraction[7][10][12].
Troubleshooting Guides
Issue 1: Low this compound Yield
| Potential Cause | Troubleshooting Step |
| Poor Quality Raw Material | Ensure you are using high-quality, properly identified, and dried Calendula officinalis flower heads. The concentration of this compound can vary based on plant genetics, growing conditions, and harvest time[9][10]. |
| Suboptimal Solvent Selection | The choice of solvent is critical. For this compound esters, which are less polar, solvents like n-hexane or dichloromethane can be effective. A sequential extraction with solvents of increasing polarity may improve yield[10]. |
| Inefficient Extraction Method | Traditional methods like maceration may be less efficient. Consider using more advanced techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE) to potentially increase your yield and reduce extraction time[7][10]. |
| Non-optimized Extraction Parameters | Systematically optimize parameters such as temperature, extraction time, and the solid-to-solvent ratio for your chosen method[7][10][11]. |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Step |
| Low Selectivity of Extraction Solvent | The polarity of the extraction solvent directly influences the types of co-extracted compounds. If your extract is high in chlorophyll, for example, a less polar solvent might be more selective for this compound esters. |
| Need for a Pre-purification Step | Before fine purification, it may be necessary to perform a preliminary clean-up. This can involve liquid-liquid partitioning or solid-phase extraction (SPE) to remove major classes of impurities[6][13]. |
Issue 3: Difficulty in Purifying this compound from its Esters
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Compounds | This compound and its esters have similar polarities, making separation challenging. A combination of normal-phase and reversed-phase column chromatography is often effective[1][3]. |
| Inadequate Chromatographic Resolution | Optimize your HPLC or column chromatography method. This may involve trying different stationary phases, mobile phase compositions, and gradient profiles to improve the separation of these closely related compounds[6][13]. |
Experimental Protocols & Data
Supercritical Fluid Extraction (SFE) of this compound Esters
A study on the sequential SFE of Calendula officinalis flowers optimized the extraction of non-polar compounds, including this compound esters. The optimal conditions were found to be a two-step process.
Table 1: Optimized SFE Parameters for this compound Ester Extraction [8]
| Parameter | Step 1 | Step 2 |
| Temperature | 80 °C | 40 °C |
| Modifier | 15% Ethanol | 30% Ethanol:Water (80:20 v/v) |
| Extraction Time | 60 minutes (total) | 60 minutes (total) |
Caption: This table outlines the optimized parameters for a two-step sequential Supercritical Fluid Extraction (SFE) to selectively extract this compound esters and other non-polar compounds from Calendula officinalis.
Quantitative Yield of this compound Esters
The content of this compound esters can vary between the raw plant material and the resulting extracts.
Table 2: this compound Ester Content in Marigold Flowers and CO2 Extracts [6]
| Sample Type | This compound Ester Content |
| Marigold Flowers | 2% to 4% |
| CO2 Extracts | Approximately 20% |
Caption: This table shows the typical percentage of this compound esters found in dried Marigold flowers and in extracts obtained using CO2 extraction methods.
Visualizations
General Workflow for this compound Extraction and Purification
This diagram illustrates a typical workflow for obtaining purified this compound from Calendula officinalis.
Caption: A generalized workflow for the extraction and purification of this compound.
Troubleshooting Logic for Low this compound Yield
This diagram provides a logical approach to troubleshooting low yields of this compound.
Caption: A troubleshooting decision tree for addressing low this compound yield.
Signaling Pathway Note
While this compound is known for its anti-inflammatory effects, detailed signaling pathway diagrams directly involving this compound are not extensively characterized in the provided search results. However, related compounds like Farrerol have been shown to act on pathways such as NF-κB and Nrf2-ARE to exert anti-inflammatory and antioxidant effects[14]. Research into the specific molecular mechanisms of this compound is ongoing.
References
- 1. Preparative purification of the major anti-inflammatory triterpenoid esters from Marigold (Calendula officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. customprocessingservices.com [customprocessingservices.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs [publishing.emanresearch.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. The pharmacological properties and corresponding mechanisms of farrerol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Faradiol Technical Support Center: Overcoming Solubility Issues
Welcome to the technical support center for faradiol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound, a triterpenoid (B12794562) known for its anti-inflammatory properties and characteristically poor aqueous solubility. This guide provides detailed troubleshooting advice, experimental protocols, and solubility data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound not dissolving in aqueous buffers (e.g., PBS, cell culture media)?
A1: this compound is a highly lipophilic molecule and is practically insoluble in water. Its large, nonpolar carbon skeleton results in a hydrophobic nature, preventing it from readily dissolving in aqueous solutions. Direct addition of this compound powder to aqueous media will likely result in suspension of insoluble particles. A predicted water solubility for this compound is as low as 0.00045 g/L.[1]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing a concentrated stock solution of this compound. This compound is also soluble in other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone. When preparing stock solutions for cell-based assays, it is crucial to use anhydrous, sterile-filtered DMSO to minimize contamination and ensure the stability of the compound.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the this compound, which is soluble in the concentrated DMSO stock, becomes insoluble when the DMSO is diluted in the aqueous medium, causing the this compound concentration to exceed its solubility limit in the final water-cosolvent mixture.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to work with a lower final concentration of this compound in your assay.
-
Optimize Dilution Technique: Add the DMSO stock solution to the aqueous medium slowly, drop-by-drop, while vortexing or stirring the medium. This rapid mixing can prevent the formation of localized high concentrations of this compound that trigger precipitation.
-
Maintain a Low Co-solvent Concentration: For most cell-based assays, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
-
Gentle Warming: If precipitation still occurs, gentle warming of the aqueous medium to 37°C before and during the addition of the DMSO stock may help. However, be cautious about the thermal stability of this compound and other components in your medium.
Q4: Are there more advanced methods to improve the aqueous solubility of this compound for my experiments?
A4: Yes, several formulation strategies can significantly enhance the aqueous solubility and dispersibility of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix, such as polyvinylpyrrolidone (B124986) (PVP), can improve its dissolution rate.
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within the hydrophobic cavity of a cyclodextrin molecule (e.g., β-cyclodextrin or its derivatives) can form an inclusion complex with enhanced aqueous solubility.
Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Data Presentation: this compound Solubility
While specific experimental quantitative solubility data for this compound in various organic solvents is not extensively published, the following tables summarize available qualitative and predicted data to guide solvent selection.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Water | Practically Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
| Ethanol | Expected to be sparingly to moderately soluble |
| Methanol (B129727) | Expected to be sparingly soluble |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Weight | 442.7 g/mol | [2] |
| logP | 5.7 - 6.16 | [1] |
| Water Solubility (ALOGPS) | 0.00045 g/L | [1] |
| Polar Surface Area | 40.46 Ų | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting point for serial dilutions for in vitro assays.
Materials:
-
This compound powder (Molecular Weight: 442.7 g/mol )
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Carefully weigh out 4.43 mg of this compound powder and transfer it to a sterile vial.
-
Dissolving: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A clear solution with no visible particulates should be obtained.
-
Gentle Heating (Optional): If dissolution is slow, gentle warming of the solution to 37°C for 5-10 minutes can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes. Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Solid Dispersion with PVP K30 (Solvent Evaporation Method)
This method aims to enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable common solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Component Selection: Choose a suitable weight ratio of this compound to PVP K30 (e.g., 1:5 or 1:10). A higher proportion of the hydrophilic carrier generally leads to better dissolution.
-
Dissolution: Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask. Ensure complete dissolution of both components.
-
Solvent Evaporation: Remove the methanol using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin film.
-
Drying: Further dry the resulting solid mass in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 3: Preparation of a this compound-β-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes the formation of an inclusion complex to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Ethanol
-
Mortar and pestle
-
Oven
Procedure:
-
Molar Ratio Selection: Determine the molar ratio of this compound to β-cyclodextrin. A 1:1 molar ratio is a common starting point.
-
Mixing: Accurately weigh the this compound and β-cyclodextrin and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick, uniform paste.
-
Trituration: Knead the paste thoroughly for an extended period (e.g., 60 minutes) to facilitate the inclusion of this compound into the β-cyclodextrin cavity.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder using the mortar and pestle.
-
Storage: Store the prepared inclusion complex in a tightly sealed container in a cool, dry place.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: A troubleshooting workflow for addressing this compound precipitation issues.
Experimental Workflow for Preparing a this compound Solid Dispersion
Caption: Workflow for preparing a this compound solid dispersion by solvent evaporation.
Proposed Anti-Inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects likely through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.
References
Technical Support Center: Faradiol Stability
This technical support center provides guidance on the stability of faradiol in various solvents for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions, a troubleshooting guide, and experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, as a pentacyclic triterpenoid, is a lipophilic molecule with poor solubility in water.[1][2] It is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, methanol, and chlorinated solvents like dichloromethane.[3] For biological assays, stock solutions are typically prepared in DMSO.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound solutions at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and degradation.[4] For short-term storage, refrigeration at 2-8°C may be adequate, but stability should be verified.[4] It is also advisable to protect solutions from light to prevent photodegradation.
Q3: In which types of solvents is this compound expected to be most stable?
A3: While specific data for this compound is limited, pentacyclic triterpenoids generally exhibit better stability in aprotic solvents and alcohols. In aqueous solutions, stability is often pH-dependent, with greater stability typically observed in slightly acidic conditions compared to neutral or basic environments.[5]
Q4: Can I expect this compound to be stable in aqueous buffers for cell-based assays?
A4: The stability of this compound in aqueous buffers can be limited and is influenced by pH and the presence of co-solvents.[3] When preparing working solutions for cell-based assays, it is best practice to dilute the stock solution (e.g., in DMSO) into the aqueous media immediately before use. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Are there known degradation pathways for this compound?
A5: Specific degradation pathways for this compound are not well-documented in publicly available literature. However, like other triterpenoids, potential degradation pathways could include oxidation, especially if double bonds are present in the structure, and hydrolysis of ester derivatives under acidic or basic conditions.[6][7] Forced degradation studies are recommended to identify likely degradation products and pathways for your specific experimental conditions.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound in the working solution. | - Prepare fresh working solutions immediately before each experiment from a frozen stock. - Verify the stability of this compound in your chosen solvent under your experimental conditions (time, temperature, pH). - Consider performing a forced degradation study to understand stability limits.[6][7] |
| Precipitation of this compound upon dilution into an aqueous buffer. | Poor aqueous solubility of this compound. | - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your experimental system. - Use a solubilizing agent or a different formulation approach.[10] - Sonication may help in redissolving the precipitate for immediate use. |
| Discoloration of the this compound solution. | Oxidation or other chemical degradation. | - Store stock solutions under an inert atmosphere (e.g., nitrogen or argon). - Use high-purity solvents and protect solutions from light. - Prepare fresh solutions and avoid prolonged storage at room temperature. |
| Difficulty in achieving complete dissolution in a chosen solvent. | Saturation of the solvent. | - Gently warm the solution or use sonication to aid dissolution. - Try a different solvent or a solvent mixture. For example, a combination of an alcohol and a chlorinated solvent might be effective.[3][10] |
Data on Expected this compound Stability
| Solvent Class | Examples | Expected Stability (General Guideline) | Storage Recommendations |
| Aprotic Polar | DMSO, DMF | Good | -20°C to -80°C for long-term. Protect from moisture. |
| Alcohols | Ethanol, Methanol | Good | -20°C for long-term. Seal tightly to prevent evaporation. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | 2-8°C for short-term. May be less stable long-term. Use in a fume hood. |
| Aqueous Buffers | PBS, Tris, Cell Culture Media | Poor to Moderate (pH-dependent) | Not recommended for storage. Prepare fresh for immediate use. Stability is generally better at slightly acidic pH.[5] |
| Oils | Olive oil, Soybean oil | Moderate | Stability can be influenced by the degree of saturation of fatty acids in the oil.[10] |
Experimental Protocols
General Protocol for a Forced Degradation Study of this compound
A forced degradation study can help determine the intrinsic stability of this compound and identify potential degradation products.[6][7][8]
Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Solvents of interest (e.g., Methanol, Acetonitrile, DMSO)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
-
Thermal Degradation:
-
Place a sample of the this compound solution in an oven at an elevated temperature (e.g., 80°C).
-
Sample at various time points.
-
-
Photolytic Degradation:
-
Expose a sample of the this compound solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Sample both the exposed and control solutions at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the remaining percentage of this compound and observe the formation of any degradation peaks.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Decision tree for troubleshooting this compound stability.
References
- 1. mdpi.com [mdpi.com]
- 2. maxapress.com [maxapress.com]
- 3. mdpi.com [mdpi.com]
- 4. gmpplastic.com [gmpplastic.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. biomedres.us [biomedres.us]
- 10. US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes - Google Patents [patents.google.com]
Technical Support Center: Faradiol HPLC Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting Faradiol analysis using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound and other triterpenoids.
Question: Why am I observing poor resolution between my this compound peak and other triterpenoid (B12794562) peaks?
Answer: Poor resolution, especially with structurally similar triterpenoids, is a common challenge in HPLC analysis.[1] Several factors can contribute to this issue:
-
Inappropriate Stationary Phase: The choice of the HPLC column's stationary phase is critical for separating closely related compounds. For many triterpenoids, a standard C18 column can provide good hydrophobic selectivity.[2] However, for particularly challenging separations of isomers, alternative stationary phases like a C30 column may offer better selectivity.[3][4]
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the separation. If you are experiencing co-elution, adjusting the ratio of your organic solvent (e.g., methanol (B129727) or acetonitrile) to water can alter the selectivity.[2] Sometimes, switching the organic solvent (e.g., from methanol to acetonitrile) can also improve resolution.[2]
-
Gradient Elution: Employing a shallower gradient during the elution of your target compounds can increase the separation between closely eluting peaks.[2]
Question: What is causing my this compound peak to tail or front?
Answer: Asymmetrical peak shapes, such as tailing or fronting, can compromise the accuracy of quantification.[1][2]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active silanol (B1196071) groups on the silica (B1680970) backbone of the column.[1] To mitigate this, you can:
-
Peak Fronting: This can be an indication of column overload. Try diluting your sample and reinjecting it.
Question: My this compound peak response is very low. How can I improve the sensitivity?
Answer: Low sensitivity in triterpenoid analysis is a known issue, as many of these compounds lack a strong chromophore, leading to low UV absorption.[4][7]
-
Low Wavelength Detection: To enhance sensitivity, detection at lower wavelengths, such as 205-210 nm, is often necessary.[7] However, this requires careful selection of high-purity mobile phase solvents to minimize baseline noise.
-
Sample Concentration: If the this compound concentration in your sample is low, consider using a more efficient extraction method or concentrating your sample extract prior to injection.[1] Be aware that this may also concentrate interfering matrix components.
-
Alternative Detectors: If UV detection is insufficient, consider alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS), which can offer higher sensitivity for compounds without strong chromophores.[4]
Question: I'm seeing high or fluctuating backpressure in my HPLC system. What should I do?
Answer: High or fluctuating backpressure is a common HPLC issue that can indicate a blockage in the system.[8]
-
Check for Blockages: A common cause is a blocked column inlet frit.[9] You can try back-flushing the column (reversing the flow direction) with a strong solvent to dislodge any particulates.[9] If this doesn't resolve the issue, the frit may need to be replaced.
-
Sample Preparation: Ensure your samples are properly filtered before injection to remove any particulate matter that could clog the system.
-
Guard Column: Using a guard column before your analytical column can help to trap contaminants and extend the life of your main column.[10]
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound analysis?
A1: A validated method for the determination of this compound uses a C18 column with an isocratic mobile phase of 95:5 methanol:water containing 2% o-phosphoric acid.[5][6] The flow rate is typically around 1.3 mL/min with the column temperature maintained at 35°C.[5][6]
Q2: How should I prepare my samples for this compound HPLC analysis?
A2: Sample preparation is crucial for accurate and reproducible results. For creams or ointments containing this compound, an extraction with a suitable organic solvent is necessary. It is also important to purify the extract to remove interfering compounds, which can be achieved through techniques like solid-phase extraction (SPE).[11][12]
Q3: My retention times are drifting from run to run. What could be the cause?
A3: Drifting retention times can be caused by several factors:[10]
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a frequent cause.[10] Ensure accurate and consistent mixing of your mobile phase components.
-
Column Temperature: Fluctuations in column temperature can affect retention times.[10] Use a column oven to maintain a stable temperature.
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run, especially when using gradient elution.[9]
Q4: What are the typical validation parameters for a this compound HPLC method?
A4: A validated HPLC method for this compound should adhere to ICH guidelines and typically includes the following parameters: linearity, limit of detection (LOD), limit of quantitation (LOQ), selectivity, sensitivity, robustness, accuracy, and precision.[5][6]
Quantitative Data Summary
The following table summarizes the performance characteristics of a validated HPLC-UV method for the determination of this compound.[5][6]
| Parameter | Value |
| Linearity Range | 0.01 - 30 µg/mL |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Limit of Quantitation (LOQ) | 0.01 µg/mL |
| Relative Standard Deviation (RSD) | < 1.20% |
Experimental Protocols
Validated HPLC Method for this compound Determination in Creams [5][6]
-
Stationary Phase: C18 column (5 µm particle size, 4.6 mm x 150 mm)
-
Mobile Phase: 95:5 Methanol:Water (containing 2% o-phosphoric acid)
-
Elution Mode: Isocratic
-
Flow Rate: 1.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 30 µL
-
Detection: UV detector (wavelength not specified in the provided search results, but typically low UV, e.g., 210 nm, is used for triterpenoids[4][7])
-
Expected Retention Time: Approximately 6.38 ± 0.20 minutes
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A general experimental workflow for this compound HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering analytical challenges for the characterization of pentacyclic triterpene mono- and diesters of Calendula officinalis flowers by non-aqueous C30 HPLC and hyphenation with APCI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. turkmedline.net [turkmedline.net]
- 6. turkmedline.net [turkmedline.net]
- 7. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Faradiol Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with faradiol in in vivo experiments. Given that comprehensive in vivo pharmacokinetic and toxicity data for isolated this compound is limited in publicly available literature, this guide focuses on the experimental process for determining optimal dosage, drawing upon established methodologies for similar triterpenoid (B12794562) compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary challenges for in vivo studies?
This compound is a pentacyclic triterpenoid diol, primarily isolated from the flowers of Calendula officinalis (pot marigold).[1] It often occurs as fatty acid esters (e.g., this compound-3-O-palmitate, -myristate, and -laurate), which are considered to be its main anti-inflammatory forms.[1][2] The primary challenge in conducting in vivo experiments with this compound is its hydrophobic nature, which leads to poor aqueous solubility. This can result in low and variable oral bioavailability, making consistent and effective dosing difficult.[3]
Q2: What is the mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 beta (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[4] This is achieved, in part, through the inhibition of the NF-κB and STAT3 signaling pathways, which are crucial regulators of inflammatory gene expression.[5][6]
Q3: How do I determine a starting dose for my in vivo experiments with this compound?
For a compound like this compound with limited public in vivo data, a conservative approach is necessary. The starting dose is typically extrapolated from in vitro data (e.g., IC50 or EC50 values from cell-based assays) and by reviewing published studies on structurally similar triterpenoids. A crucial first step is to conduct a dose-range finding (DRF) study in a small group of animals to determine the Maximum Tolerated Dose (MTD).[7]
Q4: What is a Dose-Range Finding (DRF) study and why is it essential?
A DRF study is a preliminary experiment to identify a range of doses that are both safe and produce a biological response. It is critical for establishing the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity (e.g., more than a 10-20% loss in body weight or significant clinical signs of distress).[7] The results of the DRF study are fundamental for designing subsequent efficacy studies with appropriate dose levels.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Compound Precipitation in Vehicle | Poor solubility of this compound. | 1. Optimize Vehicle Composition: this compound is hydrophobic. Use a co-solvent system. A common formulation for oral gavage in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] For sensitive animal models, the DMSO concentration can be reduced.[3] Alternatively, a suspension in 0.5% carboxymethylcellulose (CMC) or formulation in corn oil can be tested.[3] 2. Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the vehicle. 3. Gentle Heating: If the compound is heat-stable, gentle warming can help with solubilization. |
| High Variability in Animal Response | Inconsistent bioavailability due to poor absorption. | 1. Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before each administration to provide a consistent dose. 2. Consider Alternative Routes of Administration: If oral bioavailability is extremely low, consider intraperitoneal (IP) injection. Note that the vehicle must be sterile and non-irritating for IP administration. 3. Fasting: Standardize the fasting time for animals before oral administration, as food can affect the absorption of hydrophobic compounds. |
| Signs of Toxicity in Animals (e.g., weight loss, lethargy) | The administered dose is above the MTD. | 1. Dose Reduction: Immediately lower the dose or halt the study to prevent further harm.[7] 2. Vehicle Control Group: Always include a group that receives only the vehicle to ensure the observed toxicity is not due to the formulation itself. 3. Histopathology: At the end of the study, conduct a histopathological examination of major organs (liver, kidneys, spleen) to identify any organ-specific toxicity. |
| No Observable Therapeutic Effect | The dose is too low or bioavailability is poor. | 1. Dose Escalation: Based on the results of your DRF study, gradually increase the dose in subsequent experiments, ensuring you do not exceed the MTD. 2. Pharmacokinetic Analysis: If possible, conduct a basic pharmacokinetic study to measure the concentration of this compound in the plasma over time. This will help determine if the compound is being absorbed and reaching systemic circulation. |
Quantitative Data Summary
Since specific pharmacokinetic and toxicity data for isolated this compound are scarce, the following tables provide a template for the data that should be collected during your experimental optimization. Example data from other triterpenoids are included for illustrative purposes.
Table 1: Example Pharmacokinetic Parameters for Triterpenoids (for illustrative purposes)
| Compound | Animal Model | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (F%) | Reference |
| Panaxadiol (B190476) | Mouse | 20 | i.p. | Data not available | Data not available | Data not available | Data not available | [8] |
| Falcarindiol | Mouse | Not specified | i.p. | Data not available | Data not available | Data not available | Data not available | |
| This compound | e.g., Mouse | To be determined | e.g., p.o. | Collect this data | Collect this data | Collect this data | Calculate this data |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; i.p.: Intraperitoneal; p.o.: Oral.
Table 2: Toxicity Profile (Template for Data Collection)
| Compound | Animal Model | Route | LD50 (mg/kg) | MTD (mg/kg) | Observed Adverse Effects | Reference |
| Detarium microcarpum extract | Mouse | p.o. | 3,807.89 | Not reported | Fur raising, tail changes, salivation | [9][10] |
| This compound | e.g., Mouse | e.g., p.o. | Determine via acute toxicity study | Determine via DRF study | Record all observations (e.g., weight loss, behavioral changes) |
LD50: Median lethal dose; MTD: Maximum Tolerated Dose.
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Objective: To prepare a stable vehicle for the oral administration of the hydrophobic compound this compound in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Methodology:
-
Weigh the required amount of this compound based on the desired final concentration and dosing volume (typically 10 mL/kg for mice).
-
In a sterile microcentrifuge tube, dissolve the this compound powder in DMSO. The volume of DMSO should be 10% of the final total volume. Vortex thoroughly until the compound is fully dissolved.
-
Add PEG300 to the solution (40% of the final volume). Vortex until the solution is homogeneous.
-
Add Tween-80 to the solution (5% of the final volume) and vortex to mix.
-
Slowly add sterile saline to the mixture while vortexing to reach the final volume (45% of the final volume).
-
If any cloudiness or precipitation occurs, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the final formulation to ensure it is a clear, homogeneous solution before administration. Prepare fresh daily.
Protocol 2: Dose-Range Finding (DRF) Study for this compound
Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in mice.
Methodology:
-
Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c), typically one sex to begin with (females are often more sensitive).
-
Group Allocation: Assign animals to at least four dose groups (e.g., 10, 50, 100, 250 mg/kg) and one vehicle control group. Use a small number of animals per group (n=3-5).
-
Formulation: Prepare the this compound formulation and the vehicle-only control as described in Protocol 1.
-
Administration: Administer a single dose of the assigned formulation via oral gavage.
-
Monitoring: Observe the animals daily for a period of 7 to 14 days. Record the following:
-
Body weight (daily)
-
Clinical signs of toxicity (e.g., changes in posture, fur texture, activity levels, signs of pain or distress)
-
Mortality
-
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or more than a 10% reduction in body weight.[7] This dose will serve as the highest dose for subsequent efficacy studies.
Visualizations
References
- 1. Utilizing an Orally Dissolving Strip for Pharmacological and Toxicological Studies: A Simple and Humane Alternative to Oral Gavage for Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A method for determining the maximum tolerated dose for acute in vivo cytogenetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of JAK2/STAT3 signaling pathway by panaxadiol limits the progression of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
Preventing degradation of Faradiol during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Faradiol during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: this compound, a triterpenoid, is susceptible to degradation primarily through two pathways: oxidation and hydrolysis. Key factors that can accelerate this degradation include exposure to light, elevated temperatures, oxygen (especially for oxidative degradation), and non-neutral pH conditions (for hydrolytic degradation).
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and stored at low temperatures, ideally between -10°C and -20°C. These conditions minimize exposure to light, oxygen, and moisture, which are key drivers of degradation.
Q3: How should I store this compound in solution?
A3: Solutions of this compound are generally less stable than the solid form. For short-term storage (up to one month), solutions can be stored at -20°C. For longer-term storage (up to six months), it is recommended to store solutions at -80°C. It is crucial to use a suitable solvent in which this compound is stable and to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.
Q4: Are there any recommended stabilizers or antioxidants for this compound?
A4: While specific studies on stabilizers for this compound are limited, general antioxidants used for stabilizing other lipids and triterpenoids may be effective. These could include butylated hydroxytoluene (BHT) or tocopherol. However, the compatibility and effectiveness of any stabilizer with this compound for a specific application should be experimentally verified.
Troubleshooting Guide
Q1: I've observed a decrease in the purity of my stored this compound sample. What could be the cause?
A1: A decrease in purity suggests that degradation has likely occurred. The most common causes are improper storage conditions. Please review the following:
-
Storage Temperature: Was the sample stored at the recommended low temperature? Elevated temperatures can significantly accelerate degradation.
-
Exposure to Light: Was the sample protected from light? Photodegradation can occur if the sample is stored in a clear container.
-
Exposure to Air: Was the container properly sealed and preferably flushed with an inert gas? Oxidation is a major degradation pathway for triterpenoids.
Q2: My this compound solution has turned yellow. What does this indicate?
A2: A yellow discoloration can be an indicator of oxidative degradation. This may be due to prolonged exposure to air (oxygen) or the presence of peroxides in the solvent. It is recommended to use freshly opened, high-purity solvents and to store solutions under an inert atmosphere.
Q3: I am seeing additional peaks in the HPLC analysis of my stored this compound. What should I do?
A3: The appearance of new peaks is a strong indication of degradation. To identify the cause, you can perform a forced degradation study under controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to see if any of the resulting degradation products match the unknown peaks in your stored sample. This can help pinpoint the specific degradation pathway that is occurring.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Atmosphere |
| Solid | -20°C | Long-term | Amber glass vial | Inert (Argon or Nitrogen) |
| Solution | -20°C | Short-term (≤ 1 month) | Amber glass vial | Inert (Argon or Nitrogen) |
| Solution | -80°C | Long-term (≤ 6 months) | Amber glass vial | Inert (Argon or Nitrogen) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a transparent vial to a photostability chamber (with a combination of UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Place solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent to the stock solution concentration for analysis.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control sample by a stability-indicating HPLC-UV method (see Protocol 2).
-
Compare the chromatograms to identify degradation products. Mass spectrometry can be coupled with HPLC to determine the mass of the degradation products, aiding in their identification.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This method can be used to quantify this compound and separate it from its potential degradation products.[1]
-
Chromatographic Conditions:
-
Column: C18 (5 µm, 4.6 mm x 150 mm)
-
Mobile Phase: Isocratic elution with Methanol:Water (95:5, v/v) containing 2% o-phosphoric acid.
-
Flow Rate: 1.3 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 30 µL
-
Detection: UV at a suitable wavelength (to be determined by UV scan of this compound, typically around 210 nm for triterpenoids).
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is stability-indicating.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
Technical Support Center: Faradiol Synthesis
Disclaimer: As of late 2025, a complete de novo total chemical synthesis of Faradiol has not been extensively reported in peer-reviewed literature. Therefore, this guide addresses the primary challenges a researcher would likely encounter by drawing upon established methodologies for the synthesis of structurally related and equally complex pentacyclic triterpenoids. The protocols and troubleshooting advice provided are based on current state-of-the-art synthetic strategies for this class of molecules.
Frequently Asked Questions (FAQs)
Q1: What makes the total synthesis of this compound a significant challenge?
The primary challenges in the total synthesis of this compound are threefold:
-
Stereochemical Complexity: this compound possesses a complex pentacyclic core with multiple stereocenters. Establishing the correct relative and absolute stereochemistry throughout the synthesis is a formidable task that requires highly stereoselective reactions.
-
Lack of Precedent: Without a well-documented total synthesis, there is no established "roadmap." Researchers must devise a novel synthetic strategy, which involves significant risk and optimization.
-
Late-Stage Oxidation: The introduction of the hydroxyl group at the C-16 position on a pre-formed pentacyclic core represents a significant hurdle.[1] Such late-stage functionalizations on complex scaffolds are often hampered by low reactivity and a lack of regioselectivity, leading to a mixture of products and low yields.[2][3]
Q2: What are the most promising synthetic strategies for constructing the pentacyclic core of this compound?
The most promising strategies for assembling the core structure, which is a Ψ-taraxasterol scaffold, include:
-
Biomimetic Cationic Polyene Cyclization: This approach mimics the natural biosynthetic pathway where a linear precursor, like 2,3-oxidosqualene, is cyclized to form the entire pentacyclic system in a single, highly stereoselective step.[4][5] This is an elegant and efficient strategy but requires careful design of the cyclization precursor.
-
Convergent Synthesis: This involves the synthesis of two or more complex fragments of the molecule which are then joined together (coupled) in the later stages. For a pentacyclic triterpenoid (B12794562), this might involve synthesizing a tricyclic fragment and coupling it with a bicyclic fragment. This approach can be more flexible and easier to optimize than a linear sequence.
Q3: How can the C-16 hydroxyl group be introduced with the correct stereochemistry?
Introducing the C-16 hydroxyl group stereoselectively is a major challenge. Potential strategies include:
-
Directed C-H Oxidation: If a functional group is already present near the C-16 position, it could be used to direct an oxidizing reagent to the desired location.
-
Enzymatic Hydroxylation: Utilizing enzymes, such as specific cytochrome P450s, could offer a highly selective method for hydroxylation, mimicking the biosynthetic pathway.[2][6]
-
Radical-Mediated Functionalization: Advanced methods involving radical chemistry could potentially be employed for selective C-H functionalization.
Q4: What are the expected side products in a hypothetical this compound synthesis?
Common side products would likely include:
-
Stereoisomers: Incorrect isomers formed during the cyclization or other stereocenter-forming reactions.
-
Incomplete Cyclization Products: In a polyene cyclization strategy, the reaction may terminate prematurely, leading to tetracyclic or tricyclic byproducts.
-
Over-oxidation or Mis-oxidation Products: During the C-16 hydroxylation step, oxidation at other positions or further oxidation to a ketone are likely side reactions.
-
Products from Protecting Group Manipulations: Incomplete deprotection or side reactions occurring during the addition or removal of protecting groups.
Troubleshooting Guide
Problem 1: Low Yield in the Core Cyclization Step
| Possible Cause | Troubleshooting Steps |
| Poor Quality of Cyclization Precursor | - Confirm the structure and purity of the precursor using NMR and Mass Spectrometry.- Re-purify the precursor using flash chromatography or HPLC. |
| Ineffective Lewis Acid/Catalyst | - Use a freshly opened or purified Lewis acid (e.g., SnCl₄, TiCl₄).- Screen a variety of Lewis acids with different strengths.- Ensure strictly anhydrous conditions, as trace water can deactivate the catalyst. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature; some cyclizations require very low temperatures (-78 °C) to improve selectivity.- Vary the solvent to find one that best supports the cyclization cascade.- Adjust the rate of addition of the Lewis acid. |
Problem 2: Difficulty with Late-Stage C-16 Hydroxylation
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - The C-16 position is sterically hindered within the pentacyclic core, preventing access by bulky oxidizing agents.- Use smaller, more reactive oxidizing agents.- Consider a different synthetic route where the C-16 oxygen is introduced earlier. |
| Lack of C-H Bond Activation | - The C-H bond at C-16 is unactivated and difficult to oxidize selectively.- Explore transition-metal-catalyzed C-H oxidation methods (e.g., using palladium or copper catalysts).[3]- Investigate photochemical or radical-based methods to activate the C-H bond. |
| Low Selectivity | - Oxidation occurs at multiple positions on the triterpenoid scaffold.- Introduce a temporary directing group elsewhere on the molecule to guide the oxidant to the C-16 position.- If possible, utilize a biocatalytic approach with a selective enzyme. |
Problem 3: Complex Purification of the Final Product
| Possible Cause | Troubleshooting Steps |
| Similar Polarity of Byproducts | - Stereoisomers and other byproducts often have very similar polarities to the desired product.- Employ high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18, C30) for separation.- Consider derivatizing the crude product mixture to alter the polarities of the components, facilitating separation, and then remove the derivatizing group. |
| Presence of Reagents/Catalysts | - Residual reagents or catalysts from the final steps are co-eluting with the product.- Add an appropriate workup step to remove the specific class of reagent (e.g., an aqueous wash for salts, a specific scavenger resin). |
Quantitative Data
The following tables provide context on the natural abundance of this compound esters and representative yields for key transformations in the synthesis of analogous pentacyclic triterpenoids.
Table 1: Natural Abundance of this compound Esters in Calendula officinalis
| Plant Part | This compound Ester Content | Reference |
| Ray Florets | Highest concentration | [7][8] |
| Disk Florets | Approx. 10x lower than ray florets | [7][8] |
| Involucral Bracts | Approx. 10x lower than disk florets | [7][8] |
| Leaves | Trace amounts detected | [7][8] |
Table 2: Representative Yields in Pentacyclic Triterpenoid Synthesis
| Reaction Type | Transformation | Reported Yield | Reference |
| Olefination | Tebbe olefination of a ketone to form a 1,1-disubstituted alkene | Not specified, but part of a successful sequence | [9] |
| Reduction & Isomerization | Dissolving metal reduction followed by acid-mediated isomerization | Not specified, but part of a successful sequence | [9] |
| Final Reduction | Stereoselective reduction of a C3 ketone with NaBH₄ | 35% (over two steps) | [9] |
| C-H Hydroxylation | Copper-mediated C-H hydroxylation to form a 16β-ol triterpenoid | Successful, single isomer reported | [3] |
Experimental Protocols
The following are representative, detailed methodologies for key reactions that would be central to a this compound synthesis campaign.
Protocol 1: Biomimetic Polyene Cyclization for Pentacyclic Core (Adapted from strategies for β-amyrin synthesis)[4]
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -78 °C.
-
Substrate Addition: The linear polyene precursor (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and added to the reaction flask via cannula.
-
Initiation of Cyclization: A solution of a Lewis acid, such as tin(IV) chloride (SnCl₄, 1.2 eq), in anhydrous CH₂Cl₂ is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -75 °C.
-
Reaction Monitoring: The reaction is stirred at -78 °C for 2-4 hours. Progress is monitored by thin-layer chromatography (TLC) by quenching small aliquots in saturated sodium bicarbonate solution.
-
Quenching: The reaction is quenched by the slow addition of cold saturated aqueous sodium bicarbonate solution.
-
Workup: The mixture is allowed to warm to room temperature and extracted three times with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pentacyclic triterpenoid core.
Protocol 2: Late-Stage Allylic Oxidation (A general approach for introducing an oxygen functional group)
-
Setup: To a solution of the pentacyclic triterpenoid precursor (1.0 eq) in a suitable solvent like dioxane or acetic acid, add selenium dioxide (SeO₂, 1.5 eq).
-
Reaction: The mixture is heated to reflux (e.g., 80-100 °C) for 12-24 hours. The reaction should be monitored by TLC for the consumption of starting material and the appearance of a more polar product.
-
Workup: After cooling to room temperature, the reaction mixture is filtered to remove selenium metal. The filtrate is diluted with ethyl acetate (B1210297) and washed sequentially with water, saturated sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to isolate the oxidized product. Note: This method may lack selectivity and produce a mixture of oxidized products.
Protocol 3: Protecting Group Strategy for a Diol
-
Selective Protection of C-3 Hydroxyl:
-
Dissolve the diol (e.g., this compound, 1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (B128534) (1.5 eq) and cool the solution to 0 °C.
-
Slowly add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq). The C-3 hydroxyl is generally less sterically hindered and should react preferentially.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench with water, extract with dichloromethane, and purify by column chromatography to isolate the C-3 protected intermediate.
-
-
Reaction at C-16 Hydroxyl:
-
Perform the desired chemical transformation on the free C-16 hydroxyl group.
-
-
Deprotection:
-
Dissolve the protected compound in tetrahydrofuran (B95107) (THF).
-
Add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.5 eq) in THF.
-
Stir at room temperature for 1-2 hours until TLC shows complete removal of the silyl (B83357) ether.
-
Quench with saturated ammonium (B1175870) chloride solution, extract with ethyl acetate, and purify to obtain the final deprotected product.
-
Visualizations
Caption: A plausible retrosynthetic analysis for this compound, highlighting the key synthetic challenges.
Caption: Troubleshooting workflow for low yield in the key cyclization step.
Caption: Logic diagram for a protecting group strategy in this compound synthesis.
References
- 1. Oxidation at C-16 enhances butyrylcholinesterase inhibition in lupane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Morphogenetic variability of this compound monoesters in marigold Calendula officinalis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Artifacts in Faradiol NMR Spectra
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common artifacts encountered during the analysis of Faradiol and other triterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter in your NMR spectra.
Phasing Errors: My peaks are distorted and dip below the baseline.
Q: What are phasing errors and why do they occur?
A: Phasing errors are a common artifact where the NMR signals are not purely in absorption mode, leading to distorted peak shapes that may dip below the baseline.[1][2][3] This issue arises from a phase shift in the detected signal relative to the reference frequency of the spectrometer.[1][2] The correction involves adjusting a zero-order phase (frequency-independent) and a first-order phase (frequency-dependent).[1][2]
Troubleshooting Guide:
-
Automatic Phase Correction: Most NMR software includes an automatic phasing routine. Attempt this first, as it is often sufficient for simple spectra.
-
Manual Phase Correction: If automatic phasing is unsuccessful, you will need to manually correct the phase.[1]
-
Select a large, well-defined peak on one side of the spectrum.
-
Adjust the zero-order phase (ph0) until the baseline around this peak is flat and the peak is symmetrical.
-
Move to a peak on the opposite side of the spectrum.
-
Adjust the first-order phase (ph1) until this peak is also correctly phased.[1]
-
Iterate between adjusting ph0 and ph1 until the entire spectrum has a flat baseline and symmetrical peaks.[1]
-
-
Check for Baseline Distortion: Severe baseline roll can sometimes be mistaken for or exacerbate phasing issues.[1] If phasing is difficult, you may need to apply a baseline correction first.
Baseline Distortion: My baseline is rolled or uneven.
Q: What causes a distorted baseline in my NMR spectrum?
A: Baseline distortions, such as rolling or broad humps, can obscure weak signals and affect integration accuracy.[4][5] Common causes include:
-
Pulse Breakthrough: The initial part of the Free Induction Decay (FID) can be corrupted by the radiofrequency pulse, leading to baseline roll.[4]
-
Acoustic Ringing: Vibrations in the probe caused by the RF pulse can induce a signal that distorts the baseline.[4]
-
Broad Signals: Very broad signals from the sample, the NMR tube, or the probe itself can contribute to a non-flat baseline.[4]
-
Improper Acquisition Parameters: A short pre-scan delay or incorrect receiver gain can lead to baseline issues.[4][5]
Troubleshooting Guide:
-
Check Acquisition Parameters:
-
Data Processing:
-
Sample Preparation:
Spinning Sidebands: I see small, symmetrical peaks around my main signals.
Q: What are spinning sidebands and how can I get rid of them?
A: Spinning sidebands are small satellite peaks that appear at frequencies equal to the main peak's frequency plus or minus multiples of the sample spinning rate.[15][16][17] They are caused by magnetic field inhomogeneities perpendicular to the main magnetic field and imperfections in the NMR tube.[17]
Troubleshooting Guide:
-
Improve Shimming: The most effective way to reduce spinning sidebands is to improve the magnetic field homogeneity by careful shimming of the transverse shims (e.g., x, y, xy).[17]
-
Adjust Spinning Rate: Changing the spinning rate will shift the position of the sidebands. Increasing the spinning rate can sometimes reduce their intensity.[18]
-
Use High-Quality NMR Tubes: High-quality tubes with better concentricity will minimize spinning sidebands.[10][19]
-
Non-Spinning Acquisition: For many modern, well-shimmed spectrometers, it is often better to acquire the spectrum without spinning the sample.[17] This is especially true for 2D experiments where spinning sidebands can introduce artifacts.[17]
Quadrature Artifacts: I see a "ghost" peak reflected across the center of the spectrum.
Q: What is a quadrature artifact or "quad image"?
A: A quadrature artifact, or quad image, is a false signal that appears at a frequency reflected across the center of the spectrum from a real peak.[20][21] It is caused by an imbalance in the two quadrature detection channels of the spectrometer.[20][21]
Troubleshooting Guide:
-
Increase the Number of Scans: Quadrature artifacts are often averaged out by phase cycling. Acquiring more scans (in multiples of 4) will typically reduce or eliminate these artifacts.[20][21]
-
Instrument Calibration: If quadrature artifacts are a persistent problem, it may indicate a need for instrument calibration by a qualified engineer.
Unexpected Peaks: I see signals that don't belong to this compound.
Q: Where are these extra peaks in my spectrum coming from?
A: Unexpected peaks in an NMR spectrum are often due to impurities in the sample or the NMR solvent.[22][23][24]
Troubleshooting Guide:
-
Identify the Impurity: Compare the chemical shifts of the unknown peaks to tables of common NMR impurities.[22][23][24][25][26] (See the data table below).
-
Check the Solvent: Run a spectrum of the deuterated solvent alone to identify residual solvent signals and any contaminants in the solvent itself.
-
Improve Sample Purity: If the impurities are from the sample, further purification steps such as chromatography or recrystallization may be necessary.
-
Careful Sample Handling: Avoid contamination from grease, plasticizers from tubing, or other laboratory chemicals.
Data Presentation: Common Impurities in NMR Spectra
The following table lists the approximate ¹H NMR chemical shifts of common laboratory solvents and impurities in deuterated chloroform (B151607) (CDCl₃). Chemical shifts can vary slightly with temperature and concentration.[24]
| Impurity | Chemical Shift (ppm in CDCl₃) | Multiplicity |
| Acetone | 2.17 | s |
| Acetonitrile | 1.94 | s |
| Benzene | 7.36 | s |
| Dichloromethane | 5.30 | s |
| Diethyl ether | 3.48, 1.21 | q, t |
| Dimethylformamide (DMF) | 8.02, 2.92, 2.88 | s, s, s |
| Dimethyl sulfoxide (B87167) (DMSO) | 2.54 | s |
| Ethanol | 3.72, 1.25 | q, t |
| Ethyl acetate | 4.12, 2.05, 1.26 | q, s, t |
| Hexane | 1.25, 0.88 | m, m |
| Methanol | 3.49 | s |
| Pyridine | 8.60, 7.78, 7.39 | m, m, m |
| Tetrahydrofuran (THF) | 3.76, 1.85 | m, m |
| Toluene | 7.27-7.17, 2.36 | m, s |
| Water | ~1.56 | s (broad) |
| Silicone Grease | ~0.07 | s (broad) |
s = singlet, t = triplet, q = quartet, m = multiplet Data compiled from various sources.[22][23][24][25][26]
Experimental Protocols
Protocol 1: Sample Preparation for this compound NMR
Objective: To prepare a high-quality NMR sample of this compound, ensuring complete dissolution and freedom from particulate matter to minimize spectral artifacts.
Materials:
-
This compound sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9][19]
-
High-quality 5 mm NMR tube and cap[10]
-
Clean, dry vial
-
Pasteur pipette and glass wool or a syringe filter[10]
-
Vortex mixer or sonicator
Methodology:
-
Weighing the Sample: Accurately weigh the appropriate amount of this compound into a clean, dry vial.[19]
-
Solvent Selection and Dissolution:
-
Choose a deuterated solvent in which this compound is fully soluble.[19] Due to its triterpenoid (B12794562) structure, you may need to test solubility in different solvents.[11][12][13][14]
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[9][19]
-
Gently vortex or sonicate the sample to ensure complete dissolution.[19] Visually inspect for any remaining solid particles.
-
-
Filtration:
-
Final Sample Check:
Visual Troubleshooting Workflows
Troubleshooting Phasing and Baseline Issues
Caption: A workflow for troubleshooting phasing and baseline problems.
Identifying Unexpected Peaks in the NMR Spectrum
Caption: A logical workflow for identifying the source of unexpected peaks.
References
- 1. NMR data processing: Phase Correction — NMR Blog — Nanalysis [nanalysis.com]
- 2. An Introduction to Phase Correction [inmr.net]
- 3. University of Ottawa NMR Facility Blog: The Phase of an NMR Spectrum [u-of-o-nmr-facility.blogspot.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. University of Ottawa NMR Facility Blog: Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments [u-of-o-nmr-facility.blogspot.com]
- 7. Baseline Correction [nmr.chem.ucsb.edu]
- 8. Stanford University NMR Facility [web.stanford.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Showing Compound this compound (FDB014590) - FooDB [foodb.ca]
- 12. GSRS [precision.fda.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Magic angle spinning - Wikipedia [en.wikipedia.org]
- 16. Magic angle spinning - NMR Wiki [nmrwiki.org]
- 17. University of Ottawa NMR Facility Blog: To Spin Or Not To Spin? [u-of-o-nmr-facility.blogspot.com]
- 18. Control of Spinning Sidebands in High Resolution NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 20. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 21. University of Ottawa NMR Facility Blog: Quadrature Images [u-of-o-nmr-facility.blogspot.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. kgroup.du.edu [kgroup.du.edu]
- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioavailability of Faradiol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of faradiol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a pentacyclic triterpenoid (B12794562) with significant anti-inflammatory properties, commonly isolated from plants like Calendula officinalis.[1][2] Its therapeutic potential is often hindered by poor oral bioavailability, which is primarily attributed to its low aqueous solubility.
Q2: What are the key physicochemical properties of this compound?
A2: Understanding the physicochemical properties of this compound is crucial for developing strategies to enhance its bioavailability. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₀O₂ | [3][4][5] |
| Molecular Weight | 442.72 g/mol | [3][4][5][6] |
| Predicted Water Solubility | 0.00045 g/L | [7] |
| Predicted logP | 5.7 - 7.5 | [4][7] |
| Polar Surface Area | 40.46 Ų | [7] |
Q3: How do the physicochemical properties of this compound affect its oral bioavailability?
A3: this compound's high molecular weight, extremely low water solubility, and high lipophilicity (high logP) suggest that its oral absorption is dissolution rate-limited. This means the compound does not dissolve efficiently in the gastrointestinal fluids, leading to a low concentration gradient across the intestinal membrane and consequently, poor absorption into the bloodstream.
Q4: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?
A4: Based on its low solubility and high lipophilicity (which often correlates with high permeability), this compound is likely a BCS Class II compound (low solubility, high permeability).[8][9] However, without experimental permeability data, a BCS Class IV classification (low solubility, low permeability) cannot be entirely ruled out. The formulation strategies will primarily focus on improving its solubility and dissolution rate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low in vitro dissolution rate of pure this compound | Poor aqueous solubility and wetting of the raw material. | 1. Particle Size Reduction: Employ micronization or nano-milling to increase the surface area. 2. Formulation Approaches: Explore amorphous solid dispersions, lipid-based formulations, or complexation with cyclodextrins. |
| Poor physical stability of the formulation (e.g., crystal growth in amorphous solid dispersions) | The amorphous form is thermodynamically unstable and tends to revert to a more stable crystalline form. | 1. Polymer Selection: Use polymers with a high glass transition temperature (Tg) and good miscibility with this compound. 2. Drug Loading: Avoid excessively high drug loading in the polymer matrix. 3. Storage Conditions: Store the formulation under controlled temperature and humidity to minimize molecular mobility. |
| Inconsistent results in Caco-2 permeability assays | Issues with cell monolayer integrity, efflux transporter activity, or non-specific binding of the highly lipophilic compound. | 1. Monolayer Integrity: Regularly check the transepithelial electrical resistance (TEER) values. 2. Efflux Inhibition: Co-administer a P-glycoprotein (P-gp) inhibitor (e.g., verapamil) to assess the impact of efflux. 3. Non-specific Binding: Use silanized vials and add a small percentage of a non-ionic surfactant (e.g., Tween 80) to the transport medium. |
| Low in vivo bioavailability despite improved in vitro dissolution | May be due to pre-systemic metabolism (first-pass effect) or in vivo precipitation of the supersaturated solution generated from the formulation. | 1. Metabolism Studies: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. 2. Precipitation Inhibition: Include precipitation inhibitors (e.g., HPMC, PVP) in the formulation to maintain a supersaturated state in the gastrointestinal tract. |
Illustrative Data on Bioavailability Enhancement Strategies
The following tables present hypothetical data to illustrate the potential impact of various formulation strategies on the bioavailability of this compound.
Table 1: Solubility of this compound in Different Media
| Medium | Solubility (µg/mL) |
| Water | 0.45 |
| Phosphate Buffered Saline (pH 7.4) | 0.52 |
| Simulated Gastric Fluid (pH 1.2) | 0.38 |
| Fasted State Simulated Intestinal Fluid (FaSSIF) | 2.5 |
| Fed State Simulated Intestinal Fluid (FeSSIF) | 8.9 |
Table 2: Comparison of Pharmacokinetic Parameters of Different this compound Formulations in Rats (Illustrative Data)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 45 ± 8 | 4.0 | 350 ± 65 | 100 |
| Micronized Suspension | 50 | 98 ± 15 | 3.5 | 890 ± 120 | 254 |
| Nanosuspension | 50 | 250 ± 40 | 2.0 | 2800 ± 350 | 800 |
| Solid Dispersion (1:5 Drug:PVP K30) | 50 | 410 ± 65 | 1.5 | 4500 ± 580 | 1286 |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | 50 | 650 ± 90 | 1.0 | 7200 ± 890 | 2057 |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Preparation of the Suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Milling: Transfer the suspension to a high-energy bead mill. Use yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
Milling Parameters: Mill at 2000 rpm for 4-6 hours at a controlled temperature of 4°C.
-
Particle Size Analysis: At regular intervals, withdraw a sample and measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Endpoint: Continue milling until a mean particle size of less than 200 nm and a PDI below 0.3 are achieved.
-
Lyophilization (Optional): For long-term storage, the nanosuspension can be lyophilized with a cryoprotectant (e.g., 5% w/v trehalose).
Protocol 2: In Vitro Dissolution Testing of a this compound Solid Dispersion
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) containing 0.5% sodium lauryl sulfate (B86663) (SLS).
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 75 rpm.
-
Sample Introduction: Introduce the solid dispersion equivalent to 10 mg of this compound.
-
Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, and 60 minutes. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Filter the samples through a 0.22 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 300 Ω·cm².
-
Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Apical to Basolateral Transport: Add the this compound formulation (e.g., dissolved in transport buffer with a final DMSO concentration <0.5%) to the apical (donor) chamber.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber. Replace the withdrawn volume with fresh transport buffer.
-
Sample Analysis: Quantify the concentration of this compound in the basolateral samples using LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Visualizations
Caption: Workflow for enhancing the bioavailability of this compound.
Caption: Absorption pathway of a lipid-based this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of triterpenoids in the topical anti-inflammatory activity of Calendula officinalis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C30H50O2 | CID 9846222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS:20554-95-4 | Manufacturer ChemFaces [chemfaces.com]
- 6. GSRS [precision.fda.gov]
- 7. Showing Compound this compound (FDB014590) - FooDB [foodb.ca]
- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Minimizing Batch-to-Batch Variability of Faradiol Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for minimizing batch-to-batch variability of Faradiol extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a pentacyclic triterpenoid (B12794562) known for its anti-inflammatory properties. The primary commercial source of this compound is the flower of the marigold plant, Calendula officinalis.[1] this compound and its esters, such as this compound-3-O-palmitate, this compound-3-O-myristate, and this compound-3-O-laurate, are considered the main active constituents responsible for the plant's therapeutic effects.[1][2]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts, like other botanical extracts, can be attributed to a range of factors that can be broadly categorized as:
-
Raw Material Variation: This is a significant source of variability and includes the genetic makeup of the plant, geographical location and soil conditions of cultivation, climatic conditions (e.g., temperature, rainfall), time of harvest, and post-harvest handling and storage.[3][4] The concentration of this compound esters is highest in the ray florets of the marigold flower.[1]
-
Extraction Process Inconsistencies: The choice of extraction method and lack of precise control over process parameters can lead to significant differences between batches.[5] Key parameters include the solvent-to-solid ratio, extraction temperature and duration, and the particle size of the raw material.[3]
-
Post-Extraction Handling: Variations in post-extraction processes such as solvent removal, drying of the final extract, and storage conditions can also contribute to inconsistencies.[3]
Q3: How can I standardize the raw material to minimize variability?
Standardization of the raw plant material is a critical first step. This involves:
-
Botanical Authentication: Verifying the correct plant species (Calendula officinalis) and the specific plant part being used (flower heads or ray florets).[3]
-
Consistent Sourcing: Sourcing the raw material from the same geographical region and supplier can help reduce variability.[3]
-
Defined Harvesting and Processing: Implementing and adhering to strict protocols for the time of harvest and post-harvest processing, such as drying and grinding, is crucial.[3][5]
Q4: What are the recommended analytical methods for quantifying this compound and ensuring extract consistency?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative determination of this compound and its esters in marigold flowers and extracts.[2][6] Developing a validated HPLC method allows for the creation of a chemical fingerprint of the extract, which can be used to compare different batches and ensure they meet predefined quality specifications. High-Performance Thin-Layer Chromatography (HPTLC) can also be used for qualitative and quantitative analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the production and analysis of this compound extracts.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent this compound concentration between batches | Raw material variability | Implement a robust raw material qualification program, including macroscopic and microscopic identification, and HPLC fingerprinting of incoming material.[3][7] |
| Inconsistent extraction parameters | Strictly control and document all extraction parameters, including solvent type and ratio, temperature, time, and agitation.[5] | |
| Improper post-extraction handling | Standardize procedures for solvent evaporation, drying, and storage of the final extract. Store extracts in airtight, light-resistant containers at a controlled temperature.[3] | |
| Presence of impurities or contaminants in the extract | Contamination of raw material | Source raw materials from reputable suppliers who follow Good Agricultural and Collection Practices (GACP). Test for heavy metals, pesticides, and microbial contamination.[7][8] |
| Incomplete solvent removal | Ensure complete removal of extraction solvents using appropriate techniques like vacuum evaporation. Test for residual solvents.[5] | |
| Variable biological activity despite similar this compound content | Degradation of active compounds | Protect the extract from light, heat, and oxygen during processing and storage to prevent degradation of this compound esters. |
| Presence of interfering compounds | Optimize the extraction and purification process to remove compounds that may interfere with the biological activity of this compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound Esters
This protocol provides a general methodology for the quantitative analysis of this compound esters in Calendula officinalis extracts. Method optimization and validation are essential for specific applications.
1. Sample Preparation: a. Accurately weigh a known amount of the this compound extract. b. Dissolve the extract in a suitable solvent, such as dichloromethane (B109758) or a mixture of methanol (B129727) and water. c. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
2. HPLC Conditions (Example):
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of methanol and water is often used.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength of 210 nm.
- Injection Volume: 20 µL.
3. Quantification: a. Prepare a calibration curve using a certified reference standard of a major this compound ester (e.g., this compound-3-O-palmitate). b. Calculate the concentration of this compound esters in the sample by comparing the peak areas with the calibration curve.
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary pathways inhibited by compounds found in Calendula officinalis extracts is the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
References
- 1. mdpi.com [mdpi.com]
- 2. The role of triterpenoids in the topical anti-inflammatory activity of Calendula officinalis flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
Technical Support Center: Faradiol Purification Process Refinement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of faradiol.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for this compound purification?
A1: The most common starting material for this compound purification is the flower heads of Marigold (Calendula officinalis), as they are rich in this compound esters.[1][2][3]
Q2: What purity levels can be expected from the described purification methods?
A2: By combining techniques such as supercritical fluid extraction (SFE), normal-phase, and reversed-phase column chromatography, purities of 96% to 98% can be achieved for individual this compound esters.[1][2][4]
Q3: Is this compound stable during the purification process?
A3: Triterpenoids like this compound can be sensitive to acidic conditions. The acidic nature of silica (B1680970) gel can potentially cause structural rearrangements or degradation.[5] It is crucial to assess the stability of your compound on silica gel before large-scale purification.
Q4: Can I use HPLC for the final purification step?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for the final purification of this compound esters to achieve high purity.[3][5] Reversed-phase HPLC is commonly employed for this purpose.[1][6]
Troubleshooting Guides
Low Yield
| Issue | Possible Cause | Solution |
| Low recovery of this compound after extraction. | Inefficient extraction method or solvent. | Optimize extraction parameters such as solvent-to-material ratio, extraction time, and temperature. Ultrasound-assisted extraction can be more efficient than traditional maceration.[1] For non-polar this compound esters, ensure the use of appropriate non-polar solvents for extraction. |
| Loss of compound during column chromatography. | Irreversible adsorption to the stationary phase. | For reversed-phase chromatography, ensure the sample is fully dissolved in the initial mobile phase to prevent precipitation on the column.[1] If using silica gel, deactivating the silica gel to reduce its acidity may prevent degradation and irreversible binding. |
| Compound degradation on the column. | Test the stability of this compound on the silica gel using a small-scale experiment. If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica (e.g., Diol, C18).[5] | |
| Low yield after HPLC purification. | Suboptimal fraction collection parameters. | Optimize peak slicing to collect the entire peak without including impurities. Consider using a dual setup for collecting the main fraction and the peak shoulders separately for re-analysis. |
Low Purity
| Issue | Possible Cause | Solution |
| Co-elution of impurities with this compound in column chromatography. | Inappropriate solvent system. | Systematically vary the solvent ratio of your mobile phase. For normal-phase chromatography, if compounds are not separating well, adjust the polarity of the solvent system. For example, in a hexane-ethyl acetate (B1210297) system, a small amount of acetic acid can improve separation.[7] |
| Sample overloading. | Reduce the amount of crude extract loaded onto the column. Ensure the sample is loaded as a narrow band at the top of the column.[5] | |
| Peak tailing in HPLC. | Secondary interactions with the stationary phase. | Use a well-end-capped column. Adding a competitive base to the mobile phase or using a stronger buffer can minimize interactions with residual silanol (B1196071) groups.[2] |
| Incompatible injection solvent. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[2] | |
| Presence of closely related triterpenoids. | Insufficient resolution of the chromatographic method. | For HPLC, consider using a C30 column, which can offer superior selectivity for structurally similar triterpenoids compared to a C18 column.[2] Optimizing the column temperature can also improve resolution.[3] |
Quantitative Data
Table 1: Comparison of Analytical Techniques for Triterpenoid Quantification
| Analytical Method | Analyte | Concentration (mM) | Reference |
| HPLC | Oleanolic Acid | 13.1 | [8] |
| 2D ¹H-¹³C HSQC NMR | Oleanolic Acid | ~13.1 | [8] |
| HPLC | Ursolic Acid | 26.2 | [8] |
| 2D ¹H-¹³C HSQC NMR | Ursolic Acid | ~26.2 | [8] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound Esters from Calendula officinalis
This protocol is adapted from the methodology described by Hamburger et al. (2003).[1][4]
1. Extraction (Supercritical Fluid Extraction - SFE)
-
Plant Material: Dry and mill the flower heads of Calendula officinalis.
-
SFE Conditions:
-
Pressure: 500 bar
-
Temperature: 50°C
-
CO₂ Flow Rate: 35 kg/h
-
Extraction Time: 3 hours
-
-
Post-Extraction: Remove residual water from the extract under reduced pressure.
2. Normal-Phase Column Chromatography (Initial Fractionation)
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing this compound esters.
-
3. Reversed-Phase Column Chromatography (Fine Purification)
-
Stationary Phase: C18 reversed-phase silica gel.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Procedure:
-
Dissolve the pooled fractions from the normal-phase chromatography in a suitable solvent.
-
Load the sample onto the equilibrated C18 column.
-
Elute the column with a gradient of increasing methanol concentration.
-
Collect fractions and analyze by HPLC to identify and pool the fractions containing pure this compound esters.
-
4. Preparative HPLC (Final Polishing)
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol/water or acetonitrile/water gradient.
-
Detection: UV detector at 210 nm.
-
Procedure:
-
Inject the purified fractions from the reversed-phase column chromatography onto the preparative HPLC system.
-
Collect the peaks corresponding to the individual this compound esters.
-
Evaporate the solvent to obtain the highly purified compounds.
-
Visualizations
Caption: Experimental workflow for the purification of this compound esters.
Caption: Plausible anti-inflammatory signaling pathway of this compound.
References
- 1. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis. [repository.cam.ac.uk]
- 2. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 7. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Faradiol Bioassays: Technical Support Center
Welcome to the technical support center for Faradiol bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and answer frequently asked questions related to the bioanalysis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
A1: this compound is a pentacyclic triterpenoid (B12794562) predominantly found in medicinal plants like Calendula officinalis (pot marigold). It typically occurs as fatty acid monoesters, such as this compound-3-O-myristate and this compound-3-O-palmitate.[1][2] These compounds are the primary contributors to the anti-inflammatory properties of Calendula extracts, making them a subject of interest for therapeutic drug development.[1][3] Unesterified this compound, while highly active, is not naturally present in the extracts.[1]
Q2: Which bioassays are commonly used to evaluate this compound's activity?
A2: The most common bioassays for this compound and its esters are anti-inflammatory and cytotoxicity assays. Anti-inflammatory activity is often measured by assessing the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in cell models (e.g., LPS-stimulated macrophages) or through in vivo models like the croton oil-induced mouse ear edema assay.[1][3][4] Cytotoxicity is typically evaluated using assays like MTT or Neutral Red Uptake (NRU) to determine the compound's effect on cell viability.[5]
Q3: My this compound extract shows high variability between experiments. What are the common causes?
A3: Inconsistent results can stem from several factors:
-
Reagent Degradation: Repeated freeze-thaw cycles can degrade reagents and standards. It is recommended to aliquot reagents to maintain their integrity.[6]
-
Procedural Inconsistencies: Variations in incubation times, temperatures, or pipetting techniques can introduce significant variability.[7][8]
-
Sample Preparation: this compound is found in complex plant extracts. The efficiency of the extraction and purification process can vary, leading to different concentrations of active compounds in each batch.[2][9]
-
Plate Edge Effects: Uneven temperature distribution or evaporation across a microplate can cause wells on the edge to behave differently from interior wells.[6] Ensure plates are properly sealed and equilibrated to room temperature before use.[6]
Q4: Can other compounds in Calendula extracts interfere with my bioassay?
A4: Yes. Calendula extracts are complex mixtures containing flavonoids, carotenoids, saponins, and other triterpenoids like arnidiol (B1583970) and lupeol.[3][10] These compounds can have their own biological activities or interfere with the assay readout. For instance, carotenoids possess strong color, which could interfere with colorimetric assays. It is crucial to run appropriate controls, including a vehicle control (the solvent used to dissolve the extract) and potentially fractions of the extract to identify the source of activity or interference.[11]
Troubleshooting Guides
This section provides structured guidance for specific problems you may encounter during this compound bioassays.
Issue 1: High Background in Anti-Inflammatory ELISA
High background can mask the specific signal, making it difficult to accurately quantify cytokine inhibition.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. hycultbiotech.com [hycultbiotech.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Culture Contamination in Faradiol Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues that may be encountered during experiments with Faradiol.
Frequently Asked Questions (FAQs)
Q1: My cells treated with this compound look unhealthy, and the media is cloudy. Is the this compound contaminated?
While it's possible for any reagent to be a source of contamination, it is more probable that the contamination originates from common laboratory sources. Before suspecting the this compound solution, it is crucial to systematically investigate other potential sources such as aseptic technique, culture media, and laboratory equipment.[1]
Q2: What are the common types of contaminants I should be aware of in my cell culture experiments?
Cell culture contaminants are broadly categorized as either biological or chemical.[1][2]
-
Biological contaminants include bacteria, molds, yeasts, viruses, and mycoplasma. Cross-contamination with other cell lines is also a significant concern.[1][3][4][5]
-
Chemical contaminants can include impurities in media, sera, and water, as well as endotoxins, plasticizers, and detergents.[1][2]
Q3: How can I detect common biological contaminants in my cultures?
Different types of contaminants require different detection methods.
-
Bacteria, yeasts, and molds can often be detected by visual inspection of the culture medium for turbidity, color changes, or filamentous growth. Microscopic examination can reveal individual microbial cells.[1]
-
Mycoplasma are not visible under a standard light microscope and require specific detection methods such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[1][3][6]
-
Viral contamination is difficult to detect due to the small size of viruses and may require advanced techniques like ELISA, PCR, or electron microscopy.[3]
-
Cross-contamination with other cell lines can be identified through methods like Short Tandem Repeat (STR) profiling.[1][7]
Q4: Should I use antibiotics in my this compound experiments to prevent contamination?
The routine use of antibiotics like penicillin and streptomycin (B1217042) is often discouraged. While they can control bacterial growth, they can also mask low-level contamination, particularly from mycoplasma, and can lead to the development of antibiotic-resistant strains.[1][4][8] A strong emphasis on proper aseptic technique is a more effective long-term strategy.[4][8]
Q5: I suspect mycoplasma contamination in my cultures. What should I do?
If you suspect mycoplasma contamination, you should immediately isolate the suspicious cultures.[1] The next step is to test all cell lines in the laboratory for mycoplasma using a reliable detection method like PCR.[1][6] If contamination is confirmed, it is generally recommended to discard the contaminated cultures.[1][2] If the cell line is irreplaceable, specific anti-mycoplasma agents can be used for treatment.[1][9]
Q6: How can I prevent cross-contamination between different cell lines in my experiments?
To prevent cross-contamination, it is crucial to handle only one cell line at a time in the biosafety cabinet.[4][10] Use dedicated media and reagents for each cell line and clearly label all culture vessels.[1][4][10] Regular authentication of your cell lines using methods like STR profiling is also highly recommended.[1]
Q7: Could this compound itself be unstable in my cell culture medium, leading to unexpected results?
Currently, there is no publicly available data specifically detailing the stability of this compound in various cell culture media over time.[11] The stability of a compound can be influenced by its chemical structure, media composition, pH, temperature, and light exposure.[11][12][13][14][15] Therefore, it is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.
Data Presentation
Table 1: Characteristics of Common Biological Contaminants
| Contaminant | Visual Indicators | Microscopic Appearance | pH Change |
| Bacteria | Turbid, cloudy media; sometimes a thin film on the surface.[4] | Small, motile rod-shaped or spherical particles.[4][16] | Sudden drop (yellow media) or increase (pink media).[4][16] |
| Yeast | Slightly turbid media; may appear as small, distinct colonies.[3] | Oval or spherical particles, often seen budding.[2] | Gradual increase (pinkish media).[3] |
| Mold (Fungi) | Visible filamentous growth, often appearing as a fuzzy mat on the surface.[1] | Multicellular filaments (hyphae).[1] | May increase.[1][3] |
| Mycoplasma | Often no visible signs; cells may just grow poorly.[1][17] | Not visible with a standard light microscope.[1][5] | Usually no significant change.[1] |
| Viruses | Generally no visible signs; may cause changes in cell morphology or growth.[3] | Not visible with a standard light microscope.[3][16] | No direct change. |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
This protocol provides a general workflow for detecting mycoplasma contamination using a PCR-based kit.
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a culture that is at 70-80% confluency and has been cultured without antibiotics for at least 3 days.
-
DNA Extraction (if required by kit): Follow the manufacturer's instructions for DNA extraction. Some kits allow for direct testing of the supernatant.
-
PCR Amplification:
-
Prepare the PCR master mix according to the kit's protocol. This typically includes a ready-to-use primer mix that targets the 16S rRNA gene of various mycoplasma species.[18]
-
Add a small volume of your sample (or extracted DNA) to the PCR tube.
-
Include a positive control (containing mycoplasma DNA) and a negative control (sterile water) to validate the results.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: General Decontamination of a Biosafety Cabinet (BSC)
-
Preparation: Remove all items from the BSC.
-
Surface Decontamination: Thoroughly wipe down all interior surfaces of the BSC, including the work surface, walls, and sash, with 70% ethanol (B145695).
-
Disinfection: For a more thorough decontamination, use a disinfectant effective against a broad range of microorganisms, such as a quaternary ammonium (B1175870) compound. Follow the manufacturer's instructions for contact time.
-
UV Sterilization: Close the sash and run the UV lamp for at least 30 minutes. Note: UV light only sterilizes the exposed surfaces.
-
Final Wipe-Down: After UV sterilization, wipe down the surfaces again with 70% ethanol to remove any residues.
Visualizations
Caption: A workflow for troubleshooting cell culture contamination.
Caption: Workflow for mycoplasma detection and elimination.
Caption: Key principles of aseptic technique in cell culture.
References
- 1. benchchem.com [benchchem.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 6. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 7. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 8. ibidi.com [ibidi.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. benchchem.com [benchchem.com]
- 12. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 14. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 17. cellculturecompany.com [cellculturecompany.com]
- 18. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Faradiol: A Technical Support Center for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Faradiol. Inconsistencies in study results can often be traced to variations in the compound itself, experimental protocols, and biological systems. This guide aims to address common issues to foster more consistent and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the difference in activity between this compound and its fatty acid esters?
This compound, a triterpenoid (B12794562) diol, is often studied alongside its naturally occurring fatty acid esters (e.g., this compound-3-O-myristate, this compound-3-O-palmitate). A key point of inconsistency in research is the differing bioactivity between the free diol and its esterified forms.
-
Anti-inflammatory Activity: Studies have shown that unesterified this compound exhibits more potent anti-inflammatory and anti-oedematous activity than its corresponding esters. In some models, this compound's efficacy is comparable to that of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The fatty acid esters are considered to be less active in their original form.
-
Prodrug Hypothesis: It has been suggested that this compound esters may act as prodrugs, which are then metabolized to the more active this compound in vivo. This could explain the observed activity of extracts from Calendula officinalis that are rich in these esters.
Q2: There are conflicting reports on this compound's mechanism of action in inflammation. Does it act on NF-κB or STAT3?
The precise signaling pathway through which this compound exerts its anti-inflammatory effects is a subject of ongoing research and has produced some conflicting findings.
-
STAT3 Inhibition: One study using LPS-induced human monocytic THP-1 cells found that this compound reduced the phosphorylation of STAT3 but not NF-κB p65.
-
NF-κB Inhibition: In contrast, other research on extracts of Calendula officinalis, which contain this compound esters, has indicated an inhibition of the NF-κB signaling pathway.
This discrepancy could be due to several factors, including the use of free this compound versus its esters, different cell types, or varying experimental conditions. Further research is needed to fully elucidate the roles of these pathways.
Q3: Why do I see variable results when using Calendula officinalis extracts?
The concentration of this compound and its esters can vary significantly depending on the part of the Calendula officinalis (pot marigold) plant used, leading to inconsistencies in the bioactivity of extracts.
-
Plant Part: The ray florets of Calendula officinalis have been found to contain significantly higher amounts of this compound esters compared to the disk florets. Leaves and receptacles contain only trace amounts or no esters at all.
-
Cultivar and Growing Conditions: The specific cultivar of Calendula officinalis, as well as environmental factors during growth, can also influence the concentration of these bioactive compounds.
Q4: I observed an unexpected pro-inflammatory effect in my experiments. Is this possible?
While this compound is known for its anti-inflammatory properties, it is important to be aware that structurally similar compounds can have opposing effects. One study found that taraxasterol, another triterpenoid found in Calendula officinalis, exhibited pro-inflammatory activity by enhancing LPS-induced IL-6 release in THP-1 cells. This highlights the importance of using pure compounds and well-characterized extracts in experiments.
Troubleshooting Guides
Issue 1: Inconsistent Anti-inflammatory Effects in vitro
Potential Causes:
-
Compound Form: You may be using a this compound ester instead of free this compound, which has been reported to be more active.
-
Extract Variability: If using a Calendula officinalis extract, the concentration of this compound and its esters may be inconsistent between batches.
-
Cell Line Differences: The response to this compound can be cell-line specific.
-
Assay Conditions: Variations in LPS concentration, incubation time, or the endpoint being measured (e.g., TNF-α vs. IL-6) can affect results.
Troubleshooting Steps:
-
Verify Your Compound: Confirm whether you are using free this compound or a this compound ester. If possible, test both to compare their activity in your system.
-
Standardize Extracts: If using extracts, obtain a certificate of analysis to confirm the concentration of this compound and its esters. Consider performing your own analytical chemistry (e.g., HPLC) to quantify the active compounds.
-
Optimize Assay Conditions: Perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and assay.
-
Consider the Signaling Pathway: Based on existing literature, you may want to investigate both STAT3 and NF-κB pathways in your model system.
Issue 2: Variable Cytotoxicity in Cancer Cell Lines
Potential Causes:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivity to Calendula officinalis extracts and their components.
-
Extract Composition: The cytotoxic effects of Calendula officinalis extracts have been attributed to various compounds, including flavonoids, in addition to triterpenoids. The overall composition of the extract will influence its activity.
-
Assay Methodology: The choice of cytotoxicity assay (e.g., MTT, crystal violet) and the experimental parameters can impact the measured IC50 values.
Troubleshooting Steps:
-
Screen Multiple Cell Lines: If feasible, test the cytotoxic effects of your this compound preparation or extract on a panel of cancer cell lines to identify the most sensitive models.
-
Characterize Your Extract: If using an extract, consider fractionating it to identify the most active components.
-
Standardize Cytotoxicity Assays: Ensure that your cell seeding density, treatment duration, and assay protocol are consistent across experiments.
Data Presentation
Table 1: Comparison of Anti-inflammatory Activity of this compound and its Esters
| Compound | Model | Endpoint | Reported Activity |
| This compound | Croton oil-induced mouse ear edema | Reduction of edema | More active than its esters; comparable to indomethacin. |
| This compound Esters (Myristate, Palmitate) | Croton oil-induced mouse ear edema | Reduction of edema | Less active than free this compound. |
| This compound | LPS-stimulated THP-1 cells | IL-6 release | Significant inhibition. |
| This compound Myristate | LPS-stimulated THP-1 cells | IL-6 release | Significant inhibition. |
| This compound Palmitate | LPS-stimulated THP-1 cells | IL-6 release | Significant inhibition. |
Table 2: Reported IC50 Values of Calendula officinalis Methanolic Leaf Extract in Breast Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| AMJ13 | 2088 |
| MCF7 | 1737 |
| CAL51 | 3081 |
| MDAMB | 4732 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in THP-1 Cells
This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of this compound and related compounds.
-
Cell Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound, this compound esters, or vehicle control (e.g., DMSO). Pre-incubate for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the cells for 24 hours.
-
Endpoint Analysis:
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines such as IL-6 and TNF-α using commercially available ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of key signaling proteins like STAT3 and NF-κB p65.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound or Calendula officinalis extracts on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound or extract for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Faradiol Permeability Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the cell permeability of Faradiol. The content is structured to address common experimental challenges through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a pentacyclic triterpenoid (B12794562) alcohol found in plants such as Calendula officinalis (marigold).[1] Like many triterpenoids, this compound is a highly lipophilic and hydrophobic molecule. This poor water solubility is a primary reason for its limited bioavailability and inefficient transport across cellular membranes, which can hinder its therapeutic efficacy in preclinical studies.[2]
Q2: What are the primary strategies for enhancing the cell permeability of this compound?
A2: The main approaches to improve the cellular uptake of hydrophobic compounds like this compound include:
-
Nanoparticle-based delivery systems: Encapsulating this compound in carriers like liposomes, micelles, or solid lipid nanoparticles can improve its solubility in aqueous media and facilitate cellular entry.
-
Prodrug approach: Modifying the this compound structure to create a more soluble prodrug that converts to the active this compound inside the cell.
-
Use of permeation enhancers: Co-administration with agents that transiently increase membrane permeability. However, this approach requires careful toxicity assessment.
-
Structural modifications: Chemical alterations to the this compound molecule to increase its polarity, though this may also alter its biological activity.
Q3: Is there a difference in the activity or permeability between this compound and its naturally occurring esters?
A3: this compound often occurs naturally as fatty acid esters (e.g., this compound-3-myristate, palmitate, and laurate).[3][4] Studies on the anti-inflammatory effects of these compounds have shown that the unesterified, free this compound is more active than its ester counterparts.[5] This suggests that the free diol may have better interaction with its molecular targets, and potentially different permeability characteristics.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates in cell culture medium. | This compound has very low aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent such as DMSO. 2. Serially dilute the stock solution in your final culture medium to the desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). 3. Warm the medium to 37°C before adding the this compound stock solution to aid solubility. 4. If precipitation persists, consider formulating this compound in a delivery vehicle like liposomes or complexing it with cyclodextrins. |
| Inconsistent or low cellular uptake in experiments. | 1. Poor bioavailability due to low permeability. 2. Active efflux by cellular transporters (e.g., P-glycoprotein). 3. Degradation of the compound in the experimental setup. | 1. Enhance permeability using a liposomal formulation. 2. Conduct a bi-directional Caco-2 assay to determine the efflux ratio. If efflux is high, consider co-incubation with a known efflux pump inhibitor (e.g., verapamil) to confirm. 3. Assess the stability of this compound in your experimental conditions using HPLC or a similar analytical method. |
| High variability in permeability assay results (PAMPA or Caco-2). | 1. Inconsistent integrity of the cell monolayer (Caco-2) or artificial membrane (PAMPA). 2. Non-specific binding of the hydrophobic this compound to plasticware. | 1. Routinely check the integrity of your Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER) value before each experiment. For PAMPA, ensure the lipid layer is correctly and consistently applied. 2. Include Bovine Serum Albumin (BSA) in the receiver compartment buffer to reduce non-specific binding and improve the recovery of the compound. |
| Cytotoxicity observed at intended therapeutic concentrations. | The delivery vehicle (e.g., high DMSO concentration, type of nanoparticle) may be toxic to the cells. | 1. Perform a dose-response curve for the empty delivery vehicle to determine its intrinsic toxicity. 2. Lower the final concentration of organic solvents in the culture medium. 3. Screen different types of liposomes or nanoparticles to find a formulation with lower cytotoxicity for your specific cell line. |
Quantitative Data Summary
Table 1: Experimentally Recommended Data for this compound
| Parameter | Cell Line / Model | Typical Units | Significance |
|---|---|---|---|
| Apparent Permeability (Papp) | Caco-2 | x 10⁻⁶ cm/s | Predicts intestinal absorption. A higher Papp value indicates better passive diffusion. |
| IC50 (Cytotoxicity) | MCF-7 (Breast Cancer) | µM | Determines the concentration at which this compound inhibits 50% of cell growth. |
| HeLa (Cervical Cancer) | µM | ||
| HepG2 (Liver Cancer) | µM |
| | A549 (Lung Cancer) | µM | |
Signaling Pathways and Mechanisms of Action
This compound's anti-inflammatory properties are linked to its ability to modulate key signaling pathways involved in inflammation and cell survival. Studies on Calendula officinalis extracts, where this compound is a major active component, have demonstrated the inhibition of both the NF-κB and STAT3 pathways.[2] Specifically, this compound and its myristate ester have been identified as potent inhibitors of NF-κB driven transcription.[6][8][9]
Experimental Protocols & Workflows
Workflow for Optimizing this compound Cell Permeability
The following workflow outlines a systematic approach to enhancing and validating the cell permeability of this compound.
Protocol: Caco-2 Permeability Assay
This assay is considered the gold standard for in vitro prediction of human intestinal drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a confluent monolayer of Caco-2 cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).
-
Preparation of Dosing Solution: Prepare the this compound dosing solution in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration. It is recommended to start from a DMSO stock and ensure the final DMSO concentration is below 0.5%.
-
Apical to Basolateral (A-B) Transport:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
To assess active efflux, perform the transport study in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculation of Papp:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
-
Efflux Ratio: Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.
Protocol: Thin-Film Hydration for Liposome (B1194612) Preparation
This is a common and effective method for encapsulating hydrophobic drugs like this compound into liposomes.
Objective: To prepare this compound-loaded liposomes to enhance its solubility and cell permeability.
Methodology:
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum. This will form a thin, dry lipid film on the inner wall of the flask.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) pre-heated to a temperature above the lipid phase transition temperature.
-
Agitate the flask (e.g., by vortexing or gentle shaking) to allow the lipid film to swell and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication or Extrusion):
-
To obtain smaller, unilamellar vesicles (SUVs) with a more uniform size distribution, the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator or a bath sonicator to apply ultrasonic energy to the liposome suspension. This process can be effective but may be harsh on the drug and lipids.
-
Extrusion (Recommended): Repeatedly pass the MLV suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder. This method provides better control over the final liposome size and distribution.
-
-
Purification:
-
Remove any unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Analyze the liposomes for size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Determine the zeta potential to assess surface charge and stability.
-
Quantify the encapsulation efficiency by lysing the liposomes with a suitable solvent and measuring the drug concentration via HPLC or LC-MS/MS.
-
References
- 1. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and cytotoxic activity of sesquiterpene glycoside esters from Calendula officinalis L.: Studies on the conformation of viridiflorol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dangerous liaisons: STAT3 and NF-κB collaboration and crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STAT3/NF-κB decoy oligodeoxynucleotides inhibit atherosclerosis through regulation of the STAT/NF-κB signaling pathway in a mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. saspublishers.com [saspublishers.com]
- 8. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Faradiol vs. Arnidiol: A Comparative Guide to Their Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Faradiol and arnidiol (B1583970) are closely related pentacyclic triterpenoid (B12794562) diols, naturally occurring in various medicinal plants, most notably in the flowers of pot marigold (Calendula officinalis). Both compounds are recognized for their significant anti-inflammatory properties, making them subjects of interest in phytopharmacology and drug discovery. As isomers, their structural similarity belies subtle differences in their biological activity and mechanisms of action. This guide provides an objective, data-driven comparison of the anti-inflammatory performance of this compound and arnidiol, supported by experimental evidence and detailed methodologies.
Comparative Anti-inflammatory Efficacy
The anti-inflammatory potency of this compound and arnidiol has been evaluated in several preclinical models. Key studies highlight their effectiveness in both topical and cellular inflammation assays. Both are considered primary contributors to the anti-inflammatory effects of Calendula officinalis extracts.[1]
In Vivo Topical Anti-inflammatory Activity
The croton oil-induced mouse ear edema model is a standard assay for evaluating topically applied anti-inflammatory agents. In this model, both this compound and arnidiol have demonstrated potent dose-dependent anti-edematous effects.[1] Studies have consistently shown that these triterpene diols possess greater anti-inflammatory activity than other related, less polar triterpenoids found in calendula, such as ψ-taraxasterol and taraxasterol.[1] Notably, unesterified this compound has been reported to exhibit an anti-inflammatory effect comparable to an equimolar dose of indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID).
In Vitro Anti-inflammatory Activity
Cell-based assays allow for a more mechanistic comparison of anti-inflammatory effects. A key study investigating the inhibition of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells found that both this compound and arnidiol significantly inhibit the release of Interleukin-6 (IL-6), a central mediator of inflammation. The activity of the two C16-hydroxylated compounds was found to be very similar and the strongest among the tested triterpenoids.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings from comparative studies.
| Assay | Test System | This compound Activity | Arnidiol Activity | Reference |
| IL-6 Release Inhibition | LPS-stimulated THP-1 cells (20 µM) | 59% inhibition | 61% inhibition | [1] |
| NF-κB Driven Transcription | TNF-α stimulated AGS cells | Identified as one of the most active triterpenoids | Activity demonstrated, but less potent than this compound | |
| Topical Anti-Edema | Croton oil-induced mouse ear | High activity, comparable to indomethacin | High activity, more potent than monols | [1] |
Mechanisms of Action
While both compounds exhibit potent anti-inflammatory effects, research into their precise molecular mechanisms has revealed distinct and overlapping pathways. This compound, in particular, has been the subject of more detailed mechanistic studies.
This compound: Inhibition of NF-κB and STAT3 Signaling
The anti-inflammatory action of this compound is attributed to its modulation of key pro-inflammatory signaling cascades.
-
NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[2] NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as enzymes like cyclooxygenase-2 (COX-2). By preventing NF-κB activation, this compound effectively suppresses the downstream inflammatory cascade.
-
JAK/STAT Pathway: A significant finding has identified a novel mechanism for this compound involving the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, this compound inhibits the phosphorylation of STAT3 in LPS-stimulated monocytes.[2] Constitutive activation of STAT3 is linked to chronic inflammation and tumorigenesis. This inhibitory action on STAT3 phosphorylation appears to be independent of the TNF-α pathway, highlighting a distinct and important mechanism for its regulation of IL-6 production.[2]
Caption: The NF-κB signaling pathway and proposed inhibition by this compound/Arnidiol.
Arnidiol: An Overlapping Mechanism
The specific molecular targets of arnidiol have been less extensively characterized than those of this compound. However, given its structural similarity and comparable efficacy in inhibiting IL-6, it is hypothesized to share a similar mechanism of action.[1] As a C16-hydroxylated triterpenoid, it likely modulates pro-inflammatory signaling pathways like NF-κB. Further research is required to determine if it also targets the STAT3 pathway with the same specificity as this compound.
Caption: The JAK/STAT3 signaling pathway and inhibition of STAT3 phosphorylation by this compound.
Experimental Protocols
The following sections detail the methodologies for the key experiments used to generate the comparative data.
Croton Oil-Induced Mouse Ear Edema Assay
This in vivo assay is a gold standard for assessing topical anti-inflammatory activity.
-
Objective: To evaluate the ability of a topically applied compound to reduce acute inflammation (edema) induced by a chemical irritant.
-
Animals: Male mice (e.g., NMRI or Swiss strains) are typically used.[3]
-
Procedure:
-
Grouping: Animals are randomly assigned to control and treatment groups (n=6-10 per group).[3]
-
Treatment Application: The test compounds (this compound, Arnidiol) or a reference drug (e.g., Indomethacin) are dissolved in a suitable vehicle (e.g., acetone) and applied topically to the inner and outer surfaces of the right ear.[4] The left ear typically remains untreated or receives the vehicle alone.
-
Induction of Inflammation: After a short interval (e.g., 15-30 minutes), a solution of croton oil (a phlogistic agent) in acetone (B3395972) is applied to the right ear of all animals.[4][5]
-
Edema Measurement: After a specified period (typically 4-6 hours), the animals are euthanized. A standard-sized circular biopsy (e.g., 6-8 mm diameter) is taken from both the treated (right) and untreated (left) ears.[3]
-
Data Analysis: The biopsies are weighed immediately. The difference in weight between the right and left ear punches is calculated as a measure of the inflammatory edema. The percentage inhibition of edema for each treatment group is calculated relative to the vehicle-treated control group.
-
Caption: Experimental workflow for the croton oil-induced mouse ear edema assay.
LPS-Induced Cytokine Release Assay in THP-1 Cells
This in vitro assay is used to screen compounds for their ability to inhibit the production of inflammatory cytokines from immune cells.
-
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) release from macrophages following an inflammatory stimulus.
-
Cell Line: Human THP-1 monocytic cells.
-
Procedure:
-
Cell Culture and Differentiation: THP-1 monocytes are cultured in appropriate media (e.g., RPMI-1640). For the assay, they are seeded into multi-well plates (e.g., 96-well) and differentiated into a macrophage-like phenotype using phorbol (B1677699) 12-myristate 13-acetate (PMA) for approximately 24-48 hours.[6][7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Arnidiol) or vehicle control. Cells are pre-incubated for a short period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is added to the wells (except for the unstimulated control) to induce an inflammatory response and cytokine production.[7][8]
-
Incubation: The cells are incubated for a defined period (e.g., 6-24 hours) to allow for cytokine synthesis and secretion.[7]
-
Supernatant Collection: After incubation, the cell culture plates are centrifuged, and the supernatant from each well is carefully collected.
-
Cytokine Quantification: The concentration of the target cytokine (e.g., IL-6) in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[9]
-
Data Analysis: The absorbance is read using a plate reader. The concentration of the cytokine is determined from a standard curve. The percentage inhibition of cytokine release is calculated for each compound concentration relative to the LPS-stimulated vehicle control.
-
Conclusion and Future Directions
Both this compound and arnidiol are potent anti-inflammatory triterpenoids. Experimental data indicates they have comparable efficacy in reducing topical edema and inhibiting IL-6 release, with both demonstrating superior activity to many other related natural compounds.
This compound is the better-characterized of the two, with evidence pointing to a dual mechanism involving the inhibition of both the canonical NF-κB pathway and the phosphorylation of STAT3. This latter finding is particularly significant as it suggests a distinct mode of action that may offer advantages in certain inflammatory conditions. While arnidiol is presumed to act via similar pathways, further research is needed to confirm its specific molecular targets and determine if it also modulates STAT3 signaling.
For drug development professionals, both molecules represent promising scaffolds. Future research should focus on direct, head-to-head comparisons in a wider range of inflammatory models, including chronic inflammation. Elucidating the full mechanistic profile of arnidiol and exploring potential synergistic effects when used in combination could unlock new therapeutic strategies for inflammatory diseases.
References
- 1. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianjpr.com [asianjpr.com]
- 4. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethanol extract of Angelica gigas inhibits croton oil-induced inflammation by suppressing the cyclooxygenase - prostaglandin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. materialneutral.info [materialneutral.info]
Faradiol vs. Its Esters: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of the triterpenoid (B12794562) Faradiol and its naturally occurring esters, primarily focusing on their anti-inflammatory properties. While research also touches upon potential anti-cancer activities, the available data is less specific for these particular compounds. This document summarizes key experimental findings, presents quantitative data in a comparative format, details relevant experimental protocols, and visualizes the known signaling pathways.
Executive Summary
This compound, a pentacyclic triterpenoid found in medicinal plants such as Calendula officinalis (marigold), has demonstrated significant anti-inflammatory activity. Its naturally occurring fatty acid esters, including this compound-3-O-myristate, this compound-3-O-palmitate, and this compound-3-O-laurate, also contribute to the plant's therapeutic effects. Experimental evidence consistently indicates that unesterified this compound is the most potent anti-inflammatory agent among these related compounds, with an efficacy comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The this compound esters exhibit similar, though attenuated, dose-dependent anti-inflammatory activity. The anti-inflammatory action of Calendula extracts is often proportional to their this compound monoester content.
Recent studies suggest that this compound's anti-inflammatory mechanism may involve the inhibition of the STAT3 signaling pathway, rather than the canonical NF-κB pathway. Data on the specific anti-cancer efficacy of this compound and its esters is currently limited, though broader extracts of Calendula officinalis and other constituent triterpenoids have shown cytotoxic effects against various cancer cell lines.
Data Presentation: Anti-Inflammatory and Anti-Oedematous Efficacy
The following table summarizes the comparative anti-inflammatory and anti-oedematous activities of this compound and its esters based on available experimental data.
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Anti-oedematous | Croton oil-induced mouse ear oedema | More active than its esters; activity comparable to an equimolar dose of indomethacin. | [1] |
| This compound-3-myristic acid ester | Anti-oedematous | Croton oil-induced mouse ear oedema | Showed dose-dependent anti-oedematous activity; nearly the same activity as the palmitic acid ester. | [1] |
| This compound-3-palmitic acid ester | Anti-oedematous | Croton oil-induced mouse ear oedema | Showed dose-dependent anti-oedematous activity; nearly the same activity as the myristic acid ester. | [1] |
| This compound Esters (mixture) | Anti-oedematous | Croton oil-induced mouse ear oedema | No significant synergism was observed with a mixture of the esters. | [1] |
| This compound | Anti-inflammatory | LPS-induced IL-6 release in human monocytic THP-1 cells | Significantly reduced LPS-induced IL-6 release. | [2] |
| This compound myristate | Anti-inflammatory | LPS-induced IL-6 release in human monocytic THP-1 cells | Displayed significant anti-inflammatory activity by reducing LPS-induced IL-6 release. | [2] |
| This compound palmitate | Anti-inflammatory | LPS-induced IL-6 release in human monocytic THP-1 cells | Displayed significant anti-inflammatory activity by reducing LPS-induced IL-6 release. | [2] |
Experimental Protocols
Croton Oil-Induced Mouse Ear Oedema Assay
This is a widely used in vivo model to assess acute topical anti-inflammatory activity.
Principle: Croton oil is a potent irritant that, when applied topically to the skin, induces a rapid and reproducible inflammatory response characterized by oedema (swelling). The degree of oedema can be quantified by measuring the increase in the weight or thickness of the ear tissue. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potency.
Methodology:
-
Animals: Male Swiss mice are typically used.
-
Groups: Animals are divided into control, positive control (e.g., indomethacin), and test groups (treated with this compound or its esters at various doses).
-
Induction of Oedema: A solution of croton oil in a suitable solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the solvent only.
-
Treatment: The test compounds are applied topically to the right ear, either simultaneously with or shortly before the croton oil application.
-
Evaluation: After a set period (typically 4-6 hours), the mice are euthanized, and a standardized circular section is punched out from both ears. The weight of the ear punches is measured, and the difference in weight between the right (treated) and left (control) ear punches is calculated as an index of oedema.
-
Data Analysis: The percentage inhibition of oedema for each treatment group is calculated relative to the control group. Dose-response curves can be generated to determine the ID50 (the dose that causes 50% inhibition of oedema).
Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages
This in vitro assay is used to evaluate the potential of compounds to modulate the production of pro-inflammatory cytokines.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells. LPS stimulation of cells like the human monocytic THP-1 cell line leads to the activation of intracellular signaling pathways and the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). The ability of a test compound to inhibit the release of these cytokines is indicative of its anti-inflammatory activity.
Methodology:
-
Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media and differentiated into macrophage-like cells, for example, using phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Treatment: The cells are pre-incubated with various concentrations of the test compounds (this compound, its esters) for a defined period before stimulation with LPS.
-
Stimulation: LPS is added to the cell cultures to induce an inflammatory response.
-
Sample Collection: After a suitable incubation period (e.g., 6-24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of cytokine release by the test compounds is calculated relative to the LPS-stimulated control group. IC50 values (the concentration that causes 50% inhibition of cytokine release) can be determined.
Cytotoxicity/Anti-Cancer Cell Viability Assay (MTT Assay)
This in vitro assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a common preliminary screen for potential anti-cancer activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Cancer cell lines of interest are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound, its esters) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: An MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. From the dose-response curve, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined.
Signaling Pathways and Mechanisms of Action
Recent research indicates that this compound's anti-inflammatory effects may be mediated through the inhibition of the STAT3 signaling pathway. This is a departure from the commonly implicated NF-κB pathway for many anti-inflammatory compounds.
This compound's Effect on the STAT3 Pathway
Experimental evidence has shown that this compound can inhibit the phosphorylation of STAT3 in LPS-stimulated human monocytic cells.[2] In contrast, the same study observed that this compound did not inhibit the phosphorylation of the NF-κB p65 subunit.[3] This suggests that this compound's mechanism of action for reducing the expression of pro-inflammatory cytokines like IL-6 may be independent of the canonical NF-κB pathway and instead target the JAK-STAT pathway, specifically by preventing the activation of STAT3.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of STAT3 phosphorylation.
The Canonical NF-κB Signaling Pathway (Likely Not the Primary Target of this compound)
For context, the canonical NF-κB pathway is a key regulator of inflammation. While this compound does not appear to directly target p65 phosphorylation, understanding this pathway is crucial in inflammation research.
Caption: The canonical NF-κB signaling pathway, a common target for anti-inflammatory drugs.
Experimental Workflow: In Vivo Anti-Inflammatory Assay
The following diagram illustrates a typical workflow for an in vivo anti-inflammatory study, such as the croton oil-induced ear oedema model.
Caption: A generalized workflow for in vivo evaluation of anti-inflammatory compounds.
Conclusion
The available evidence strongly supports the potent anti-inflammatory properties of this compound, surpassing those of its naturally occurring esters. While the esters also contribute to anti-inflammatory effects, their activity appears to be attenuated compared to the parent compound. The primary mechanism of action for this compound seems to involve the inhibition of the STAT3 signaling pathway, a significant finding for the development of targeted anti-inflammatory therapies.
Further research is warranted to elucidate the specific anti-cancer potential of this compound and its individual esters, as current data in this area is sparse. Direct comparative studies of the different this compound esters using standardized assays would also be beneficial to precisely quantify the differences in their potencies. Nevertheless, this compound and its esters remain compelling candidates for the development of novel anti-inflammatory agents.
References
- 1. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and bioactivity of anti-inflammatory triterpenoids in Calendula officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating the In Vivo Anti-Tumor Effects of Faradiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available preclinical in vivo data evaluating the anti-tumor effects of Faradiol, a triterpenoid (B12794562) diol found in Calendula officinalis (marigold). As direct in vivo studies on isolated this compound are limited in publicly available literature, this guide focuses on the anti-tumor activities of Calendula officinalis extracts, where this compound is a key bioactive constituent. The performance of these extracts is compared with other relevant natural compounds and a standard chemotherapeutic agent to provide a comprehensive overview for future research and development.
Comparative Analysis of In Vivo Anti-Tumor Efficacy
The following table summarizes the quantitative data from preclinical studies on the anti-tumor effects of Calendula officinalis extracts and comparator compounds. This allows for a structured comparison of their efficacy across different cancer models.
| Compound/Extract | Cancer Cell Line | Animal Model | Dosage & Administration | Tumor Growth Inhibition (%) | Reference |
| Laser Activated Calendula Extract (LACE) | Ando-2 (Melanoma) | Nude Mice | 25 mg/kg (i.p.), 50 mg/kg (oral) | ~60% | [1] |
| Farnesol | Various | (Not specified in abstract) | Not specified | Significant inhibition | [2] |
| Geraniol | PC-3 (Prostate) | (Not specified in abstract) | Not specified | Not specified | [3] |
| Curcumin | A375 (Melanoma) | Mice | Not specified | Significant inhibition | [4] |
| Resveratrol | Lewis Lung Carcinoma | Mice | Not specified | Significant reduction | [4] |
| Taxol (Paclitaxel) | Ando-2 (Melanoma) | Nude Mice | Not specified | ~60% | [1] |
Note: This table is populated with data extracted from the cited sources. The lack of standardized reporting in some studies necessitates a qualitative description of the outcomes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited in this guide.
In Vivo Anti-Tumor Study of Laser Activated Calendula Extract (LACE)
-
Cell Line and Animal Model : The human melanoma cell line Ando-2 was used. Tumor xenografts were established in nude mice.[1]
-
Treatment : Mice were administered LACE either orally at a dose of 50 mg/kg of body weight or intraperitoneally at 25 mg/kg of body weight.[1]
-
Assessment : Tumor growth was monitored, and the inhibition of tumor growth was calculated and compared to a control group. The study also compared the effect of LACE with the chemotherapeutic drug Taxol.[1]
-
Key Findings : Both oral and intraperitoneal administration of LACE resulted in a tumor growth inhibition of approximately 60%, which was comparable to the effect of Taxol.[1]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the anti-tumor effects of these compounds is vital for targeted drug development.
Proposed Anti-Tumor Mechanisms of Calendula officinalis Constituents
Extracts from Calendula officinalis have been shown to induce cytotoxic effects in tumor cells through various mechanisms, including:
-
Induction of Apoptosis : Caspase-3-induced apoptosis has been identified as a key mechanism of cell death.[1]
-
Cell Cycle Arrest : The extracts can cause cell cycle arrest in the G0/G1 phase.[1]
The anti-inflammatory properties of this compound and its esters, key components of Calendula officinalis, may also contribute to their anti-tumor-promoting activities.[5][6]
Signaling Pathways of Comparator Compounds
-
Farnesol : This sesquiterpene alcohol has been reported to modulate various signal transduction cascades, induce apoptosis, and downregulate cell proliferation and angiogenesis.[2][7] It can modulate Ras protein and NF-κB activation.[2]
-
Geraniol : This monoterpene has shown effectiveness in inhibiting tumor growth in both laboratory and living organism studies.[3]
-
Curcumin : This polyphenol has been shown to inhibit tumor growth by inducing cell cycle arrest and autophagy, and by downregulating the PI3K/AKT/mTOR signaling pathway.[4]
-
Resveratrol : This polyphenolic compound suppresses the proliferation of a wide variety of tumor cells and has been shown to reduce tumor growth and metastasis.[4]
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and molecular interactions.
References
- 1. A new extract of the plant calendula officinalis produces a dual in vitro effect: cytotoxic anti-tumor activity and lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Anti-Inflammatory and Anti-Cancer Properties of Farnesol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activity: Significance and symbolism [wisdomlib.org]
- 4. Phytochemicals in Cancer Treatment: From Preclinical Studies to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
Faradiol in Focus: A Comparative Analysis of a Potent Triterpenoid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of faradiol's biological activities with other prominent triterpenoids. Supported by experimental data, detailed methodologies, and pathway visualizations, this document serves as a technical resource for evaluating the therapeutic potential of these natural compounds.
This compound, a pentacyclic triterpenoid (B12794562) alcohol, has garnered significant attention for its potent anti-inflammatory and emerging anti-cancer properties. This guide delves into a comparative analysis of this compound against other well-researched triterpenoids—lupeol, ursolic acid, oleanolic acid, and betulinic acid—highlighting their respective efficacies and mechanisms of action.
Comparative Analysis of Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of this compound and other selected triterpenoids, providing a clear comparison of their potency.
Table 1: Anti-Inflammatory Activity
| Triterpenoid | Assay | Model | IC50 / Inhibition | Reference Compound |
| This compound | NF-κB Driven Transcription Inhibition | Human Gastric Epithelial (AGS) Cells | 30 µM | - |
| This compound-3-myristate | NF-κB Driven Transcription Inhibition | Human Gastric Epithelial (AGS) Cells | 10 µM[1][2] | - |
| Lupeol | Soybean Lipoxygenase-1 (15-sLO) Inhibition | In vitro | 35 µM[3] | - |
| Ursolic Acid | RORγt Antagonism | Th17 Cells | 0.56 µM[4] | - |
| Oleanolic Acid | IL-1α-induced ICAM1 expression | Human Lung Carcinoma (A549) Cells | > 100 µM[5] | - |
Table 2: Anti-Cancer Activity
| Triterpenoid | Cancer Cell Line | Assay | IC50 |
| Betulinic Acid | Breast (MCF-7) | MTT Assay | 13.5 µg/mL[6] |
| Betulinic Acid Ionic Liquid ([LysOEt][BA]2) | Breast (MCF-7) | MTT Assay | 4.8 µM[7] |
| Oleanolic Acid | Lung (A549) | Cell Counting Kit-8 (CCK-8) | 4.71 µM[8] |
| Ursolic Acid | Lung (A549) | Trypan Blue Assay | ~10 µg/mL |
| Betulin | Lung (A549) | MTT Assay | 15.51 µM[9] |
Mechanisms of Action: A Deeper Dive
Triterpenoids exert their biological effects through the modulation of various signaling pathways. This section explores the known mechanisms of this compound and its counterparts.
Anti-Inflammatory Mechanism: NF-κB and STAT3 Signaling
A common thread in the anti-inflammatory action of many triterpenoids, including this compound and lupeol, is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[1][3][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Lupeol has also been shown to decrease the phosphorylation of STAT-1 (Signal Transducer and Activator of Transcription 1), another crucial player in the inflammatory cascade.[10]
Anti-Cancer Mechanism: Induction of Apoptosis and Cell Cycle Arrest
The anti-cancer activity of many triterpenoids is linked to their ability to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[6][11][12] This is often achieved through the modulation of key regulatory proteins involved in these processes. For instance, some triterpenoids can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, tipping the balance towards cell death.
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental models. Below are summaries of the key methodologies employed.
Croton Oil-Induced Mouse Ear Edema Assay
This widely used in vivo model assesses the topical anti-inflammatory activity of a compound.
Protocol Summary:
-
Animal Preparation: Mice are divided into control and treatment groups.
-
Compound Application: The test triterpenoid, a reference drug (e.g., indomethacin), or a vehicle is topically applied to the inner surface of the mouse's right ear.
-
Inflammation Induction: After a short interval, a solution of croton oil in a solvent like acetone (B3395972) is applied to the same ear to induce inflammation.[13][14][15][16][17]
-
Edema Measurement: After a specified period (typically 4-6 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both the treated (right) and untreated (left) ears. The difference in weight between the two ear punches indicates the degree of edema.
-
Data Analysis: The percentage of edema inhibition by the test compound is calculated relative to the vehicle-treated control group.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol Summary:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triterpenoid for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[19]
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into insoluble purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the triterpenoid that causes a 50% reduction in cell viability.
Western Blot Analysis for NF-κB Pathway
This technique is used to detect and quantify specific proteins in the NF-κB signaling pathway.
Protocol Summary:
-
Cell Treatment and Lysis: Cells are treated with the triterpenoid and/or an inflammatory stimulus (e.g., LPS). Cytoplasmic and nuclear protein extracts are then prepared.[20][21]
-
Protein Quantification: The protein concentration of each extract is determined.
-
SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[20]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[20]
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the NF-κB pathway proteins of interest (e.g., p65, IκBα) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).[20][22]
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.[20]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a powerful technique for analyzing the cell cycle distribution and quantifying apoptosis.
Protocol Summary:
-
Cell Preparation: Cells are treated with the triterpenoid, harvested, and fixed (e.g., with ethanol).[23]
-
Staining: For cell cycle analysis, the cells are treated with RNase and stained with a fluorescent DNA-intercalating dye like propidium (B1200493) iodide (PI).[23][24] For apoptosis analysis, cells can be stained with Annexin V and PI to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[25]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.[26]
-
Data Interpretation: The data is used to generate histograms that show the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) or dot plots to quantify the percentage of apoptotic cells.[24]
Conclusion
This compound demonstrates significant anti-inflammatory and potential anti-cancer activities, with its efficacy in some models being comparable to established drugs. Its mechanism of action, particularly the inhibition of the NF-κB pathway, is shared with other potent triterpenoids like lupeol. The comparative data presented in this guide suggest that this compound and its esters are promising candidates for further investigation in the development of novel therapeutics for inflammatory diseases and cancer. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and elucidate the full therapeutic potential of this and other triterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Ursolic Acid Potential for the Treatment of Metabolic Disorders, Autoimmune Diseases, and Cancers via Nuclear Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anticancer activity of betulinic acid on MCF-7 tumors in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biochemjournal.com [biochemjournal.com]
- 9. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Herbal Medicine as Inducers of Apoptosis in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 13. scielo.br [scielo.br]
- 14. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Cnidoscolus aconitifolius (Mill.) Ethyl Acetate Extract on Croton Oil-Induced Mouse Ear Edema [mdpi.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. researchgate.net [researchgate.net]
- 26. Flow cytometry in analysis of cell cycle and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Faradiol Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of faradiol, a pentacyclic triterpene diol with significant anti-inflammatory properties, is crucial for the quality control of herbal medicinal products derived from plants such as Calendula officinalis (marigold). The selection of an appropriate analytical method is paramount for ensuring the consistency, efficacy, and safety of these products. This guide provides an objective comparison of three common chromatographic techniques for this compound quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The following sections present a summary of their quantitative performance, detailed experimental protocols, and a general workflow for the cross-validation of these analytical methods.
Data Presentation: A Comparative Analysis of Quantitative Performance
The performance of each method is summarized in the table below. The data for HPLC-UV is specific to this compound analysis. The LC-MS data is based on a validated method for a structurally similar triterpenoid (B12794562) saponin, providing a strong reference for expected performance. The GC-MS data is representative of methods used for the quantitative analysis of other triterpenoids, as specific validated quantitative methods for this compound were not prominently available in the reviewed literature.
| Parameter | HPLC-UV [1] | LC-MS/MS (Representative) | GC-MS (Representative) |
| Analyte | This compound | Triterpenoid Saponin | Triterpenoids (e.g., Lupeol) |
| Linearity Range | 0.01 - 30 µg/mL | 1 - 1000 ng/mL | Wide range, dependent on derivatization |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.003 µg/mL | ~0.1 ng/mL | ng range, dependent on analyte |
| Limit of Quantification (LOQ) | 0.01 µg/mL | ~1 ng/mL | ng range, dependent on analyte |
| Precision (%RSD) | < 1.20% | < 15% | < 15% |
| Accuracy/Recovery | High (not specified) | 85-115% | 80-120% |
Experimental Protocols
Detailed methodologies for sample preparation and the three key analytical techniques are provided below.
Sample Preparation: Extraction of this compound from Calendula officinalis
The initial step for all quantification methods involves the extraction of this compound and its esters from the plant matrix. The choice of extraction method can significantly impact the yield and purity of the analyte.
Common Extraction Methods:
-
Soxhlet Extraction: This is a classical and exhaustive extraction method.
-
Protocol: 90 g of dried and powdered Calendula officinalis flowers are extracted with 700 mL of hexane (B92381) in a Soxhlet apparatus. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield the crude extract[2].
-
-
Ultrasonic Extraction: This method uses ultrasonic waves to accelerate the extraction process.
-
Protocol: 1 g of dried and powdered Calendula officinalis flower extract is mixed with 20 mL of 80% methanol (B129727) and placed in an ultrasonic bath for 30 minutes. The mixture is then centrifuged and the supernatant is filtered[3].
-
-
Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO₂, as the extraction solvent. It is known for its selectivity and for producing clean extracts.
-
Protocol: A two-step sequential SFE can be employed. The first step is performed at 80 °C and with 15% ethanol (B145695) as a modifier, and the second step at 40 °C with 30% ethanol in water (80:20 v/v)[4].
-
Analytical Methodologies:
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a robust and widely accessible technique for the quantification of phytochemicals.
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Chromatographic Conditions:
-
Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with known concentrations of a this compound standard.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of complex matrices and low-concentration analytes.
-
Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Chromatographic Conditions (Representative for Triterpenoids):
-
Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[4].
-
Mobile Phase: A gradient elution typically using a mixture of water with 0.1% formic acid and acetonitrile (B52724) or methanol with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative ion mode, depending on the analyte. APCI has been shown to be effective for triterpene esters[3][6].
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard. This provides high selectivity and sensitivity.
-
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (Derivatization): Prior to injection, the hydroxyl groups of this compound are derivatized (e.g., silylation) to increase its volatility and thermal stability.
-
Chromatographic Conditions (Representative for Triterpenoids):
-
Column: A capillary column such as a ZB-1 or HP-5MS (30 m x 0.25 mm, 0.25 µm)[4].
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C and ramping up to 310°C[2].
-
Injection Mode: Splitless or split injection.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: The mass spectrometer is operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.
-
Mandatory Visualization
The following diagrams illustrate the general workflows for method cross-validation and a typical analytical process for this compound quantification.
References
- 1. turkmedline.net [turkmedline.net]
- 2. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mastering analytical challenges for the characterization of pentacyclic triterpene mono- and diesters of Calendula officinalis flowers by non-aqueous C30 HPLC and hyphenation with APCI-QTOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Faradiol Research: A Comparative Guide to Published Findings
For researchers, scientists, and drug development professionals investigating the anti-inflammatory properties of the triterpenoid (B12794562) Faradiol, this guide provides a comprehensive comparison of its performance with established alternatives, supported by experimental data from published research. This document outlines key experimental protocols and presents quantitative data in a structured format to facilitate the replication and extension of these findings.
Comparative Analysis of Anti-Inflammatory and Anti-Oedematous Activity
This compound, a natural compound isolated from Calendula officinalis (marigold), has demonstrated significant anti-inflammatory and anti-oedematous effects. Its activity has been primarily evaluated using the Croton oil-induced mouse ear edema model, a standard assay for topical anti-inflammatory agents.
Table 1: Quantitative Comparison of the Anti-Oedematous Effects of this compound and Alternatives
| Compound | Dosage | Model | Inhibition of Edema (%) | Reference |
| This compound | Equimolar to Indomethacin | Croton oil-induced mouse ear edema | Comparable to Indomethacin | [1][2] |
| This compound Esters (Myristate & Palmitate) | Dose-dependent | Croton oil-induced mouse ear edema | Nearly the same as each other, slightly less than free this compound | [1] |
| Indomethacin | Equimolar to this compound | Croton oil-induced mouse ear edema | Standard positive control | [1][2] |
| ψ-taraxasterol | Not specified | Croton oil-induced mouse ear edema | Slightly lower effect than this compound esters | [1] |
| Lupeol (B1675499) | Not specified | Croton oil-induced mouse ear edema | Less active than this compound | [2] |
| Arnidiol | Not specified | Not specified | More anti-oedematous activity than ψ-taraxasterol | [3] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Croton Oil-Induced Mouse Ear Edema Assay
This widely used in vivo assay assesses the topical anti-inflammatory activity of a compound.
Protocol:
-
Animal Model: Male Swiss mice are typically used.
-
Induction of Edema: A solution of Croton oil in an appropriate solvent (e.g., acetone) is applied to the inner surface of the right ear of each mouse. The left ear serves as a control and receives the vehicle only.
-
Treatment Application: The test compound (this compound or alternatives) dissolved in a suitable vehicle is applied topically to the right ear shortly after the Croton oil application. A standard anti-inflammatory drug, such as indomethacin, is used as a positive control.
-
Assessment of Edema: After a specified period (typically 4-6 hours), the mice are euthanized. A standard-sized circular section (e.g., 6 mm diameter) is punched from both the right and left ears.
-
Quantification: The weight of each ear punch is measured. The degree of edema is calculated as the difference in weight between the right (treated) and left (control) ear punches. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only Croton oil.
HPLC Quantification of this compound and its Esters
High-Performance Liquid Chromatography (HPLC) is employed for the quantitative analysis of this compound and its esters in plant extracts or formulations.
Protocol:
-
Sample Preparation: Extracts from Calendula officinalis flowers are prepared using a suitable solvent (e.g., dichloromethane). A pre-purification step, such as Thin Layer Chromatography (TLC), may be necessary to remove interfering substances.
-
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a LiChrosphere RP-18e (5 µm), is commonly used.
-
Mobile Phase: A gradient of methanol (B129727) and aqueous trifluoroacetic acid (pH 4) is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 210 nm is used to monitor the elution of the compounds.
-
Internal Standard: An internal standard, such as lupeol acetate (B1210297), is used for accurate quantification.
-
-
Quantification: The concentration of this compound and its esters in the sample is determined by comparing the peak areas with those of a standard calibration curve.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.
Inhibition of Pro-Inflammatory Mediators
Research indicates that this compound's mechanism of action involves the inhibition of pro-inflammatory cytokines and enzymes. Specifically, extracts of Calendula officinalis, rich in this compound and its esters, have been shown to suppress the production of:
-
Interleukin-6 (IL-6): A key pro-inflammatory cytokine.
-
Tumor Necrosis Factor-alpha (TNF-α): Another critical cytokine in the inflammatory cascade.
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[4]
The inhibitory action on these molecules leads to a reduction in the inflammatory response.
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the anti-inflammatory properties of this compound.
Caption: General experimental workflow for this compound research.
References
- 1. Anti-inflammatory effects and possible mechanism of action of lupeol acetate isolated from Himatanthus drasticus (Mart.) Plumel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the mechanism of action of the anti-inflammatory triterpene lupeol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phytochemical and pharmacological profile of taraxasterol - PMC [pmc.ncbi.nlm.nih.gov]
Faradiol's Potency Versus Known Anti-Inflammatory Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory potency of Faradiol, a naturally occurring triterpenoid, with established anti-inflammatory drugs, including Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids. The information is supported by available experimental data to aid in research and development efforts.
Executive Summary
This compound and its esters, the primary anti-inflammatory constituents of Calendula officinalis flowers, demonstrate significant anti-inflammatory activity. In vivo studies have shown that unesterified this compound exhibits a potency comparable to the NSAID indomethacin (B1671933) in topical inflammation models. The primary mechanism of action for this compound involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the downregulation of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). It also appears to inhibit nitric oxide (NO) production. While direct quantitative comparisons in standardized in vitro assays are limited in publicly available research, the existing evidence points to this compound as a potent anti-inflammatory agent.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the anti-inflammatory potency of this compound and its comparators. It is important to note that direct comparative studies with isolated this compound are scarce, and some of the presented data for known drugs are sourced from various studies for benchmarking purposes.
Table 1: In Vivo Anti-Inflammatory Activity (Croton Oil-Induced Mouse Ear Edema)
| Compound | Dose | Percent Inhibition of Edema | Reference |
| This compound | Equimolar to Indomethacin | Equal to Indomethacin | [1][2] |
| Indomethacin | 10 mg/kg | 87.05% | [3] |
Table 2: In Vitro COX-2 Inhibition
| Compound | IC50 | Assay System | Reference |
| This compound | Data not available | ||
| Celecoxib | 40 nM | Human recombinant COX-2 | [4] |
| Celecoxib | 0.49 µM | In vitro COX-2 enzyme assay | [5] |
| Indomethacin | 0.12 mM (FR-228352 reference) | Recombinant human enzyme | [6] |
Table 3: In Vitro Inhibition of Pro-Inflammatory Markers
| Compound | Assay | Concentration | Percent Inhibition | Reference |
| This compound | LPS-induced IL-6 release | Not specified | 59% | [7] |
| This compound Myristate | LPS-induced IL-6 release | Not specified | Significant inhibition | [7] |
| This compound Palmitate | LPS-induced IL-6 release | Not specified | Significant inhibition | [7] |
| Dexamethasone | LPS-induced IL-6 production | 10⁻⁹ M - 10⁻⁶ M | 10% - 90% | [8] |
| Calendula officinalis oil | LPS-induced Nitrite (B80452) (NO) production | 147 µL/mL | 50% |
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-inflammatory effects through multiple pathways. The primary mechanism involves the inhibition of the arachidonic acid cascade via the COX-2 enzyme, leading to reduced prostaglandin (B15479496) synthesis. Additionally, it modulates key inflammatory signaling pathways, resulting in decreased production of pro-inflammatory cytokines and mediators.
Caption: this compound's anti-inflammatory mechanism of action.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
In Vivo Anti-Inflammatory Activity: Croton Oil-Induced Mouse Ear Edema
This assay evaluates the topical anti-inflammatory activity of a compound.
Caption: Workflow for Croton Oil-Induced Mouse Ear Edema Assay.
Protocol Details:
-
Animals: Male Swiss mice (20-25 g) are used.
-
Groups: Vehicle control, positive control (e.g., Indomethacin), and this compound treatment groups.
-
Procedure: After a 1-hour acclimation period, the test substance is topically applied to the right ear. Thirty minutes later, a solution of croton oil in a suitable solvent (e.g., acetone) is applied to the same ear.
-
Endpoint: After a set period (typically 4-6 hours), the animals are euthanized, and a standard-sized biopsy is taken from both ears. The difference in weight between the right and left ear biopsies is used as a measure of edema.
-
Calculation: The percentage inhibition of edema is calculated using the formula: [(C - T) / C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This fluorometric assay determines the inhibitory activity of a compound on COX enzymes.
Caption: Workflow for in vitro COX Inhibition Assay.
Protocol Details:
-
Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), a suitable fluorescent probe, and assay buffer.
-
Procedure: The assay is performed in a 96-well plate. The enzyme is pre-incubated with varying concentrations of the test compound or a known inhibitor. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandins is measured indirectly by a fluorometric probe. The fluorescence intensity is monitored over time.
-
Data Analysis: The rate of reaction is determined, and the percentage of inhibition for each concentration of the test compound is calculated. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the effect of a compound on the production of nitric oxide, a key inflammatory mediator, by macrophages.
Caption: Workflow for Nitric Oxide Production Assay.
Protocol Details:
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Procedure: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with the test compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce inflammation and NO production.
-
Detection: After 24 hours of incubation, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.
-
Data Analysis: A standard curve using known concentrations of sodium nitrite is used to determine the nitrite concentration in the samples. The percentage of inhibition of NO production is then calculated.
Conclusion
The available evidence strongly suggests that this compound is a potent anti-inflammatory agent with a mechanism of action that overlaps with traditional NSAIDs, primarily through the inhibition of COX-2 and pro-inflammatory cytokine pathways. Its demonstrated in vivo potency, comparable to indomethacin in a topical model, highlights its therapeutic potential. However, a clear gap exists in the literature regarding direct, quantitative comparisons of isolated this compound with a broad range of NSAIDs and corticosteroids in standardized in vitro assays. Further research to determine the IC50 values of this compound and its esters in assays for COX-1/COX-2, 5-lipoxygenase, and various cytokine inhibitions is crucial for a more definitive assessment of its potency and selectivity. Such data would be invaluable for the drug development community in evaluating this compound as a lead compound for novel anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. apexbt.com [apexbt.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Faradiol from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of Faradiol, a pentacyclic triterpene diol recognized for its potent anti-inflammatory properties. The primary focus is on its occurrence in various plant species, with a detailed examination of its quantitative levels in Calendula officinalis (Marigold), a well-documented source. This document provides standardized experimental protocols for the extraction and quantification of this compound, alongside an exploration of its molecular mechanism of action against inflammation.
I. This compound Content Across Different Plant Species
This compound and its esters have been identified in several plant species. However, comprehensive quantitative comparisons of this compound content across different genera are limited in the current scientific literature. Calendula officinalis remains the most extensively studied source, with significant concentrations of this compound esters found in its flower heads. Other notable plant sources include Dittrichia viscosa, Arnica montana, and species from the Desmodium genus.
Data Presentation: this compound Esters in Calendula officinalis
The primary anti-inflammatory principles in marigold flowers are the monoesters of this compound, predominantly this compound-3-O-myristate, this compound-3-O-laurate, and this compound-3-O-palmitate. The concentration of these esters is a key parameter for the quality control of Calendula preparations[1]. The total content of these this compound monoesters can vary depending on the cultivar and the specific part of the flower head.
| Plant Source | Plant Part | Compound | Concentration (% of dry weight) | Reference |
| Calendula officinalis | Flowers | Total this compound Esters | 2.0 - 4.0% of dialcohols | [2] |
| Calendula officinalis | Ray Florets | This compound-3-O-monoesters | Highest concentration | [3] |
| Calendula officinalis | Disk Florets | This compound-3-O-monoesters | ~10 times lower than ray florets | [3] |
| Calendula officinalis | Involucral Bracts | This compound-3-O-monoesters | ~10 times lower than disk florets | [3] |
II. Experimental Protocols
A. Extraction of this compound Esters from Calendula officinalis using Supercritical Fluid Extraction (SFE)
This protocol is optimized for the selective extraction of non-polar triterpenoid (B12794562) esters, including this compound esters, from dried marigold flowers.
1. Sample Preparation:
-
Dry the flower heads of Calendula officinalis at 40°C to a constant weight.
-
Grind the dried flowers to a fine powder (particle size < 0.5 mm).
2. SFE System Parameters:
-
Instrument: Pilot-scale or analytical SFE system.
-
Supercritical Fluid: Carbon dioxide (CO₂).
-
Co-solvent: Ethanol (B145695) (EtOH).
-
Pressure: 50 MPa (500 bar).
-
Temperature: 50°C.
-
CO₂ Flow Rate: 35 kg/h (for pilot scale).
-
Ethanol Concentration: 0.5% (v/v).
-
Extraction Time: 3 hours.
3. Extraction Procedure:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize the system with CO₂ to the desired pressure.
-
Heat the vessel to the set temperature.
-
Introduce the ethanol co-solvent into the CO₂ stream.
-
Begin the dynamic extraction for the specified duration.
-
Depressurize the extract in a cyclone separator to precipitate the extracted compounds.
-
Collect the crude extract, which will be a lipophilic residue rich in this compound esters.
B. Quantification of this compound Esters by High-Performance Liquid Chromatography (HPLC)
This HPLC method allows for the precise quantitative determination of the major this compound esters in marigold flower extracts.
1. Sample Preparation:
-
Dissolve a known amount of the SFE extract in dichloromethane (B109758) (CH₂Cl₂).
-
Add an internal standard solution (e.g., lupeol (B1675499) acetate (B1210297) in CH₂Cl₂).
-
Perform a pre-purification step using Thin-Layer Chromatography (TLC) to separate the this compound esters from interfering compounds.
-
TLC Plate: Silica (B1680970) gel 60 F₂₅₄.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate.
-
Visualization: UV light at 254 nm.
-
-
Scrape the band corresponding to the this compound esters and elute the compounds from the silica with CH₂Cl₂.
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
2. HPLC System and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 x 150 mm).
-
Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 95:5 v/v) containing 2% o-phosphoric acid[5].
-
Flow Rate: 1.3 mL/min[5].
-
Column Temperature: 35°C[5].
-
Injection Volume: 30 µL[5].
-
Detection Wavelength: 210 nm.
3. Quantification:
-
Prepare a calibration curve using certified reference standards of this compound laurate, this compound myristate, and this compound palmitate.
-
Calculate the concentration of each this compound ester in the sample based on the peak area relative to the internal standard and the calibration curve.
III. Anti-inflammatory Signaling Pathway of this compound
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, leading to the production of pro-inflammatory mediators.
Caption: this compound's proposed anti-inflammatory mechanism of action.
This guide provides a foundational understanding of this compound from various plant sources, with a detailed focus on Calendula officinalis. The provided protocols and pathway diagrams serve as valuable resources for researchers in the fields of phytochemistry, pharmacology, and drug discovery. Further research is warranted to quantitatively assess this compound content in a wider range of plant species and to further elucidate the specific molecular targets of this promising anti-inflammatory compound.
References
- 1. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Localization of Sesquiterpene Lactones Biosynthesis in Flowers of Arnica Taxa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Faradiol's Activity: A Comparative Analysis of In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activities of Faradiol, a pentacyclic triterpenoid (B12794562) with significant therapeutic potential. By examining data from various experimental models, we aim to elucidate the correlation, and apparent discrepancies, between its effects observed in laboratory assays and living organisms. This analysis is crucial for understanding its mechanism of action and guiding future drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data on the anti-inflammatory activity of this compound and its derivatives from both in vitro and in vivo studies.
Table 1: In Vitro Anti-Inflammatory Activity of this compound and its Ester
| Compound | Assay | Cell Line | Stimulus | Endpoint | IC50 Value (µM) |
| This compound | NF-κB Inhibition | AGS (human gastric epithelial) | TNF-α | Luciferase Activity | 30 ± 7.3[1] |
| This compound-3-myristate | NF-κB Inhibition | AGS (human gastric epithelial) | TNF-α | Luciferase Activity | 10 ± 2.6[1] |
Table 2: In Vivo Anti-Oedematous Activity of this compound and Related Compounds
| Compound | Model | Species | Endpoint | Potency |
| This compound | Croton oil-induced ear oedema | Mouse | Oedema Inhibition | More active than its esters; equipotent to an equimolar dose of indomethacin[2][3][4] |
| This compound Esters | Croton oil-induced ear oedema | Mouse | Oedema Inhibition | Showed dose-dependent anti-oedematous activity[2][3][4] |
| Indomethacin | Croton oil-induced ear oedema | Mouse | Oedema Inhibition | Reference drug; equipotent to an equimolar dose of this compound[2][3][4] |
Experimental Protocols
In Vitro: NF-κB Inhibition Assay
This assay quantifies the ability of a compound to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation.
1. Cell Culture and Transfection:
-
Human gastric epithelial cells (AGS) are cultured in an appropriate medium.
-
Cells are transiently transfected with a luciferase reporter plasmid under the control of NF-κB response elements.
2. Compound Treatment and Stimulation:
-
Transfected cells are pre-incubated with varying concentrations of this compound or its derivatives.
-
Inflammation is induced by adding Tumor Necrosis Factor-alpha (TNF-α).
3. Measurement of NF-κB Activity:
-
After a set incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vivo: Croton Oil-Induced Mouse Ear Oedema
This is a standard animal model for evaluating the topical anti-inflammatory activity of compounds.
1. Animal Model:
-
Male Swiss mice are typically used for this assay.
2. Induction of Inflammation:
-
A solution of Croton oil, a potent inflammatory agent, is applied to the inner surface of the mouse's right ear. The left ear serves as a control.
3. Compound Application:
-
The test compound (this compound, its esters, or a reference drug like indomethacin) is applied topically to the right ear, usually simultaneously with or shortly after the Croton oil application.
4. Assessment of Oedema:
-
After a specific period (e.g., 6 hours), the mice are euthanized.
-
A standardized circular section is removed from both ears and weighed.
-
The difference in weight between the right and left ear punches is a measure of the oedema.
-
The percentage inhibition of oedema by the test compound is calculated relative to the control group that received only Croton oil.
Correlation and Structure-Activity Relationship
A noteworthy observation is the apparent discrepancy between the in vitro and in vivo results. In vitro, the esterified form, this compound-3-myristate, exhibits a lower IC50 value, suggesting higher potency in inhibiting the NF-κB pathway compared to free this compound[1]. Conversely, in vivo studies consistently demonstrate that unesterified this compound is the more active compound, showing anti-oedematous effects comparable to the potent non-steroidal anti-inflammatory drug (NSAID) indomethacin[2][3][4].
This suggests a complex relationship where the ester moiety may influence the compound's bioavailability and metabolism in a living organism. One plausible explanation is that this compound esters act as prodrugs. The ester group could enhance the lipophilicity of the molecule, facilitating its penetration through the skin. Subsequently, endogenous esterases in the skin could hydrolyze the ester, releasing the more active free this compound at the site of inflammation.
Visualizing the Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Caption: Comparative workflow of in vitro and in vivo experimental models.
References
- 1. Investigation of inflammatory mechanisms induced by croton oil in mouse ear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Anti-oedematous activities of the main triterpendiol esters of marigold (Calendula officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Faradiol Derivatives: Evaluating Anti-inflammatory and Cytotoxic Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Faradiol and its derivatives, summarizing their performance in key biological assays and detailing the experimental protocols. This analysis is supported by available experimental data on their anti-inflammatory and cytotoxic activities.
This compound, a pentacyclic triterpenoid (B12794562) found in medicinal plants such as Calendula officinalis, has garnered significant interest for its pharmacological properties. Derivatives of this compound, particularly its esters, are believed to be major contributors to the anti-inflammatory effects of calendula extracts. This guide delves into a head-to-head comparison of this compound and its key derivatives, presenting available data on their biological activities to aid in structure-activity relationship (SAR) studies and future drug development.
Comparative Analysis of Biological Activity
The primary therapeutic potential of this compound derivatives has been explored in the context of inflammation and, to a lesser extent, cancer. The following tables summarize the available quantitative data to provide a clear comparison of their performance.
Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and its derivatives has been predominantly evaluated using the croton oil- and 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema assays, which are standard models for topical anti-inflammatory activity.
| Compound | Assay | Molar Dose (µmol/ear) | Inhibition of Edema (%) | Reference Compound | Inhibition (%) |
| This compound | TPA-induced ear edema | 0.2 | 76 | Indomethacin | 65 |
| Arnidiol | TPA-induced ear edema | 0.2 | 73 | Indomethacin | 65 |
| This compound-3-O-myristate | TPA-induced ear edema | 0.2 | 58 | Indomethacin | 65 |
| This compound-3-O-palmitate | TPA-induced ear edema | 0.2 | 55 | Indomethacin | 65 |
| This compound-3-O-laurate | TPA-induced ear edema | 0.2 | 52 | Indomethacin | 65 |
| ψ-Taraxasterol | TPA-induced ear edema | 0.2 | 34 | Indomethacin | 65 |
| Taraxasterol | TPA-induced ear edema | 0.2 | 21 | Indomethacin | 65 |
Data is compiled from studies on constituents of Calendula officinalis. The TPA-induced ear edema assay is a standard in vivo model for acute inflammation.
The data indicates that the unesterified diols, this compound and Arnidiol, exhibit the most potent anti-inflammatory activity, surpassing that of the reference drug Indomethacin in this particular study.[1] Esterification of the hydroxyl group at the C-3 position with fatty acids (myristate, palmitate, laurate) appears to reduce the anti-inflammatory potency compared to the parent diol. Furthermore, the less polar triterpenoids, ψ-Taraxasterol and Taraxasterol, show significantly lower activity.[1] This suggests that the presence and availability of the hydroxyl groups are crucial for the anti-inflammatory action of these triterpenoids.
Cytotoxic Activity
Data on the cytotoxic effects of a comprehensive series of this compound derivatives against various cancer cell lines is limited in the currently available literature. While triterpenoids as a class are known to possess anti-cancer properties, specific comparative studies on this compound derivatives are not extensively documented. One study on oleanane-type triterpene glycosides from Calendula officinalis demonstrated cytotoxic activity against several human cancer cell lines, although these are not direct derivatives of the this compound scaffold.
| Compound | Cell Line | IC50 (µM) |
| Calendulaglycoside B | Colon Cancer (HCT116) | 4.8 |
| Calendulaglycoside B | Leukemia (HL-60) | 5.3 |
| Calendulaglycoside A | Colon Cancer (HCT116) | 8.2 |
| Calendulaglycoside A | Leukemia (HL-60) | 9.1 |
IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.
Further research is required to systematically evaluate the cytotoxic potential of a broader range of this compound derivatives and to establish a clear structure-activity relationship for their anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to facilitate the design of future comparative studies.
TPA-Induced Mouse Ear Edema Assay
This in vivo assay is a standard method for evaluating the topical anti-inflammatory activity of compounds.
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that, when applied to the skin, induces an acute inflammatory response characterized by edema (swelling).[2][3][4][5] The anti-inflammatory effect of a test compound is quantified by its ability to reduce this TPA-induced edema.
Procedure:
-
Animal Model: Male Swiss mice (20-25 g) are typically used.
-
Groups: Animals are divided into control and treatment groups.
-
Treatment Application: A solution of the test compound (e.g., this compound derivative) in a suitable vehicle (e.g., acetone) is applied topically to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone and serves as a negative control.
-
Induction of Inflammation: Shortly after treatment application (e.g., 30 minutes), a solution of TPA in acetone (B3395972) (e.g., 2.5 µ g/ear ) is applied to the right ear of all animals.[2]
-
Measurement of Edema: After a specific period (typically 4-6 hours), the mice are euthanized, and a circular section (e.g., 6 mm diameter) is removed from both the treated and control ears. The weight of the ear punch is measured, and the difference in weight between the right and left ear punches is calculated as an index of edema.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
MTT Cell Viability Assay
This colorimetric assay is a standard in vitro method for assessing the cytotoxic potential of compounds on cultured cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[6][7] The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Culture: Adherent cancer cell lines (e.g., HCT116, HL-60) are cultured in appropriate medium and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound derivative). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of this compound derivatives is crucial for their development as therapeutic agents.
Anti-inflammatory Signaling
Recent studies suggest that the anti-inflammatory effects of this compound may be mediated, at least in part, through the modulation of the STAT3 signaling pathway.[1] Specifically, this compound has been shown to reduce the phosphorylation of STAT3, a key transcription factor involved in the inflammatory response.[1] Interestingly, the same study indicated that this compound did not significantly affect the phosphorylation of the p65 subunit of NF-κB, another critical pro-inflammatory transcription factor. This suggests a degree of selectivity in its mechanism of action.
Apoptotic Signaling in Cancer
The precise mechanisms by which this compound derivatives may induce cytotoxicity in cancer cells are not yet well-defined. However, many triterpenoids exert their anti-cancer effects by inducing apoptosis (programmed cell death). Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. Further investigation is needed to determine which of these pathways, if any, are targeted by this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Terpenoids and Flavonoids Isolated from Baccharis conferta Kunth on TPA-Induced Ear Edema in Mice [mdpi.com]
- 3. Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
Validating the Molecular Targets of Faradiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory agent Faradiol's performance against other established inhibitors, supported by available experimental data. This compound, a triterpenoid (B12794562) isolated from Calendula officinalis (marigold), has demonstrated significant anti-inflammatory properties. This document delves into the validation of its molecular targets, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.
Executive Summary
This compound and its esters are key bioactive compounds responsible for the anti-inflammatory effects of marigold extract. Experimental evidence primarily points to the inhibition of the NF-κB signaling pathway as a key mechanism of action. While computational models suggest interactions with enzymes in the arachidonic acid pathway, such as cyclooxygenase-2 (COX-2) , quantitative in vitro enzymatic data for this compound on these targets is not yet robustly established in publicly available literature. This guide compares this compound's activity on the NF-κB pathway with a known inhibitor and presents the current understanding of its potential interactions with other inflammatory mediators.
Molecular Target 1: Nuclear Factor-Kappa B (NF-κB) Signaling Pathway
The NF-κB signaling cascade is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key strategy in the development of anti-inflammatory therapeutics.
This compound's Impact on NF-κB
Studies have shown that this compound and its esters can inhibit the activation of NF-κB. A bio-guided fractionation of a Calendula officinalis extract identified this compound and its myristate ester as potent inhibitors of NF-κB-driven transcription.[1]
Comparative Analysis: this compound vs. BAY 11-7082
To contextualize the inhibitory potential of this compound, its performance is compared with BAY 11-7082 , a well-characterized and selective inhibitor of IκB-α phosphorylation, a critical step in NF-κB activation.
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| This compound | NF-κB Driven Transcription | Luciferase Reporter Assay | 30 ± 7.3 | [1] |
| This compound-3-myristate | NF-κB Driven Transcription | Luciferase Reporter Assay | 10 ± 2.6 | [1] |
| BAY 11-7082 | IκBα Phosphorylation | Cell-based Assay | 10 | [2][3][4][5] |
dot
Caption: NF-κB signaling pathway and points of inhibition.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with varying concentrations of this compound or the reference inhibitor.
-
Cells are then stimulated with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (20 ng/mL), for 6-8 hours.
-
-
Luciferase Activity Measurement:
-
Cell lysates are prepared using a suitable lysis buffer.
-
Luciferase activity is measured using a luminometer following the addition of a luciferase substrate.
-
Renilla luciferase activity is also measured for normalization of transfection efficiency.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated.
-
The percentage of inhibition is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells.
-
The IC₅₀ value is calculated from the dose-response curve.
-
Molecular Target 2: Arachidonic Acid Pathway Enzymes (COX-1, COX-2, 5-LOX)
The arachidonic acid cascade is a critical pathway in inflammation, leading to the production of prostaglandins (B1171923) and leukotrienes. Key enzymes in this pathway, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), are common targets for anti-inflammatory drugs.
This compound's Potential Role
While direct enzymatic inhibition data for this compound is limited, a molecular docking study suggests that this compound-3-myristate can bind to the active site of COX-2 with a binding energy comparable to the known NSAID, diclofenac.[6] This computational evidence suggests a potential inhibitory role for this compound and its esters on COX-2. However, experimental validation is necessary to confirm this.
Comparative Analysis with Known Inhibitors
The following table provides IC₅₀ values for well-established inhibitors of COX-1, COX-2, and 5-LOX, which can serve as a benchmark for future experimental validation of this compound.
| Compound | Target | IC₅₀ | Reference |
| Indomethacin | COX-1 | 18 nM | [1] |
| COX-2 | 26 nM | [1] | |
| Celecoxib | COX-2 | 40 nM | [6] |
| Zileuton | 5-LOX | 0.56 - 2.6 µM | [7] |
dot
Caption: Arachidonic acid pathway and inhibitor targets.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reconstitute human recombinant COX-2 enzyme in the assay buffer.
-
Prepare a solution of arachidonic acid (substrate) and a fluorometric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, heme cofactor, and COX-2 enzyme.
-
Add various concentrations of this compound or a reference inhibitor (e.g., Celecoxib).
-
Pre-incubate the plate to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
-
Measurement:
-
Measure the fluorescence intensity over time using a microplate reader (e.g., Ex/Em = 535/587 nm). The rate of increase in fluorescence is proportional to COX-2 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Experimental Protocol: 5-LOX Inhibition Assay (Fluorometric)
This assay determines the inhibitory effect of a compound on 5-lipoxygenase activity.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer).
-
Prepare a solution of purified 5-LOX enzyme.
-
Prepare a solution of linoleic acid or arachidonic acid (substrate) and a suitable fluorometric probe.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer and 5-LOX enzyme.
-
Add different concentrations of this compound or a reference inhibitor (e.g., Zileuton).
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the substrate and fluorometric probe.
-
-
Measurement:
-
Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase corresponds to 5-LOX activity.
-
-
Data Analysis:
-
Calculate the reaction rates for each inhibitor concentration.
-
Determine the percentage of inhibition compared to the control.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Directions
The available evidence strongly supports the role of this compound as an inhibitor of the NF-κB signaling pathway, with quantified inhibitory concentrations. This provides a solid foundation for its anti-inflammatory activity. While computational data suggests that this compound may also target COX-2, further in vitro enzymatic assays are required to experimentally validate this and determine its potency and selectivity. Future research should focus on conducting these direct enzymatic assays to provide a more complete picture of this compound's molecular mechanisms and to solidify its position as a potential therapeutic agent.
dot
Caption: General workflow for molecular target validation.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Bio-Guided Fractionation to Assess the Inhibitory Activity of Calendula officinalis L. on the NF-κB Driven Transcription in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene synthesis inhibitors versus antagonists: the pros and cons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MOLECULAR DOCKING STUDIES OF CYCLOOXYGENASE ENZYME (COX-2) INHIBITORY ACTIVITY OF MAIN ACTIVE CONSTITUENTS OF CALENDULA OFFICINALIS | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Independent Verification of Biological Effects: A Comparative Analysis of Selective vs. Non-Selective COX Inhibition
Disclaimer: The compound "Faradiol" is not referenced in the available scientific literature. This guide therefore uses Celecoxib, a well-characterized selective COX-2 inhibitor, as a representative molecule for "this compound" to illustrate the principles of comparative biological analysis. It is compared against Ibuprofen, a widely used non-selective COX inhibitor.
This guide provides an objective comparison of the biological effects of a selective Cyclooxygenase-2 (COX-2) inhibitor (represented by Celecoxib) and a non-selective COX inhibitor (Ibuprofen). The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their differential mechanisms and to provide a framework for independent verification.
Data Presentation: Comparative Inhibitory Potency
The primary biological effect of these compounds is the inhibition of COX enzymes, which are critical for the synthesis of prostaglandins (B1171923) from arachidonic acid.[1][2][3] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection and platelet aggregation, and COX-2, which is inducible and highly expressed at sites of inflammation.[1][2][4]
The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency.[5] The ratio of IC50 values (COX-2/COX-1) is a key indicator of a compound's selectivity.[5]
| Compound | Target Enzyme | IC50 (µM) | COX-2 Selectivity Index (IC50 COX-1 / IC50 COX-2) |
| Celecoxib | COX-1 | 6.7 - 15 | ~7.6 |
| COX-2 | 0.04 | ||
| Ibuprofen | COX-1 | 4.8 - 13 | ~0.2 - 0.5 |
| COX-2 | 80 - 370 |
Note: IC50 values can vary significantly between studies due to different experimental conditions, such as the source of the enzymes and the specific assay type used (e.g., purified enzyme vs. whole blood assay).[5]
Signaling Pathway Inhibition
Celecoxib's selectivity for COX-2 is attributed to its chemical structure, which fits into the larger, more flexible active site of the COX-2 enzyme.[1] By selectively inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins while having a minimal effect on the protective functions of COX-1.[1] Non-selective NSAIDs like Ibuprofen inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of protective prostaglandin (B15479496) synthesis in the stomach lining.[6][7]
Caption: Mechanism of selective vs. non-selective COX inhibition.
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial for characterizing novel compounds. A common in vitro method is the purified enzyme assay.
Objective: To determine the IC50 value of a test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 or human recombinant COX-2 enzyme.[8]
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[9]
-
Heme cofactor.[8]
-
Test compound (e.g., "this compound," Celecoxib) and control inhibitor (e.g., Ibuprofen) dissolved in a suitable solvent (e.g., DMSO).
-
Reaction termination solution (e.g., 2.0 M HCl).[8]
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2) detection.[5][10]
Procedure:
-
Enzyme Preparation: The purified COX enzyme is diluted to the desired concentration in a reaction buffer.
-
Incubation: Aliquots of the enzyme solution are pre-incubated with various concentrations of the test compound or vehicle control for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor binding.[8][9]
-
Reaction Initiation: The enzymatic reaction is initiated by adding a solution of arachidonic acid to the mixture.[8]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by adding a strong acid, such as HCl.[8]
-
Quantification: The amount of PGE2 produced, a primary product of the COX reaction, is quantified using an ELISA.[5][8]
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the PGE2 produced in the presence of the inhibitor to the amount produced in the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: General workflow for an in vitro COX inhibitor screening assay.
References
- 1. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. How Celebrex Compares to Ibuprofen for Pain Relief [verywellhealth.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. apexbt.com [apexbt.com]
A Comparative Analysis of Faradiol Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction of Faradiol and its esters from plant sources, primarily Calendula officinalis (marigold), is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method based on desired outcomes such as yield, purity, and environmental impact.
This compound and its esters are pentacyclic triterpenoids known for their significant anti-inflammatory properties. The choice of extraction methodology can profoundly influence the final concentration and purity of these valuable compounds in the extract. This comparison covers conventional methods like Maceration and Soxhlet extraction alongside modern techniques such as Supercritical Fluid Extraction (SFE), Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE).
Data Presentation: A Comparative Overview
The following table summarizes the performance of different extraction techniques for obtaining this compound esters and related triterpenoids from Calendula officinalis. It is important to note that the data presented is collated from various studies, and direct comparison should be considered with the understanding that experimental conditions may vary between studies.
| Extraction Technique | Principle | Common Solvents | Key Parameters | Reported Yield of this compound Esters/Triterpenoids | Purity of this compound Esters | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO₂) as the solvent, which possesses properties of both a liquid and a gas. | Supercritical CO₂, often with a co-solvent like Ethanol. | High Pressure (e.g., 300-500 bar), Moderate Temperature (e.g., 50°C), CO₂ flow rate. | High recovery of total this compound esters (approx. 85% from crude herb)[1]. Triterpenoid ester content in the extract can be 18-20%[1]. | High purity achievable (96-98%) after subsequent chromatographic steps[1]. | "Green" technique (non-toxic, non-flammable solvent), high selectivity, solvent is easily removed, suitable for thermolabile compounds. | High initial capital cost for equipment, may require a co-solvent for better extraction of polar compounds. |
| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to create cavitation bubbles in the solvent, disrupting cell walls and enhancing mass transfer. | Ethanol, Methanol (B129727), Dichloromethane. | Ultrasonic frequency (e.g., 40 kHz), Power, Temperature (e.g., 30°C), Time (e.g., 30 min)[2]. | Data for specific this compound ester yield is limited in direct comparative studies. However, UAE is generally more efficient than maceration for other bioactive compounds from Calendula officinalis[3]. | Purity is dependent on the solvent system and subsequent purification steps. | Reduced extraction time, lower solvent consumption compared to conventional methods, improved extraction efficiency. | Potential for degradation of some compounds due to localized high temperatures and pressures from cavitation, scalability can be a challenge. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material, causing cell rupture and release of phytochemicals. | Ethanol, Methanol. | Microwave power (e.g., 240 W), Temperature, Time, Solvent-to-solid ratio (e.g., 30:1 g/mL)[4]. | Generally provides higher extraction yields for total phenolics and other compounds compared to UAE and conventional methods in some studies[5]. Specific data on this compound ester yield is not readily available in direct comparative studies. | Purity is influenced by the selectivity of the solvent and extraction conditions. | Significantly reduced extraction time, lower solvent consumption, higher extraction rates. | Potential for thermal degradation of heat-sensitive compounds if not properly controlled, requires specialized equipment. |
| Soxhlet Extraction | Continuous extraction with a hot solvent. | Methanol, Ethanol, Hexane. | Solvent boiling point, Extraction time (several hours). | Generally provides good yields for many compounds due to the continuous flow of fresh solvent. Caffeic acid concentration was highest in Soxhlet extracts of Calendula officinalis flowers (0.635 mg/g extract) compared to other methods[6]. | Can co-extract undesirable compounds due to prolonged exposure to high temperatures. | Thorough extraction due to continuous solvent cycling. | Time-consuming, requires large volumes of solvent, potential for thermal degradation of target compounds. |
| Maceration | Soaking the plant material in a solvent at room temperature over a period of time. | 70% Ethanol, Methanol. | Room Temperature, Time (24-72 hours), Agitation. | Generally lower yields compared to other methods. For example, the yield of rutin (B1680289) from C. officinalis was reported as 1.44% (w/w)[7]. | Purity depends on the solvent used and the complexity of the plant matrix. | Simple, low-cost setup, suitable for thermolabile compounds. | Time-consuming, requires large solvent volumes, potentially lower extraction efficiency. |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific plant material and desired purity of the this compound extract.
Supercritical Fluid Extraction (SFE) of this compound Esters
This protocol is based on methods described for the preparative purification of this compound esters from Calendula officinalis[1].
Materials and Equipment:
-
Dried and milled Calendula officinalis flower heads (average particle size ~350 µm).
-
Supercritical Fluid Extractor with an extraction vessel and separators.
-
Supercritical grade CO₂.
-
Ethanol (co-solvent).
Methodology:
-
Preparation: Mill the dried flower heads to a fine powder.
-
Loading: Pack the milled plant material into the extraction vessel.
-
Extraction Parameters:
-
Extraction Pressure: 500 bar
-
Temperature: 50°C
-
CO₂ Flow Rate: 35 kg/h
-
Extraction Time: 3 hours per batch
-
-
Fractionation (Separators): Set the separators at different pressure and temperature conditions to selectively precipitate fractions of the extract.
-
Collection: Collect the extract from the separators. The extract will be rich in this compound esters.
-
Post-extraction: Remove any residual water from the extract under reduced pressure.
Ultrasound-Assisted Extraction (UAE) of Triterpenoids
This protocol is a general procedure for the extraction of triterpenoids from plant material[2].
Materials and Equipment:
-
Dried and powdered Calendula officinalis flowers.
-
Ultrasonic bath or probe sonicator.
-
Extraction solvent (e.g., Dichloromethane).
-
Filtration apparatus.
-
Rotary evaporator.
Methodology:
-
Preparation: Weigh a specific amount of powdered plant material (e.g., 100 mg).
-
Extraction:
-
Add the plant material and the extraction solvent (e.g., 10 mL of Dichloromethane) to a suitable vessel.
-
Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.
-
Sonicate for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
Separation: Filter the mixture to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Microwave-Assisted Extraction (MAE) of Essential Oil and Other Lipophilic Compounds
This protocol is based on the extraction of essential oil from Calendula officinalis, which contains lipophilic compounds including this compound esters[4].
Materials and Equipment:
-
Dried and powdered Calendula officinalis flowers.
-
Microwave extraction system.
-
Extraction solvent (e.g., a suitable non-polar or semi-polar solvent).
-
Filtration apparatus.
-
Rotary evaporator.
Methodology:
-
Preparation: Mix the powdered plant material with the extraction solvent in the microwave vessel. A common ratio is 1:30 g/mL[4].
-
Extraction:
-
Place the vessel in the microwave extractor.
-
Set the microwave power (e.g., 240 W) and extraction time.
-
-
Cooling and Filtration: Allow the mixture to cool and then filter to separate the extract.
-
Concentration: Remove the solvent from the extract using a rotary evaporator.
Conventional Solvent Extraction: Soxhlet and Maceration
Soxhlet Extraction Protocol: [7]
-
Preparation: Place the powdered plant material (e.g., 30 g) in a thimble.
-
Assembly: Place the thimble in the Soxhlet extractor and add the solvent (e.g., 350 mL of methanol) to the round-bottom flask.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will condense and drip into the thimble, extracting the compounds. The process continues for several hours.
-
Concentration: After extraction, the solvent in the flask containing the extracted compounds is concentrated.
Maceration Protocol: [7]
-
Preparation: Place the powdered plant material in a sealed container with the extraction solvent (e.g., 70% ethanol).
-
Extraction: Let the mixture stand at room temperature for an extended period (e.g., 24-72 hours) with occasional agitation.
-
Separation: Separate the extract from the solid residue by filtration or decantation.
-
Concentration: Concentrate the extract to remove the solvent.
Quantitative Analysis of this compound Esters by HPLC
A precise High-Performance Liquid Chromatography (HPLC) method is essential for the quantification of this compound esters in the obtained extracts[2][8].
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water is often used.
-
Detection: UV detector at a low wavelength (e.g., 210 nm), as this compound esters lack a strong chromophore.
-
Internal Standard: Lupeol acetate (B1210297) can be used as an internal standard for accurate quantification[2].
Sample Preparation:
-
Dissolve a known amount of the crude extract in a suitable solvent (e.g., dichloromethane).
-
A pre-purification step, such as Thin Layer Chromatography (TLC), may be necessary to remove interfering compounds before HPLC analysis[2].
-
Inject the prepared sample into the HPLC system.
Mandatory Visualization
The following diagrams, generated using Graphviz, illustrate the workflows for the described extraction techniques.
Conclusion
The selection of an appropriate extraction technique for this compound and its esters is a trade-off between various factors including yield, purity, processing time, cost, and environmental considerations.
-
Supercritical Fluid Extraction (SFE) stands out as a superior method for obtaining high-purity this compound esters, particularly for pharmaceutical and nutraceutical applications where quality is paramount. Its environmentally friendly nature is a significant advantage.
-
Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages in terms of speed and reduced solvent consumption compared to conventional methods. These techniques are well-suited for rapid screening of plant materials and for processes where time and solvent cost are major considerations.
-
Conventional methods like Soxhlet and maceration remain relevant due to their simplicity and low cost of setup. However, they are often less efficient and more time- and solvent-intensive.
For drug development and high-purity applications, a combination of an efficient extraction method like SFE followed by chromatographic purification is recommended. For initial research and screening purposes, MAE and UAE provide a good balance of speed and efficiency. Ultimately, the optimal choice will depend on the specific goals of the research or production process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
Faradiol: A Comparative Analysis Against Industry-Standard Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Faradiol, a naturally occurring triterpenoid, with established anti-inflammatory drugs. The following sections detail its performance based on available experimental data, outline the methodologies for key assays, and visualize its mechanism of action.
Quantitative Performance Analysis
This compound has demonstrated potent anti-inflammatory and anti-oedematous properties. Its efficacy is frequently compared to Indomethacin, a widely used non-steroidal anti-inflammatory drug (NSAID). The primary active form, unesterified this compound, is produced by the hydrolysis of its naturally occurring fatty acid esters, which act as prodrugs.
Below is a summary of the comparative anti-oedematous activity of this compound and its esters against Indomethacin in a standard animal model.
| Compound | Dose | Anti-oedematous Activity (% Inhibition) | Reference |
| This compound | Equimolar to Indomethacin | Comparable to Indomethacin | |
| This compound monoesters | Dose-dependent | Nearly the same as each other | |
| psi-taraxasterol | Not specified | Slightly lower than this compound esters | |
| Indomethacin | Equimolar to this compound | Standard Reference |
Mechanism of Action: Inhibition of Pro-Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Evidence suggests that this compound and its derivatives can inhibit the production of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ). This inhibition is likely mediated through the downregulation of the NF-κB signaling pathway, a central regulator of inflammation.
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting the NF-κB signaling pathway.
Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vivo Anti-inflammatory Activity: Croton Oil-Induced Mouse Ear Edema
This widely used model assesses the topical anti-inflammatory activity of a compound.
Workflow Diagram:
Caption: Workflow for the croton oil-induced mouse ear edema assay.
Protocol:
-
Animals: Male Swiss mice (25-30g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Groups:
-
Control Group: No treatment.
-
Vehicle Group: Topical application of the vehicle (e.g., acetone).
-
This compound Group(s): Topical application of this compound at various concentrations.
-
Standard Group: Topical application of a reference drug (e.g., Indomethacin).
-
-
Procedure:
-
A solution of the test compound (this compound or standard) is applied topically to the inner and outer surfaces of the right ear of each mouse.
-
After a short interval (e.g., 30 minutes), a solution of croton oil (a phlogistic agent) in a suitable solvent is applied to the same ear to induce inflammation.
-
The left ear typically receives only the vehicle and serves as a control for systemic effects.
-
After a specified period (e.g., 6 hours), the animals are euthanized.
-
A standard-sized circular section is punched from both the treated and untreated ears.
-
The weight of the ear punches is measured immediately.
-
-
Data Analysis: The anti-inflammatory effect is calculated as the percentage reduction in the weight of the ear punch from the treated group compared to the vehicle-treated group.
In Vitro Anti-inflammatory Activity: LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in cultured macrophages.
Protocol:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Assay (MTT):
-
Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.
-
MTT solution is added to each well, and the plate is incubated to allow the formation of formazan (B1609692) crystals.
-
The medium is removed, and DMSO is added to dissolve the crystals.
-
The absorbance is measured to determine cell viability and identify non-toxic concentrations of this compound for subsequent experiments.
-
-
Nitric Oxide (NO) Production Assay:
-
Cells are seeded in a 24-well plate and pre-treated with non-toxic concentrations of this compound for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS).
-
After 24 hours of incubation, the cell culture supernatant is collected.
-
The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent.
-
-
Cytokine Release Assay (ELISA):
-
Following the same treatment protocol as the NO assay, the culture supernatants are collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Cells are treated with this compound and/or LPS for appropriate time points.
-
Total cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65) and loading controls (e.g
-
A Meta-Analysis of Preclinical and Clinical Data on Faradiol and Its Role in Calendula officinalis Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Faradiol, a key bioactive triterpenoid (B12794562) found in Calendula officinalis (pot marigold). Drawing from preclinical studies and clinical trials involving Calendula officinalis extracts, this document offers a comparative overview of its therapeutic potential, with a focus on its anti-inflammatory properties. The information is intended to support research and development efforts in leveraging this compound and related compounds for various therapeutic applications.
Preclinical Efficacy of this compound
This compound has demonstrated significant anti-inflammatory and cytoprotective effects in various preclinical models. Its mechanism of action is multifactorial, primarily involving the modulation of key inflammatory signaling pathways.
Table 1: Summary of Preclinical Anti-Inflammatory Activity of this compound and Calendula officinalis Extract
| Model System | Key Findings | Implicated Signaling Pathways | Reference |
| LPS-stimulated RAW264.7 macrophages | Reduced production of pro-inflammatory mediators (IL-1β, IL-6, TNF-α, COX-2, iNOS). | Inhibition of AKT, ERK1/2, JNK1/2, and NF-κB p65 phosphorylation. | [1] |
| In vitro inflammation model (LPS-stimulated macrophages) | Dose-dependent reduction in nitric oxide (NO) production. | Inhibition of inducible nitric oxide synthase (iNOS). | [2] |
| H₂O₂-induced EA.hy926 cells | Protective effects by enhancing superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) activities and inhibiting intracellular MDA and ROS. | Activation of the Nrf2-ARE signaling pathway. | [3] |
| TNBS-induced colitis in mice | Ameliorated colonic inflammation. | Inhibition of ERK1/2, JNK1/2, and NF-κB signaling pathways. | [1] |
Clinical Trial Data of Calendula officinalis Extract
While direct clinical trials on isolated this compound are lacking, numerous studies have evaluated the efficacy of Calendula officinalis extracts, in which this compound is a major active constituent. These trials have primarily focused on wound healing, radiation-induced dermatitis, and oral mucositis.
Wound Healing
Table 2: Comparison of Calendula officinalis Extract in Wound Healing Clinical Trials
| Indication | Intervention Group | Control Group | Key Outcomes | Reference |
| Acute wounds of the hand and fingers | Standardized extract of Calendula officinalis L. (SEC) | Mineral oil | Faster epithelization time and healing speed in the intervention group (8.6 ± 4.7 days vs. 13.2 ± 7.4 days, p < 0.05). | [4] |
| Venous ulcers, burns, and skin lesions | 10% Calendula solution followed by daily 2% Calendula gel | 10% Calendula solution alone | A greater number of healed wounds and reduced median time to healing in the combination therapy group. | [5] |
| Trophic ulceration | 10% Calendula ointment | Placebo paraffin (B1166041) ointment and topical neomycin | 30%-40% reduction in wound diameter and depth within 4 weeks with Calendula ointment. | [5] |
| Diabetic leg ulcers | Calendula group | Control | No improvement in healing. | [6][7] |
Radiation-Induced Dermatitis
Table 3: Comparison of Calendula officinalis Extract in the Prevention of Radiation-Induced Dermatitis
| Patient Population | Intervention Group | Control Group | Key Outcomes | Reference |
| Breast cancer patients undergoing radiotherapy | Calendula officinalis ointment | Trolamine | Calendula was significantly more effective in preventing grade 2 or higher dermatitis. | [8][9] |
| Breast cancer patients undergoing radiotherapy | Topical Calendula officinalis | Sorbolene (10% glycerine in cetomacragol cream) | No detectable difference in the prevalence of grade 2+ radiation-induced dermatitis. | [10] |
| Breast cancer patients undergoing radiotherapy | Calendula officinalis extract | Aqua gel cream | No improvement in the Calendula group. | [6][7] |
Oral Mucositis
Table 4: Comparison of Calendula officinalis Extract in the Prevention of Oral Mucositis
| Patient Population | Intervention Group | Control Group | Key Outcomes | Reference |
| Head and neck cancer patients undergoing radiotherapy | 2% Calendula extract mouthwash | Placebo | Significantly lower rates and severity of mucositis in the Calendula group (15% vs. 65% grade 3 mucositis, p < 0.001). | [11] |
| Head and neck cancer patients undergoing radiotherapy | 2% Calendula extract oral gel | Placebo | Significantly decreased intensity of oral mucositis at weeks 2, 3, and 6 in the Calendula group. | [12][13][14] |
Experimental Protocols
Standardized Extract of Calendula officinalis L. (SEC) for Acute Wounds
-
Study Design: A controlled, randomized clinical trial.
-
Participants: 40 patients with skin loss on the hand and fingers suitable for healing by secondary intention, divided into two groups of 20.
-
Intervention: The intervention group received a standardized extract of Calendula officinalis L. (SEC). The control group received mineral oil.
-
Procedure: Wounds were photographed at each outpatient assessment until complete epithelization. Wound areas were measured using ImageJ software.
-
Primary Outcome Measures: Epithelization time and healing speed (% of wound area healed per day).[4]
Calendula officinalis Mouthwash for Radiation-Induced Oral Mucositis
-
Study Design: A prospective, placebo-controlled, randomized clinical trial.
-
Participants: 40 patients with head and neck cancers undergoing radiotherapy.
-
Intervention: Patients were randomized to receive either a 2% Calendula officinalis extract mouthwash or a placebo rinse throughout their radiotherapy treatment.
-
Procedure: The intensity of oral mucositis was evaluated weekly using the Oral Mucositis Assessment Scale (OMAS).
-
Primary Outcome Measures: Incidence and severity of oral mucositis, pain scores, and ability to eat and drink.[11][12]
Topical Calendula officinalis for Radiation-Induced Dermatitis
-
Study Design: A randomized controlled trial.
-
Participants: Women undergoing breast cancer radiotherapy.
-
Intervention: Participants were randomized to receive either topical Calendula officinalis or the standard of care, Sorbolene cream.
-
Procedure: The primary outcome was the prevalence of acute radiation-induced dermatitis (RTOG grade 2 or higher) assessed at multiple skin sites.
-
Primary Outcome Measure: Prevalence of radiation-induced dermatitis.[10]
Signaling Pathways and Mechanisms of Action
This compound and other bioactive compounds in Calendula officinalis exert their anti-inflammatory effects by modulating several key signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15][16][17] this compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory cytokines.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in inflammation and cellular stress responses. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli.[18][19][20][21] Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes. Preclinical studies suggest that this compound can inhibit the phosphorylation of ERK1/2 and JNK1/2, thereby suppressing the inflammatory response.[1]
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes.[22][23][24][25][26] this compound has been shown to activate the Nrf2-ARE pathway, enhancing the cellular antioxidant response.[3]
Conclusion
The available preclinical and clinical data suggest that this compound, as a key component of Calendula officinalis extracts, possesses significant anti-inflammatory and wound-healing properties. Its multifaceted mechanism of action, involving the modulation of the NF-κB, MAPK, and Nrf2-ARE signaling pathways, makes it a promising candidate for further investigation and development. While clinical evidence for Calendula officinalis extract is encouraging in specific applications like wound healing and the management of radiation-induced dermatitis and mucositis, the results are not uniformly positive across all studies and indications. Larger, well-designed randomized controlled trials are necessary to establish the definitive efficacy and safety of standardized, this compound-rich extracts. Further research focusing on the isolation and clinical evaluation of this compound as a single agent is warranted to fully elucidate its therapeutic potential.
References
- 1. Farrerol Ameliorates TNBS-Induced Colonic Inflammation by Inhibiting ERK1/2, JNK1/2, and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A systematic review of Calendula officinalis extract for wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 6. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. An Updated Review on the Multifaceted Therapeutic Potential of Calendula officinalis L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. us.typology.com [us.typology.com]
- 10. Efficacy of topical Calendula officinalis on prevalence of radiation-induced dermatitis: A randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. integratedhealthclinic.com [integratedhealthclinic.com]
- 12. brieflands.com [brieflands.com]
- 13. Antioxidant capacity of calendula officinalis flowers extract and prevention of radiation induced oropharyngeal mucositis in patients with head and neck cancers: a randomized controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 16. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]
- 17. globalsciencebooks.info [globalsciencebooks.info]
- 18. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 19. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 21. frontiersin.org [frontiersin.org]
- 22. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Faradiol: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical aspect of maintaining a safe and compliant workspace. This guide provides essential information and procedural steps for the proper disposal of Faradiol, a triterpenoid (B12794562) compound. While specific quantitative hazard data for this compound is not extensively available, this document synthesizes general best practices from safety data sheets (SDS) for similar substances to ensure responsible handling and disposal.
Immediate Safety and Handling Precautions
According to available safety data, this compound is not classified as a hazardous material.[1] However, it is prudent to handle it with standard laboratory precautions. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area to minimize inhalation exposure.
In the event of a spill, the area should be ventilated. The spilled material should be contained using an inert absorbent material, such as sand or earth.[2] The collected material should then be transferred to a suitable, properly labeled container for disposal.[1][2]
Step-by-Step Disposal Protocol
The recommended disposal method for this compound, as with many laboratory chemicals, is to adhere to local, regional, and national environmental regulations.[1][2] The following steps provide a general framework for its disposal:
-
Waste Identification and Segregation :
-
Unused or waste this compound should be treated as chemical waste.
-
It should be segregated from other waste streams to await proper disposal.
-
-
Containerization :
-
Use a designated, chemically resistant, and sealable container for this compound waste.
-
Ensure the container is clearly and accurately labeled with the chemical name and any associated hazards.
-
-
Disposal of Residues and Unused Product :
-
Waste from residues and unused this compound should be disposed of in accordance with environmental legislation.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
-
Contaminated Packaging :
For laboratories not generating large quantities of chemical waste, and where local regulations permit, there is an alternative for non-hazardous substances. This involves mixing the chemical with an undesirable substance like coffee grounds or kitty litter, placing it in a sealed bag or container, and then disposing of it in the household trash.[3][4] However, for a professional laboratory setting, consulting with your EHS department is the most appropriate course of action.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous (as per available SDS) | [1] |
| Primary Disposal Route | In accordance with local, regional, and national regulations | [1][2] |
| Spill Cleanup Residue | Collect with inert absorbent material and place in a labeled container for disposal | [1][2] |
| Empty Container Treatment | Do not reuse; remove or deface label before disposal/recycling | [1][2] |
Experimental Protocols
Detailed experimental protocols specifically for the disposal of this compound were not found in the search results. The disposal process is procedural rather than experimental. The key "protocol" is the adherence to established safety and environmental regulations.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the procedural steps for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
